molecular formula C8H17I B127717 1-Iodooctane CAS No. 629-27-6

1-Iodooctane

Cat. No.: B127717
CAS No.: 629-27-6
M. Wt: 240.12 g/mol
InChI Key: UWLHSHAHTBJTBA-UHFFFAOYSA-N
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Description

1-Iodooctane (CAS 629-27-6), also known as n-octyl iodide, is a high-purity alkyl halide supplied as a colorless to amber liquid. With a molecular formula of C8H17I and a molecular weight of 240.13 g/mol, it is characterized by a boiling point of 225-226 °C and a density of 1.3300 g/mL . This compound is stabilized with copper to maintain its integrity and is insoluble in water but miscible with most common organic solvents . In scientific research, this compound serves as a versatile building block and a key intermediate in organic synthesis. Its primary value lies in its reactivity as an electrophile in nucleophilic substitution reactions (SN2), facilitated by the iodine atom being an excellent leaving group . Researchers utilize it for the synthesis of more complex molecules, including the preparation of octyl-functionalized compounds. Applications extend to its use as a reagent in catalytic reduction studies and in the formation of monolayers on silicon surfaces, highlighting its role in materials science . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Please refer to the Safety and Handling section for hazard information, which includes recommendations to use personal protective equipment as it may cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodooctane
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InChI

InChI=1S/C8H17I/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UWLHSHAHTBJTBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H17I
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DSSTOX Substance ID

DTXSID4060868
Record name Octane, 1-iodo-
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Molecular Weight

240.12 g/mol
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Physical Description

Clear, light yellow liquid; [Aldrich MSDS]
Record name 1-Iodooctane
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CAS No.

629-27-6
Record name 1-Iodooctane
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Record name Octane, 1-iodo-
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Record name Octane, 1-iodo-
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Record name 1-iodooctane
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Foundational & Exploratory

An In-depth Technical Guide to 1-Iodooctane: Physical Properties and Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-iodooctane, a versatile haloalkane utilized in various organic synthesis applications. The information is curated to be a vital resource for professionals in research, scientific exploration, and drug development.

Chemical Identity and Structure

This compound, also known as n-octyl iodide, is a linear alkyl halide. Its structure consists of an eight-carbon chain with an iodine atom attached to the terminal carbon. This structure imparts a reactivity profile that is valuable in synthetic organic chemistry, particularly in nucleophilic substitution and coupling reactions.[1]

IdentifierValue
IUPAC Name This compound[2]
CAS Number 629-27-6[2][3][4]
Molecular Formula C₈H₁₇I[2][3][4]
Molecular Weight 240.13 g/mol [3][4]
SMILES CCCCCCCCI[2][3]
InChI Key UWLHSHAHTBJTBA-UHFFFAOYSA-N[2]
Physicochemical Properties

The physical state of this compound under standard conditions is a clear, light yellow liquid.[2] Key physicochemical data are summarized in the table below, providing a quantitative basis for its handling, application in reactions, and purification processes.

PropertyValue
Appearance Clear, colorless to amber liquid[5]
Density 1.33 g/mL at 25 °C[6]
Boiling Point 225-226 °C[6]
Melting Point -46 to -45 °C[7]
Refractive Index n20/D 1.4878
Flash Point 87 °C (closed cup)[7]
Solubility Insoluble in water; soluble in organic solvents.[1]
Vapor Pressure Not available
Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound. Key spectral information is available across various techniques.

Spectroscopic TechniqueData Availability
¹H NMR Available[8]
¹³C NMR Available[9]
FTIR Available[2]
Mass Spectrometry (GC-MS) Available[9]
Raman Spectroscopy Available[9]
Near IR Available[9]

Detailed experimental protocols for the acquisition of the above spectroscopic data are instrument-specific and can be found in standard analytical chemistry textbooks. The provided references point to the availability of the spectral data.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. It is classified as a hazardous substance with specific handling and storage requirements.

GHS Hazard Information: [2]

  • Pictogram: GHS07 (Exclamation mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[10]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Storage and Stability:

  • Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases.[11][12]

  • Keep containers tightly closed and protected from light, as it may discolor upon exposure.[11]

  • It is often stabilized with copper.

Reactivity and Applications

This compound is a key intermediate in organic synthesis. The carbon-iodine bond is relatively weak, making the iodine a good leaving group in nucleophilic substitution reactions. It is also utilized in the formation of organometallic reagents.

A notable application includes its use in the study of monolayer formation on silicon surfaces, where a radical mechanism has been investigated using X-ray photoelectron spectroscopy. It also undergoes catalytic reduction by nickel(I) salen electrogenerated at a carbon cathode in dimethylformamide.

Visualizations

The following diagram provides a logical overview of the key properties and information related to this compound.

G This compound: Core Properties Overview cluster_ID Identification cluster_PhysChem Physical & Chemical Properties cluster_Safety Safety Information cluster_Spectro Spectroscopic Data ID This compound C₈H₁₇I CAS: 629-27-6 ID_Name IUPAC: this compound ID->ID_Name ID_MW MW: 240.13 g/mol ID->ID_MW PhysChem Properties ID->PhysChem Safety Hazards ID->Safety Spectro Analysis ID->Spectro Density Density: 1.33 g/mL PhysChem->Density BP Boiling Point: 225-226 °C PhysChem->BP MP Melting Point: -46 °C PhysChem->MP Appearance Appearance: Clear to yellow liquid PhysChem->Appearance Irritant Skin & Eye Irritant (H315, H319) Safety->Irritant Respiratory Respiratory Irritation (H335) Safety->Respiratory Handling Wear PPE (Gloves, Goggles) Safety->Handling NMR NMR (¹H, ¹³C) Spectro->NMR FTIR FTIR Spectro->FTIR MS Mass Spec Spectro->MS

Caption: Logical overview of this compound's key properties.

References

An In-depth Technical Guide to 1-Iodooctane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodooctane is a versatile linear alkyl iodide that serves as a crucial building block and reagent in a multitude of organic syntheses. Its utility stems from the reactivity of the carbon-iodine bond, making it an excellent substrate for nucleophilic substitution and a precursor for organometallic reagents. This technical guide provides a comprehensive overview of this compound, including its fundamental properties, detailed synthetic protocols, and its applications in key organic reactions relevant to research and drug development.

Core Properties of this compound

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, application in reactions, and purification.

PropertyValue
CAS Number 629-27-6
Molecular Formula C₈H₁₇I
Molecular Weight 240.13 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 225-226 °C
Melting Point -46 to -45 °C
Density 1.33 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.4878
Solubility Insoluble in water; soluble in ethanol (B145695), ether, and other organic solvents

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Finkelstein reaction, which involves the halogen exchange of a more readily available 1-haloalkane, typically 1-bromooctane (B94149) or 1-chlorooctane, with an alkali metal iodide.

Experimental Protocol: Finkelstein Reaction

Objective: To synthesize this compound from 1-bromooctane.

Materials:

  • 1-bromooctane

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Diatomaceous earth (Celite®)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium iodide (1.5 equivalents) and anhydrous acetone.

  • Stir the mixture to dissolve the sodium iodide.

  • Add 1-bromooctane (1.0 equivalent) to the flask.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A white precipitate of sodium bromide will form as the reaction proceeds.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the precipitated sodium bromide. Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a 5% sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation if necessary.

Finkelstein_Reaction 1-Bromooctane 1-Bromooctane This compound This compound 1-Bromooctane->this compound SN2 Reaction Sodium Iodide (NaI) Sodium Iodide (NaI) Sodium Iodide (NaI)->this compound Acetone (solvent) Acetone (solvent) Acetone (solvent)->this compound Sodium Bromide (NaBr) (precipitate) Sodium Bromide (NaBr) (precipitate)

Finkelstein Reaction for this compound Synthesis

Applications in Organic Synthesis

This compound is a key intermediate in several important classes of organic reactions.

Williamson Ether Synthesis

This reaction is a classic method for the preparation of ethers. This compound, being a primary alkyl halide, is an excellent substrate for this Sₙ2 reaction.

Objective: To synthesize octyl phenyl ether via Williamson ether synthesis.

Materials:

Procedure:

  • In a round-bottom flask, dissolve phenol (1.0 equivalent) in ethanol.

  • Add sodium hydroxide (1.1 equivalents) and stir until a clear solution of sodium phenoxide is formed.

  • Add this compound (1.05 equivalents) to the reaction mixture.

  • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it with a saturated ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography on silica (B1680970) gel to obtain pure octyl phenyl ether.

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Attack Phenol Phenol Sodium Phenoxide Sodium Phenoxide Phenol->Sodium Phenoxide Deprotonation NaOH NaOH NaOH->Sodium Phenoxide This compound This compound Octyl Phenyl Ether Octyl Phenyl Ether This compound->Octyl Phenyl Ether Sodium Phenoxide_ref Sodium Phenoxide Sodium Phenoxide_ref->Octyl Phenyl Ether SN2 Attack

Williamson Ether Synthesis Workflow

Grignard Reagent Formation and Reactions

This compound readily reacts with magnesium metal to form the corresponding Grignard reagent, octylmagnesium iodide. This organometallic compound is a powerful nucleophile and strong base, enabling the formation of new carbon-carbon bonds.

Objective: To prepare a solution of octylmagnesium iodide.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for activation)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Inert gas (Nitrogen or Argon) supply

Procedure:

  • Set up a flame-dried three-neck flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas.

  • Place magnesium turnings (1.2 equivalents) in the flask and add a small crystal of iodine.

  • Gently heat the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed, then allow to cool. This activates the magnesium surface.

  • Add a small amount of anhydrous ether or THF to cover the magnesium.

  • Dissolve this compound (1.0 equivalent) in anhydrous ether or THF in the dropping funnel.

  • Add a small portion of the this compound solution to the magnesium suspension. The reaction should initiate, as indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The resulting grayish solution of octylmagnesium iodide is ready for use in subsequent reactions.

Grignard_Formation This compound This compound Octylmagnesium Iodide Octylmagnesium Iodide This compound->Octylmagnesium Iodide Oxidative Insertion Magnesium (Mg) Magnesium (Mg) Magnesium (Mg)->Octylmagnesium Iodide Anhydrous Ether/THF Anhydrous Ether/THF Anhydrous Ether/THF->Octylmagnesium Iodide

Formation of Octylmagnesium Iodide

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. While aryl and vinyl iodides are more common, alkyl iodides like this compound can also participate in certain variations of this reaction, particularly in the synthesis of internal alkynes.

Objective: To synthesize 1-phenyl-1-decyne.

Materials:

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the anhydrous solvent.

  • Add the base, followed by phenylacetylene (1.2 equivalents).

  • Finally, add this compound (1.0 equivalent) to the stirred mixture.

  • Heat the reaction mixture to a temperature appropriate for the chosen solvent and catalyst system (e.g., 50-80 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the catalysts.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the desired 1-phenyl-1-decyne.

Sonogashira_Coupling cluster_Pd Palladium Catalytic Cycle cluster_Cu Copper Co-catalytic Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition This compound Transmetalation Transmetalation Oxidative Addition->Transmetalation Pd(II) Intermediate Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Alkynyl-Pd(II) Intermediate Reductive Elimination->Pd(0) Product Release Cu(I) Cu(I) Alkyne Activation Alkyne Activation Cu(I)->Alkyne Activation Phenylacetylene + Base Alkyne Activation->Transmetalation Transfer of Alkynyl Group Alkyne Activation->Cu(I) Copper Acetylide

Simplified Sonogashira Coupling Mechanism

Relevance in Drug Development

While this compound itself is not a therapeutic agent, its role as a versatile chemical building block makes it relevant to drug development professionals. The octyl chain is a common lipophilic moiety found in many drug molecules, influencing their pharmacokinetic and pharmacodynamic properties.

  • Introduction of Lipophilic Chains: this compound can be used to introduce an eight-carbon alkyl chain into a drug candidate to modulate its lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Synthesis of Molecular Probes: The iodo-group can be a site for the introduction of reporter groups, such as radioactive isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in single-photon emission computed tomography (SPECT) imaging and other radiolabeling studies. This allows for the tracking of molecules in biological systems.

  • Precursor for Complex Molecules: The reactions described above, such as Grignard and Sonogashira couplings, are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Conclusion

This compound is a valuable and reactive haloalkane with a well-defined set of physicochemical properties. Its synthesis is straightforward, and its utility in a range of fundamental organic reactions makes it an indispensable tool for researchers and scientists. For professionals in drug development, this compound serves as a key starting material for the synthesis of complex molecules and for the strategic modification of drug candidates to optimize their biological activity and pharmacokinetic profiles. The detailed protocols provided in this guide offer a practical foundation for the effective use of this compound in the laboratory.

An In-depth Technical Guide to the Synthesis and Preparation of 1-Iodooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of 1-iodooctane, a valuable alkyl iodide intermediate in organic synthesis and drug development. The document details two principal synthetic routes: the Finkelstein reaction starting from 1-bromooctane (B94149) and the direct iodination of 1-octanol (B28484) using triphenylphosphine (B44618) and iodine. This guide includes detailed experimental protocols, a comparative summary of quantitative data, and workflow diagrams to facilitate practical application in a laboratory setting.

Overview of Synthetic Methodologies

The synthesis of this compound can be effectively achieved through two main strategies, each with its own set of advantages. The Finkelstein reaction is a classic and reliable method for converting alkyl bromides or chlorides into the corresponding iodides.[1] Alternatively, 1-octanol can be directly converted to this compound using a combination of triphenylphosphine and iodine, a method known for its mild conditions and good to excellent yields.[2]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound and its precursor, 1-bromooctane.

Synthesis StepStarting MaterialReagentsSolventReaction TimeTemperature (°C)Yield (%)
Precursor Synthesis 1-Octanol48% HBr, conc. H₂SO₄-6 hoursReflux~80
Method 1: Finkelstein Reaction 1-BromooctaneSodium Iodide (NaI)Acetone (B3395972)Not specifiedRefluxHigh (typical for Finkelstein)
Method 2: Direct Iodination 1-OctanolTriphenylphosphine (PPh₃), Iodine (I₂)Dichloromethane (B109758)Not specifiedRoom Temp.Good to Excellent

Experimental Protocols

Precursor Synthesis: 1-Bromooctane from 1-Octanol

This protocol outlines the synthesis of 1-bromooctane, the starting material for the Finkelstein reaction.

Materials:

  • 1-Octanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 48% Hydrobromic Acid (HBr)

  • Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Calcium Chloride (CaCl₂)

Procedure:

  • In a round-bottom flask, cool 1 mole of 1-octanol in an ice bath.

  • Slowly add 0.5 moles of concentrated sulfuric acid with continuous stirring.

  • Subsequently, add 1.25 moles of 48% hydrobromic acid to the mixture, maintaining the cool temperature.

  • Remove the ice bath and heat the mixture to reflux for 6 hours.

  • After reflux, allow the mixture to cool to room temperature and then perform a steam distillation.

  • Separate the organic layer containing the crude 1-bromooctane.

  • Wash the crude product twice with a small volume of cold, concentrated sulfuric acid to remove any unreacted alcohol and ether byproducts.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with water again.

  • Dry the 1-bromooctane over anhydrous calcium chloride.

  • Purify the final product by fractional distillation, collecting the fraction boiling at approximately 201°C. The expected yield is around 80%.[3]

Method 1: Synthesis of this compound via Finkelstein Reaction

This protocol describes the conversion of 1-bromooctane to this compound.

Materials:

  • 1-Bromooctane

  • Sodium Iodide (NaI)

  • Acetone

Procedure:

  • Dissolve 1-bromooctane in a minimal amount of acetone in a round-bottom flask.

  • Add an excess of sodium iodide (typically 1.5 to 3 equivalents) to the solution.

  • Heat the reaction mixture to reflux. The reaction progress can be monitored by the formation of a white precipitate of sodium bromide (NaBr), which is insoluble in acetone.[1]

  • After the reaction is complete (as indicated by TLC or GC analysis), cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium bromide.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • The resulting crude this compound can be purified by washing with water to remove any remaining sodium iodide, followed by drying over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Further purification can be achieved by vacuum distillation.

Method 2: Synthesis of this compound from 1-Octanol using Triphenylphosphine and Iodine

This method provides a direct route from 1-octanol to this compound.

Materials:

  • 1-Octanol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of triphenylphosphine (1.5 mmol) in dry dichloromethane, add iodine (1.5 mmol).[2]

  • Continue stirring for a few minutes until the iodine has reacted.

  • Add 1-octanol (1 mmol) to the reaction mixture.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the dichloromethane under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography on silica (B1680970) gel or by vacuum distillation.

Mandatory Visualizations

The following diagrams illustrate the logical workflows of the described synthetic methods.

Finkelstein_Reaction_Workflow cluster_precursor Precursor Synthesis cluster_finkelstein Finkelstein Reaction octanol 1-Octanol reagents_br HBr, H₂SO₄ octanol->reagents_br bromooctane 1-Bromooctane reagents_br->bromooctane bromooctane_f 1-Bromooctane bromooctane->bromooctane_f Use as starting material nai_acetone NaI in Acetone bromooctane_f->nai_acetone reaction_mix Reaction Mixture (Reflux) nai_acetone->reaction_mix filtration Filtration reaction_mix->filtration nabr NaBr Precipitate filtration->nabr Remove evaporation Evaporation filtration->evaporation purification_f Purification evaporation->purification_f iodooctane_f This compound purification_f->iodooctane_f Direct_Iodination_Workflow cluster_reaction Direct Iodination Reaction cluster_workup Work-up and Purification octanol 1-Octanol reagents PPh₃, I₂ in CH₂Cl₂ octanol->reagents reaction Reaction at RT reagents->reaction quench Quench with Na₂S₂O₃ reaction->quench extraction Extraction & Washes quench->extraction drying Drying over Na₂SO₄ extraction->drying evaporation Solvent Removal drying->evaporation purification Purification (Chromatography/Distillation) evaporation->purification iodooctane This compound purification->iodooctane

References

An In-depth Technical Guide on the Solubility of 1-Iodooctane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-iodooctane in various organic solvents. Due to the prevalence of qualitative statements of its solubility, this guide focuses on presenting this information in a structured manner and providing detailed, generalized experimental protocols for researchers to determine quantitative solubility data in their own laboratories.

Core Principles of this compound Solubility

This compound (C_8H_17I) is a haloalkane consisting of an eight-carbon chain with an iodine atom attached to one end. Its solubility is primarily governed by the "like dissolves like" principle. The long, nonpolar alkyl chain dominates its molecular character, making it readily soluble in nonpolar or weakly polar organic solvents. The polar carbon-iodine bond provides a minor degree of polarity, but not enough to make it soluble in highly polar solvents like water.

The dissolution of this compound in organic solvents is driven by the establishment of intermolecular forces, mainly London dispersion forces, between the solute and solvent molecules. These forces are comparable in strength to the forces within the pure this compound and the pure solvent, leading to miscibility.[1][2][3] Conversely, to dissolve in water, the strong hydrogen bonds between water molecules would need to be broken, which is energetically unfavorable as the new interactions with this compound molecules would be weaker.[2][4][5]

Data Presentation: Solubility of this compound

While specific quantitative solubility data for this compound is not widely available in published literature, it is consistently reported as being miscible with most common organic solvents. The following table summarizes this qualitative information. Researchers requiring precise solubility values for their applications are encouraged to determine them experimentally using the protocols outlined in the next section.

Solvent ClassRepresentative SolventsQualitative Solubility of this compound
Hydrocarbons Hexane, Heptane, Toluene, BenzeneMiscible
Ethers Diethyl ether, Tetrahydrofuran (THF), DioxaneMiscible
Chlorinated Solvents Dichloromethane, Chloroform, Carbon tetrachlorideMiscible
Alcohols Methanol, Ethanol, IsopropanolMiscible
Ketones Acetone, Methyl Ethyl KetoneMiscible
Esters Ethyl acetateMiscible
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)Miscible
Water Insoluble

Experimental Protocols

For researchers needing to determine the precise solubility of this compound in a specific solvent, the following generalized experimental protocols can be adapted.

Visual Miscibility/Cloud Point Determination (for determining miscibility at different temperatures)

This method is effective for determining the temperature-dependent miscibility of two liquids.

Materials and Equipment:

  • This compound

  • Solvent of interest

  • Jacketed glass test tubes or vials

  • Calibrated thermometer or thermocouple

  • Stirring mechanism (e.g., magnetic stirrer and stir bar)

  • Circulating water bath with heating and cooling capabilities

Procedure:

  • Prepare mixtures of this compound and the chosen solvent in varying, known proportions (e.g., from 10:90 to 90:10 by volume or weight) in the jacketed test tubes.

  • Place a test tube in the circulating water bath and begin stirring the mixture.

  • Slowly heat the water bath while observing the mixture. The temperature at which the cloudy (immiscible) solution becomes clear (miscible) is the miscibility temperature for that composition.

  • After obtaining a clear solution, slowly cool the water bath and record the temperature at which cloudiness reappears (the cloud point).

  • Repeat this heating and cooling cycle for each composition to ensure reproducibility.

  • Plot the miscibility/cloud point temperatures against the composition to generate a mutual solubility curve.

Gravimetric Method for Quantitative Solubility

This method determines the mass of solute that can dissolve in a given mass of solvent at a constant temperature.

Materials and Equipment:

  • This compound

  • Solvent of interest

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Glass vials with airtight seals

  • Syringes and filters (if necessary for separating phases)

  • Evaporating dish or rotary evaporator

Procedure:

  • Add an excess amount of this compound to a known mass of the solvent in a sealed vial.

  • Place the vial in the thermostatically controlled shaker or water bath set to the desired temperature.

  • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow any undissolved this compound to settle.

  • Carefully extract a known mass of the supernatant (the saturated solution), ensuring no undissolved solute is transferred.

  • Evaporate the solvent from the extracted sample using an evaporating dish in a fume hood or a rotary evaporator.

  • Weigh the remaining this compound.

  • Calculate the solubility in grams of this compound per 100 grams of solvent.

Analytical Quantification using Chromatography

This method is highly accurate for determining the composition of liquid mixtures.

Materials and Equipment:

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., Flame Ionization Detector for GC, Refractive Index or UV detector for HPLC).

  • This compound

  • Solvent of interest

  • Volumetric flasks and pipettes

  • Thermostatically controlled environment for sample preparation

Procedure:

  • Calibration: Prepare a series of standard solutions with known concentrations of this compound in the solvent of interest.

  • Inject each standard into the chromatograph and record the peak area.

  • Plot a calibration curve of peak area versus concentration.

  • Sample Preparation: Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1-4).

  • Carefully take an aliquot of the saturated supernatant and dilute it with a known volume of the pure solvent to bring the concentration within the range of the calibration curve.

  • Analysis: Inject the diluted sample into the chromatograph and record the peak area for this compound.

  • Use the calibration curve to determine the concentration of this compound in the diluted sample.

  • Calculate the concentration in the original saturated solution, accounting for the dilution factor.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Method cluster_results Data Output prep Prepare mixtures of This compound and solvent equilibrate Equilibrate at constant temperature with agitation prep->equilibrate separate Separate saturated solution from excess solute equilibrate->separate gravimetric Gravimetric Analysis: Evaporate solvent and weigh residue separate->gravimetric chromatography Chromatographic Analysis: Dilute and inject into GC/HPLC separate->chromatography visual Visual/Cloud Point: Observe miscibility temperature separate->visual sol_g Solubility (g/100mL) gravimetric->sol_g sol_mol Solubility (mole fraction) chromatography->sol_mol curve Mutual Solubility Curve visual->curve

Caption: Experimental workflow for determining the solubility of this compound.

solvent_selection_logic start Start: Need to dissolve This compound check_polarity Assess solvent polarity start->check_polarity nonpolar Nonpolar/Weakly Polar Solvent (e.g., Hexane, Toluene, Ether) check_polarity->nonpolar 'Like dissolves like' polar Highly Polar Solvent (e.g., Water) check_polarity->polar Mismatched polarity miscible Result: Miscible/ High Solubility nonpolar->miscible immiscible Result: Immiscible/ Low Solubility polar->immiscible

Caption: Logical diagram for solvent selection based on polarity.

References

Spectroscopic Profile of 1-Iodooctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and professionals in drug development, this guide provides an in-depth look at the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of 1-iodooctane. This document presents a comprehensive analysis of its structural features through the interpretation of its spectral data, supported by detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR spectra offer unique insights into its alkyl chain and the influence of the terminal iodine atom.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments along the C8 alkyl chain. The electron-withdrawing effect of the iodine atom causes a downfield shift for the protons on the carbon atom to which it is attached (C1).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ (C8)~0.89Triplet (t)~6.8
(CH₂)₅ (C3-C7)~1.27Multiplet (m)-
CH₂ (C2)~1.83Quintet (p)~7.2
CH₂I (C1)~3.19Triplet (t)~7.3
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The carbon atom bonded to the iodine (C1) is significantly shifted downfield compared to the other carbons in the alkyl chain.

Carbon Assignment Chemical Shift (δ, ppm)
C1 (CH₂I)~7.3
C2~34.1
C3~31.0
C4~28.8
C5~30.8
C6~22.6
C7~31.8
C8 (CH₃)~14.1

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by absorptions corresponding to the C-H and C-I bonds.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
2955 - 2854C-H stretch (alkane)Strong
1465C-H bend (methylene)Medium
1378C-H bend (methyl)Medium
~500-600C-I stretchMedium-Weak

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data for this compound.

NMR Spectroscopy Protocol

1. Sample Preparation:

  • A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃).

  • A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

2. Data Acquisition:

  • The NMR tube is placed in the spectrometer.

  • The magnetic field is shimmed to achieve homogeneity.

  • For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to a Fourier transform to obtain the frequency-domain spectrum.

  • The spectrum is phased and baseline corrected.

  • The chemical shifts are calibrated relative to the TMS signal.

  • Integration of the ¹H NMR signals is performed to determine the relative proton ratios.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

1. Instrument Setup:

  • The ATR accessory is installed in the FTIR spectrometer.

  • A background spectrum of the clean, empty ATR crystal is recorded.

2. Sample Application:

  • A small drop of neat this compound is placed directly onto the surface of the ATR crystal (e.g., diamond or zinc selenide).

3. Data Acquisition:

  • The sample spectrum is acquired by co-adding a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • The spectral data is typically collected in the range of 4000-400 cm⁻¹.

4. Data Processing:

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from the chemical structure of this compound to the acquisition and interpretation of its spectroscopic data.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques cluster_data Acquired Data cluster_interpretation Interpretation Structure This compound CH3(CH2)6CH2I NMR NMR Spectroscopy Structure->NMR Analysis of Nuclear Spin States IR IR Spectroscopy Structure->IR Analysis of Molecular Vibrations H_NMR_Data ¹H NMR Spectrum (Chemical Shifts, Multiplicities) NMR->H_NMR_Data C_NMR_Data ¹³C NMR Spectrum (Chemical Shifts) NMR->C_NMR_Data IR_Data IR Spectrum (Wavenumbers) IR->IR_Data Interpretation Structural Elucidation - Proton Environments - Carbon Skeleton - Functional Groups H_NMR_Data->Interpretation C_NMR_Data->Interpretation IR_Data->Interpretation

Purity and Assay of Commercial 1-Iodooctane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and assay of commercial 1-iodooctane. It is intended to be a valuable resource for professionals in research, science, and drug development who utilize this compound in their work. This document outlines the typical purity of commercial this compound, discusses common impurities and degradation pathways, and provides detailed experimental protocols for its analysis.

Introduction to this compound

This compound (CH₃(CH₂)₇I) is a valuable alkylating agent used in a variety of organic syntheses. Its utility in the formation of carbon-carbon and carbon-heteroatom bonds makes it a key reagent in the synthesis of pharmaceuticals and other complex organic molecules. The purity of this compound is critical, as impurities can lead to unwanted side reactions, reduced yields, and difficulties in product purification.

Purity of Commercial this compound

Commercial grades of this compound typically have a stated purity of 97-98%.[1] The primary methods for assaying the purity of this compound are Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Many commercial preparations of this compound contain a stabilizer, such as copper, to inhibit decomposition.[1]

Data on Commercial this compound Purity

The following table summarizes the typical purity specifications for commercial this compound from various suppliers.

Supplier/SourceStated PurityAnalytical MethodStabilizer
Sigma-Aldrich98%GCCopper
TCI>97.0%GCCopper chip
ChemScene≥98%Not SpecifiedCopper chip

Common Impurities and Degradation Pathways

The impurities in commercial this compound can originate from the synthetic route or from degradation of the product. Alkyl iodides are known to be sensitive to light and moisture, which can lead to the formation of various degradation products.[2]

Potential Impurities

Based on the synthesis of similar iodoalkanes, the following are potential impurities in commercial this compound:[2]

  • Starting Materials: Unreacted starting materials from the synthesis process, such as 1-octanol (B28484) or other octane (B31449) derivatives.

  • Halogen Exchange Byproducts: If the synthesis involves a halogen exchange reaction (e.g., Finkelstein reaction), byproducts such as 1-bromooctane (B94149) or 1-chlorooctane (B87089) may be present.

  • Elimination Products: Small amounts of octene may be formed through elimination reactions during synthesis or storage.

  • Degradation Products: The primary degradation product upon exposure to moisture is 1-octanol. Oxidation can lead to the formation of aldehydes or carboxylic acids.

Degradation Pathway

The primary degradation pathway for this compound involves nucleophilic substitution by water, especially in the presence of light, leading to the formation of 1-octanol and hydrogen iodide.

This compound This compound 1-Octanol 1-Octanol This compound->1-Octanol Nucleophilic Substitution Hydrogen_Iodide Hydrogen_Iodide This compound->Hydrogen_Iodide Moisture_Light Moisture_Light Moisture_Light->this compound

Caption: Degradation of this compound.

Experimental Protocols for Purity and Assay

Accurate determination of the purity of this compound is crucial for its application in synthesis. The following are detailed methodologies for the two most common analytical techniques.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds.

cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis Sample Commercial this compound Dilution Dilute in a suitable solvent (e.g., Hexane) Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on capillary column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate peak areas Chromatogram->Integration Calculation Calculate area percent purity Integration->Calculation

Caption: GC analysis workflow.

ParameterValue
Column Non-polar capillary column (e.g., DB-1, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium or Hydrogen, constant flow of 1 mL/min
Oven Program Initial temperature 80 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

Data Analysis: The purity of this compound is typically determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).[3]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard.[4]

cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Weigh_Sample Accurately weigh this compound Dissolve Dissolve both in a deuterated solvent (e.g., CDCl3) Weigh_Sample->Dissolve Weigh_Standard Accurately weigh internal standard Weigh_Standard->Dissolve Acquire_Spectrum Acquire 1H NMR spectrum Dissolve->Acquire_Spectrum Process_Spectrum Process spectrum (phasing, baseline correction) Acquire_Spectrum->Process_Spectrum Integrate_Peaks Integrate analyte and standard peaks Process_Spectrum->Integrate_Peaks Calculate_Purity Calculate purity using the qNMR equation Integrate_Peaks->Calculate_Purity

Caption: qNMR analysis workflow.

ParameterRecommendation
Spectrometer 400 MHz or higher
Solvent Chloroform-d (CDCl₃)
Internal Standard A certified reference material with a known purity, that has a simple spectrum with peaks that do not overlap with the analyte signals (e.g., 1,4-Dinitrobenzene, Maleic anhydride).
Sample Preparation Accurately weigh ~20 mg of this compound and ~10 mg of the internal standard into a vial. Dissolve in ~0.7 mL of the deuterated solvent.
Acquisition Use a 90° pulse, a relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest, and a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1).

Data Analysis: The purity of this compound is calculated using the following equation:[5]

Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

  • analyte = this compound

  • std = Internal standard

Conclusion

The purity of commercial this compound is a critical parameter for its successful application in organic synthesis. This guide has provided an overview of the typical purity levels, potential impurities, and degradation pathways. Detailed experimental protocols for GC and qNMR have been presented to enable researchers to accurately assess the quality of their this compound. By understanding and controlling for impurities, scientists can ensure the reliability and reproducibility of their experimental results.

References

An In-depth Technical Guide to the Chemical Stability and Decomposition of 1-Iodooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and decomposition pathways of 1-iodooctane. Understanding these properties is critical for its effective use in chemical synthesis, particularly in the development of pharmaceuticals where purity and stability are paramount. This document summarizes key data, details relevant experimental protocols, and provides visual representations of the underlying chemical processes.

Introduction to this compound

This compound (CH₃(CH₂)₇I) is a primary alkyl iodide commonly utilized as an alkylating agent in organic synthesis. Its utility stems from the high reactivity of the carbon-iodine (C-I) bond, making the iodide a good leaving group in nucleophilic substitution reactions. However, this inherent reactivity also contributes to its limited stability, necessitating careful handling and storage to prevent degradation.

Physical and Chemical Properties of this compound

PropertyValue
CAS Number 629-27-6
Molecular Formula C₈H₁₇I
Molecular Weight 240.13 g/mol
Appearance Clear, colorless to light yellow liquid
Boiling Point 225-226 °C
Melting Point -46 °C
Density 1.33 g/mL at 25 °C
Refractive Index n20/D 1.4878

Chemical Stability and Storage

This compound is known to be sensitive to light and should be stored in a cool, dry, and well-ventilated area, protected from light[1][2][3]. It is often supplied with a stabilizer, such as a copper chip, to inhibit decomposition[1][4]. The primary degradation pathways include photodegradation, thermal decomposition, hydrolysis, and oxidation.

Decomposition Pathways

The decomposition of this compound can proceed through several mechanisms, largely dictated by the conditions to which it is exposed. The relatively weak carbon-iodine bond (bond dissociation energy of approximately 234 kJ/mol) is the primary site of reactivity[5].

Decomposition_Pathways cluster_thermal Thermal Decomposition cluster_photo Photochemical Decomposition cluster_hydrolysis Hydrolysis (SN2) This compound This compound Octyl_Radical Octyl Radical This compound->Octyl_Radical Δ Iodine_Radical Iodine Radical This compound->Iodine_Radical Δ 1-Octene (B94956) 1-Octene This compound->1-Octene Δ, -HI Excited_State Excited this compound This compound->Excited_State hv 1-Octanol 1-Octanol This compound->1-Octanol H2O/OH- Iodide_Ion Iodide Ion This compound->Iodide_Ion H2O/OH- HI HI Photo_Octyl_Radical Octyl Radical Excited_State->Photo_Octyl_Radical Photo_Iodine_Radical Iodine Radical Excited_State->Photo_Iodine_Radical

Figure 1: Major decomposition pathways of this compound.
Thermal Decomposition

At elevated temperatures, this compound can undergo decomposition primarily through two pathways:

  • Homolytic Cleavage: The C-I bond can break homolytically to form an octyl radical and an iodine radical. These reactive species can then participate in a variety of subsequent reactions, including dimerization, disproportionation, and reaction with other molecules.

  • Dehydrohalogenation: This elimination reaction involves the removal of a hydrogen atom from the beta-carbon and the iodine atom to form 1-octene and hydrogen iodide. This is a common decomposition pathway for alkyl halides.

Photochemical Decomposition

This compound is susceptible to photodegradation, particularly by UV light. The absorption of a photon can excite the molecule to a higher energy state, leading to the homolytic cleavage of the C-I bond to produce an octyl radical and an iodine radical. The quantum yield (Φ), which is the number of molecules decomposed per photon absorbed, is a key parameter in photochemical reactions[7][8]. For primary alkyl iodides, the quantum yield for the production of iodine atoms can be wavelength-dependent.

Hydrolysis

In the presence of water or other nucleophiles, this compound can undergo nucleophilic substitution reactions. As a primary alkyl halide, the predominant mechanism is SN2 (bimolecular nucleophilic substitution). The rate of hydrolysis is dependent on the concentration of both this compound and the nucleophile (e.g., water or hydroxide (B78521) ions).

The reactivity of haloalkanes in hydrolysis follows the order: R-I > R-Br > R-Cl > R-F[9]. This is primarily due to the decreasing strength of the carbon-halogen bond down the group, making the C-I bond the easiest to break[9][10].

Relative Hydrolysis Rates of 1-Haloalkanes (Proxy Data)

HaloalkaneRelative Rate
1-Chlorobutane1
1-Bromobutane30-100
1-Iodobutane~300-600

Note: This data is illustrative for C4 haloalkanes and the trend is applicable to this compound.

Oxidation

Exposure to air, especially in the presence of light or heat, can lead to the oxidation of this compound. This process is often initiated by the formation of radicals. The octyl radical can react with molecular oxygen to form a peroxy radical (C₈H₁₇OO•). This peroxy radical can then abstract a hydrogen atom from another molecule to form a hydroperoxide (C₈H₁₇OOH) or undergo further reactions to yield a variety of oxygenated products, such as alcohols, aldehydes, and carboxylic acids. Studies on the oxidation of other alkyl iodides have shown the formation of carbonyl compounds as major products[2].

Experimental Protocols for Stability and Decomposition Analysis

This section provides detailed methodologies for key experiments to assess the stability and decomposition of this compound.

Protocol for Determining the Rate of Hydrolysis

This protocol is adapted from methods used to compare the hydrolysis rates of haloalkanes[2].

Objective: To determine the relative rate of hydrolysis of this compound compared to other 1-haloalkanes.

Materials:

Procedure:

  • Place 2 mL of ethanol into three separate, clean, and dry test tubes.

  • Add 5 drops of this compound to the first test tube, 5 drops of 1-bromooctane to the second, and 5 drops of 1-chlorooctane to the third.

  • Place the test tubes in a water bath set to a constant temperature (e.g., 50 °C) and allow them to equilibrate for 5-10 minutes.

  • Add 2 mL of 0.1 M silver nitrate solution to each test tube simultaneously and start the stopwatch.

  • Observe the test tubes and record the time taken for a precipitate to form in each. The precipitate will be silver iodide (AgI - yellow), silver bromide (AgBr - cream), or silver chloride (AgCl - white).

  • The inverse of the time taken for the precipitate to appear is proportional to the initial rate of reaction.

Hydrolysis_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Add 2 mL Ethanol to 3 test tubes B Add 5 drops of each 1-haloalkane (I, Br, Cl) A->B C Equilibrate in water bath (50 °C) B->C D Add 2 mL AgNO3 solution and start timer C->D E Observe for precipitate formation D->E F Record time for precipitate appearance E->F G Calculate relative rates (Rate ∝ 1/time) F->G

Figure 2: Experimental workflow for determining hydrolysis rates.
Protocol for Analysis of Decomposition Products by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile decomposition products.

Objective: To identify the products of thermal or photochemical decomposition of this compound.

Materials:

  • This compound

  • Inert solvent (e.g., hexane (B92381) or dichloromethane)

  • Sealed reaction vials

  • Heating block or UV photoreactor

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Appropriate GC column (e.g., a non-polar column like DB-5ms)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in an inert solvent in a sealed vial.

  • Decomposition:

    • Thermal: Place the vial in a heating block at a specific temperature (e.g., 150 °C) for a set period.

    • Photochemical: Place the vial in a photoreactor and irradiate with a specific wavelength of UV light for a set period.

  • GC-MS Analysis:

    • Inject a small aliquot of the decomposed sample into the GC-MS.

    • The GC will separate the components of the mixture based on their boiling points and interactions with the column.

    • The MS will fragment the separated components and generate a mass spectrum for each.

  • Data Analysis:

    • Identify the decomposition products by comparing their mass spectra to a library of known compounds (e.g., NIST library).

    • Quantify the products by integrating the peak areas in the chromatogram, using an internal or external standard if necessary.

GCMS_Workflow cluster_sample Sample Preparation & Decomposition cluster_gcms GC-MS Analysis cluster_data Data Analysis A Prepare dilute solution of this compound B Induce decomposition (Thermal or Photochemical) A->B C Inject sample into GC-MS B->C D Separation by GC C->D E Detection and Fragmentation by MS D->E F Obtain Chromatogram and Mass Spectra E->F G Identify products via library search F->G H Quantify products G->H

Figure 3: Workflow for GC-MS analysis of decomposition products.
Protocol for Monitoring Decomposition by Quantitative ¹H NMR

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be used to monitor the degradation of this compound over time by observing the decrease in its characteristic signals and the appearance of signals from decomposition products.

Objective: To quantify the degradation of this compound under specific conditions.

Materials:

  • This compound

  • Deuterated solvent (e.g., CDCl₃)

  • Internal standard (e.g., maleic acid or 1,4-bis(trimethylsilyl)benzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and a known amount of an internal standard into an NMR tube. Add a precise volume of deuterated solvent.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the sample immediately after preparation. Ensure quantitative acquisition parameters are used (e.g., long relaxation delay).

  • Decomposition: Store the NMR tube under the desired conditions (e.g., at a specific temperature or exposed to light).

  • Time-course Spectra: Acquire ¹H NMR spectra at regular intervals.

  • Data Analysis:

    • Integrate the characteristic signals of this compound (e.g., the triplet at ~3.2 ppm for the -CH₂I group) and the signal of the internal standard.

    • Calculate the concentration of this compound at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of this compound versus time to determine the rate of decomposition.

Conclusion

This compound is a valuable but inherently unstable reagent. Its decomposition is primarily driven by the lability of the carbon-iodine bond and can be initiated by heat, light, and nucleophiles. The main decomposition pathways are homolytic cleavage, dehydrohalogenation, and nucleophilic substitution. Proper storage in a cool, dark place, often with a stabilizer, is essential to maintain its purity and reactivity. The experimental protocols provided in this guide offer robust methods for assessing the stability of this compound and identifying its degradation products, enabling researchers to ensure the quality and reliability of their synthetic procedures.

References

An In-Depth Technical Guide to 1-Iodooctane: Structure, Isomers, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 1-iodooctane, a significant alkyl iodide in organic synthesis and materials science. Addressed to researchers, scientists, and professionals in drug development, this document details its structural formula, isomers, physicochemical properties, and key experimental protocols.

Structural Formula and Isomerism

This compound is a primary alkyl halide with the chemical formula C₈H₁₇I. The iodine atom is attached to the terminal carbon of an eight-carbon chain.

The molecular structure of iodooctane allows for several positional isomers, where the iodine atom is located at different positions along the octane (B31449) backbone. The primary isomers of interest are:

  • This compound: The straight-chain isomer with the iodine on the first carbon.

  • 2-Iodooctane: The iodine atom is located on the second carbon atom.

  • 3-Iodooctane: The iodine is attached to the third carbon.

  • 4-Iodooctane (B73036): The iodine is bonded to the fourth carbon atom.

Beyond positional isomers, stereoisomerism is also possible for isomers other than this compound. For instance, 2-iodooctane, 3-iodooctane, and 4-iodooctane are chiral molecules and exist as a pair of enantiomers.

isomers cluster_isomers Positional Isomers Octane Octane (C₈H₁₈) Iodooctane Iodooctane (C₈H₁₇I) Octane->Iodooctane Iodination This compound This compound Iodooctane->this compound 2-Iodooctane 2-Iodooctane Iodooctane->2-Iodooctane 3-Iodooctane 3-Iodooctane Iodooctane->3-Iodooctane 4-Iodooctane 4-Iodooctane Iodooctane->4-Iodooctane

Positional isomers of iodooctane derived from the parent alkane, octane.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its primary isomers. This data is essential for designing experiments, predicting reactivity, and ensuring safe handling.

PropertyThis compound2-Iodooctane3-Iodooctane4-Iodooctane
Molecular Formula C₈H₁₇IC₈H₁₇IC₈H₁₇IC₈H₁₇I
Molecular Weight 240.13 g/mol 240.13 g/mol 240.13 g/mol 240.13 g/mol
CAS Number 629-27-6557-36-86169-11-51117-32-4
Boiling Point 225-226 °CNot availableNot availableNot available
Melting Point -46 to -45 °CNot availableNot availableNot available
Density 1.33 g/mL at 25 °C1.325 g/mLNot availableNot available
Refractive Index (n20/D) 1.48781.4896Not availableNot available

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, including its synthesis, catalytic reduction, and application in surface science.

Synthesis of this compound via Finkelstein Reaction

The Finkelstein reaction is a well-established method for preparing alkyl iodides from the corresponding alkyl chlorides or bromides.[1][2][3] This protocol details the synthesis of this compound from 1-bromooctane (B94149).

Materials:

  • 1-Bromooctane

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.

  • To this solution, add 1-bromooctane (1.0 equivalent).

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by the formation of a white precipitate (sodium bromide). The reaction is typically complete within 24 hours.

  • After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium bromide.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine.

  • Subsequently, wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The product can be further purified by vacuum distillation.

finkelstein_workflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve NaI in Acetone B Add 1-Bromooctane A->B C Reflux B->C D Cool and Filter C->D E Concentrate D->E F Dissolve in Ether E->F G Wash with Na₂S₂O₃ and Brine F->G H Dry with MgSO₄ G->H I Purify by Distillation H->I J J I->J Pure this compound

Workflow for the synthesis of this compound via the Finkelstein reaction.
Catalytic Reduction of this compound

This compound can undergo catalytic reduction, for instance, by electrogenerated nickel(I) salen at a carbon cathode in dimethylformamide.[4]

Materials:

  • This compound

  • Nickel(II) salen complex

  • Tetra-n-butylammonium tetrafluoroborate (B81430) (TBATF) as a supporting electrolyte

  • Dimethylformamide (DMF), anhydrous

  • Three-electrode electrochemical cell (glassy carbon working electrode, platinum counter electrode, and a reference electrode)

  • Potentiostat/galvanostat

Procedure:

  • Prepare a solution of the nickel(II) salen complex and this compound in anhydrous DMF containing TBATF.

  • Assemble the three-electrode cell with the prepared solution.

  • Perform cyclic voltammetry to determine the reduction potential of the nickel(II) salen complex.

  • Carry out controlled-potential (bulk) electrolysis at a potential slightly more negative than the reduction potential of the nickel(II) complex to generate the nickel(I) catalyst.

  • The reduction of this compound will proceed, and the reaction can be monitored by chromatographic techniques (e.g., GC-MS) to identify and quantify the products (e.g., octane, octene, and hexadecane).

Formation of a Self-Assembled Monolayer (SAM) on Silicon

This compound can be used to form self-assembled monolayers on silicon surfaces, which is of interest for modifying surface properties in materials science and electronics.[5]

Materials:

  • Silicon wafer

  • This compound

  • Anhydrous solvent (e.g., toluene (B28343) or hexane)

  • Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED )

  • Deionized water

  • Nitrogen gas

  • Sonicator

  • Glovebox or inert atmosphere chamber

Procedure:

  • Substrate Cleaning:

    • Cut the silicon wafer to the desired size.

    • Clean the wafer by sonicating in a series of solvents (e.g., acetone, isopropanol, deionized water).

    • Immerse the wafer in piranha solution for 15-30 minutes to create a hydrophilic oxide layer. (Warning: Piranha solution is extremely corrosive and reactive) .

    • Rinse the wafer thoroughly with deionized water and dry it under a stream of nitrogen.

  • SAM Formation:

    • Prepare a dilute solution (e.g., 1-10 mM) of this compound in an anhydrous solvent inside a glovebox or inert atmosphere chamber.

    • Immerse the cleaned and dried silicon wafer in the this compound solution.

    • Allow the self-assembly to proceed for a specified time, typically several hours to a day.

    • Remove the wafer from the solution and rinse it with the pure solvent to remove any physisorbed molecules.

    • Dry the wafer under a stream of nitrogen.

  • Characterization:

    • The resulting monolayer can be characterized by techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

analytical_workflow cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity and Identity Confirmation Sample Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR FTIR Spectroscopy Sample->IR Structure Structural Confirmation NMR->Structure MS->Structure Purity Purity Assessment MS->Purity IR->Structure Final Final Structure->Final Confirmed Structure Purity->Final

General analytical workflow for the characterization of this compound.

References

1-Iodooctane: A Technical Guide to Hazards and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and toxicological profile of 1-iodooctane (CAS No. 629-27-6). The information is intended to support risk assessment and safe handling practices in a laboratory and drug development setting. Due to a notable lack of extensive toxicological data for this specific compound, this guide also incorporates detailed methodologies for key toxicological assessments as outlined by internationally recognized guidelines.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for predicting its behavior under various experimental and environmental conditions.

PropertyValueReference
Molecular Formula C8H17I[1][2][3]
Molecular Weight 240.13 g/mol [1][4][5]
Appearance Clear, colorless to light yellow/amber liquid[2][5][6]
Odor Odorless or none reported[5][7]
Boiling Point 221 - 226 °C[5][8]
Melting Point -46 °C[5][8]
Density 1.330 g/cm³[5][8]
Solubility Immiscible with water[5]
Vapor Density 8.28[5]
Refractive Index 1.4868 to 1.4888 (at 20°C)[2][8]
Stability Stable under normal conditions; light-sensitive and may discolor on exposure to light.[5][6]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification is based on its potential to cause skin, eye, and respiratory irritation.[4][6][9]

GHS Classification

The GHS classification for this compound is summarized in Table 2.

Hazard ClassHazard Category
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3
Flammable liquidsCategory 4

Source:[4][6][7][9]

GHS Label Elements
Pictogram
Signal Word Warning
Hazard Statements H227: Combustible liquid.[1][7] H315: Causes skin irritation.[4][9][10] H319: Causes serious eye irritation.[4][9][10] H335: May cause respiratory irritation.[3][4][9]
Precautionary Statements Prevention: P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][7] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9][11] P264: Wash skin thoroughly after handling.[9][10] P271: Use only outdoors or in a well-ventilated area.[9][11] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][10] Response: P302+P352: IF ON SKIN: Wash with plenty of water.[9] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] P319: Get medical help if you feel unwell.[9] P332+P317: If skin irritation occurs: Get medical help.[9] P337+P313: If eye irritation persists: Get medical advice/attention.[10] P362+P364: Take off contaminated clothing and wash it before reuse.[9] P370+P378: In case of fire: Use dry chemical, carbon dioxide or alcohol-resistant foam to extinguish.[1] Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.[9] P405: Store locked up.[9] Disposal: P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[9]

A logical workflow for GHS hazard classification based on available data is illustrated in the following diagram.

GHS_Classification_Workflow cluster_data Data Collection cluster_evaluation Hazard Evaluation cluster_classification Classification cluster_communication Hazard Communication Data Physicochemical, Toxicological, and Ecotoxicological Data Eval_Health Health Hazards (e.g., Irritation, Toxicity) Data->Eval_Health Eval_Phys Physical Hazards (e.g., Flammability) Data->Eval_Phys Eval_Env Environmental Hazards Data->Eval_Env Classify Compare Data with GHS Criteria Eval_Health->Classify Eval_Phys->Classify Eval_Env->Classify Assign_Cat Assign Hazard Class and Category Classify->Assign_Cat Label Generate Label Elements: Pictogram, Signal Word, Hazard & Precautionary Statements Assign_Cat->Label SDS Prepare Safety Data Sheet (SDS) Label->SDS

Caption: GHS Hazard Classification Workflow.

Toxicological Profile

The available toxicological data for this compound is limited. Most studies on specific toxicological endpoints have not been conducted.

Acute Toxicity

Quantitative data on the acute toxicity of this compound (e.g., LD50, LC50) is not available in the reviewed literature.[5][9] However, it is known to cause irritation upon contact.

Route of ExposureEffectsReference
Oral May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. May be harmful if swallowed.[5]
Dermal Causes skin irritation. Systemic effects may result from absorption through the skin.[5][12]
Inhalation Causes respiratory tract irritation. Inhalation of vapors may cause drowsiness and dizziness. Can produce delayed pulmonary edema.[5][12]
Eye Contact Causes serious eye irritation. May cause chemical conjunctivitis.[5]

Intraperitoneal LD50 values have been reported in older literature for mouse and rat, but these are not the standard routes for classification and should be interpreted with caution.

SpeciesRouteLD50Reference
MouseIntraperitoneal1416 mg/kg[10]
RatIntraperitoneal1982 mg/kg[10]
Skin and Eye Irritation

This compound is classified as a skin and eye irritant.[4][9][10] Direct contact can cause inflammation.[12] Pre-existing skin conditions may be exacerbated by exposure.[12]

Sensitization

There is no data available to assess the potential of this compound to cause skin or respiratory sensitization.[9]

Repeated Dose Toxicity

No data is available on the effects of repeated exposure to this compound.

Mutagenicity, Carcinogenicity, and Reproductive Toxicity

There is no data available to evaluate the mutagenic, carcinogenic, or reproductive toxicity of this compound.[5][9][11] It is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[5]

Experimental Protocols

Given the lack of specific toxicological data for this compound, this section details the standard experimental protocols that would be employed to determine key toxicological endpoints, in accordance with OECD guidelines.

Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)

This method is designed to assess the acute oral toxicity of a substance and allows for its classification according to the GHS.[13][14]

Principle: The test involves the administration of the substance at a series of fixed dose levels. The primary goal is to identify a dose that causes evident toxicity without mortality, thereby avoiding the use of death as an endpoint.[13]

Methodology:

  • Sighting Study: A preliminary study is conducted to determine the appropriate starting dose for the main study. Doses of 5, 50, 300, and 2000 mg/kg are typically used.[13][14]

  • Main Study: Groups of animals of a single sex (usually females) are dosed in a stepwise manner.[14] The response of the animals to a given dose determines the subsequent dose to be administered.

  • Administration: The test substance is administered orally in a single dose via gavage.[14] Animals are fasted prior to dosing.

  • Observation: Animals are observed for a period of at least 14 days.[13] Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.[13] Body weight is measured weekly.[14]

  • Endpoint: The test allows for the classification of the substance into one of the GHS acute toxicity categories based on the observed signs of toxicity at specific dose levels.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method - OECD Test Guideline 439

This in vitro method provides an alternative to animal testing for assessing the skin irritation potential of chemicals.[15][16][17]

Principle: The test utilizes a reconstructed human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin. The potential of a chemical to cause skin irritation is determined by its effect on the viability of the skin model cells.[17]

Methodology:

  • Tissue Preparation: Commercially available RhE models are equilibrated in a culture medium.[15]

  • Application of Test Substance: A fixed dose of the test substance is applied directly to the surface of the epidermal model.[15] Both a negative control (e.g., ultrapure water) and a positive control (e.g., 5% SDS) are run in parallel.[17]

  • Exposure and Rinsing: After a defined exposure period (e.g., 60 minutes), the test substance is rinsed from the tissue surface.[15][17]

  • Post-Incubation: The tissues are incubated for a recovery period (e.g., 42 hours).[17]

  • Viability Assessment: Cell viability is measured using a quantitative assay, typically the MTT assay. In this assay, the vital dye MTT is converted by the mitochondrial enzymes of viable cells into a blue formazan (B1609692) salt, which is then extracted and measured spectrophotometrically.[17]

  • Classification: The substance is classified based on the relative cell viability compared to the negative control. A viability of ≤ 50% indicates that the substance is an irritant (GHS Category 2).[15][17]

The workflow for a typical in vitro skin irritation test is depicted below.

Skin_Irritation_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure cluster_analysis Analysis cluster_classification Classification Prep Equilibrate Reconstructed Human Epidermis (RhE) Tissues Apply Apply Test Substance, Positive Control, and Negative Control Prep->Apply Incubate_exp Incubate for Exposure Period Apply->Incubate_exp Rinse Rinse Tissues Incubate_exp->Rinse Incubate_rec Incubate for Recovery Period Rinse->Incubate_rec MTT Perform MTT Assay to Assess Cell Viability Incubate_rec->MTT Measure Measure Absorbance MTT->Measure Calculate Calculate Percent Viability Measure->Calculate Decision Viability <= 50%? Calculate->Decision Irritant Classify as Irritant (GHS Category 2) Decision->Irritant Yes NonIrritant Classify as Non-Irritant Decision->NonIrritant No

Caption: In Vitro Skin Irritation Test Workflow.

Environmental Fate and Ecotoxicity

There is a lack of data on the environmental fate and ecotoxicity of this compound. Its low water solubility suggests it is not likely to be mobile in the environment.[7] However, without specific studies on its biodegradability, bioaccumulation potential, and aquatic toxicity, a comprehensive environmental risk assessment cannot be performed. It is advised not to let this chemical enter the environment.[6][7]

Safe Handling and Storage

Handling:

  • Wash hands thoroughly after handling.[5]

  • Avoid contact with eyes, skin, and clothing.[5]

  • Avoid ingestion and inhalation.[5]

  • Use in a well-ventilated area.[5]

  • Facilities should be equipped with an eyewash station and a safety shower.[5]

Storage:

  • Store in a cool, dry, well-ventilated area.[5]

  • Keep containers tightly closed.[5]

  • Store protected from light.[5]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

Conclusion

This compound is a combustible liquid that is a known irritant to the skin, eyes, and respiratory system. While its GHS classification provides a basis for safe handling, there is a significant lack of comprehensive toxicological data, particularly concerning acute toxicity (LD50/LC50), sensitization, and long-term effects such as mutagenicity, carcinogenicity, and reproductive toxicity. Professionals handling this chemical should adhere strictly to the provided safety precautions and consider the data gaps in their risk assessments. The experimental protocols outlined in this guide, based on OECD guidelines, provide a framework for generating the necessary data to perform a more complete toxicological evaluation of this compound.

References

The Reactivity of 1-Iodooctane with Common Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Iodooctane stands as a cornerstone electrophile in nucleophilic substitution reactions, prized for its high reactivity that facilitates the efficient formation of carbon-heteroatom and carbon-carbon bonds. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles, including cyanide, hydroxide (B78521), alkoxides, amines, and thiolates. As a primary alkyl iodide, this compound reacts almost exclusively through the bimolecular nucleophilic substitution (SN2) mechanism. This is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon, and the iodide leaving group departs simultaneously.[1][2] The superior leaving group ability of the iodide ion, a consequence of the weak carbon-iodine bond and the stability of the resulting iodide anion, makes this compound a significantly more reactive substrate compared to its lighter halogen counterparts like 1-bromooctane (B94149) and 1-chlorooctane.[3] This guide presents quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a practical resource for chemists in research and development.

Principles of Reactivity

The reactivity of this compound in SN2 reactions is governed by several key factors:

  • Leaving Group Ability: The iodide ion is an excellent leaving group. The carbon-iodine bond is the weakest among the carbon-halogen bonds (approximately 234 kJ/mol), requiring less energy to break during the transition state.[3] Furthermore, the iodide anion is large and highly polarizable, allowing for effective dispersal of the negative charge, which contributes to its stability in solution.[3]

  • Steric Hindrance: As a primary alkyl halide, the electrophilic α-carbon of this compound is minimally sterically hindered. This allows for ready access by a wide range of nucleophiles, favoring the backside attack characteristic of the SN2 mechanism.[4]

  • Nucleophile Strength: The rate of the SN2 reaction is directly proportional to the concentration and the intrinsic nucleophilicity of the attacking species. Stronger nucleophiles lead to faster reaction rates.

  • Solvent Effects: Polar aprotic solvents, such as acetone, acetonitrile, and dimethylformamide (DMF), are generally preferred for SN2 reactions involving anionic nucleophiles. These solvents can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it more "naked" and reactive.

Data Presentation: Reactivity with Common Nucleophiles

The following tables summarize the reaction of this compound with various common nucleophiles. It is important to note that while specific kinetic data for this compound is not always available in the literature, the data presented is a compilation of established principles and data from analogous primary alkyl iodides to provide a comparative overview.

NucleophileProductTypical SolventRelative Rate (Proxy Data)Typical Yield
Cyanide (CN⁻) Nonanenitrile (B147369)Polar Aprotic (e.g., DMSO, DMF)HighGood to Excellent
Hydroxide (OH⁻) 1-OctanolPolar Protic (e.g., Ethanol (B145695)/Water)ModerateGood
Alkoxide (RO⁻) Alkyl Octyl EtherPolar Aprotic (e.g., THF, DMF)HighGood to Excellent
Ammonia (B1221849) (NH₃) OctylaminePolar Protic (e.g., Ethanol)ModerateModerate to Good
Thiolate (RS⁻) Alkyl Octyl Sulfide (B99878)Polar Aprotic (e.g., DMF)Very HighExcellent

Experimental Protocols

The following are detailed methodologies for the reaction of this compound with representative common nucleophiles.

Reaction with Sodium Cyanide

Objective: To synthesize nonanenitrile via an SN2 reaction.

Materials:

  • This compound

  • Sodium Cyanide (NaCN)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in anhydrous DMSO.

  • Add this compound (1.0 equivalent) to the stirred solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude nonanenitrile can be purified by vacuum distillation.

Reaction with Sodium Hydroxide

Objective: To synthesize 1-octanol.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol/Water mixture (e.g., 80:20)

  • Diethyl ether

  • Dilute hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve sodium hydroxide (1.5 equivalents) in an 80:20 ethanol/water mixture.

  • Add this compound (1.0 equivalent) to the solution.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether (3 x 40 mL).

  • Combine the organic extracts and wash with dilute HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1-octanol.

  • Purification can be achieved by distillation.

Williamson Ether Synthesis with Sodium Methoxide (B1231860)

Objective: To synthesize 1-methoxyoctane (B1618030).

Materials:

  • This compound

  • Sodium Methoxide (NaOMe)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium methoxide (1.1 equivalents) in anhydrous THF.

  • Add this compound (1.0 equivalent) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. The reaction can be gently heated to 40-50 °C to increase the rate. Monitor by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The resulting 1-methoxyoctane can be purified by distillation.

Reaction with Ammonia

Objective: To synthesize octylamine.

Materials:

  • This compound

  • Concentrated aqueous ammonia (NH₃)

  • Ethanol

  • Diethyl ether

  • Dilute sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous potassium carbonate (K₂CO₃)

Procedure:

  • In a sealed tube or a high-pressure reaction vessel, combine this compound (1.0 equivalent) with a large excess of a concentrated solution of ammonia in ethanol.

  • Heat the mixture to 100-120 °C for 24-48 hours. The high pressure generated requires appropriate safety precautions.

  • After cooling to room temperature, carefully vent the vessel.

  • Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia under reduced pressure.

  • Treat the residue with a dilute NaOH solution and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine.

  • Dry the ethereal solution over anhydrous potassium carbonate, filter, and remove the solvent to give crude octylamine.

  • Purify by distillation.

Reaction with Sodium Thiophenoxide

Objective: To synthesize octyl phenyl sulfide.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, add a 60% dispersion of sodium hydride (1.1 equivalents) to anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of thiophenol (1.05 equivalents) in anhydrous DMF. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the thiophenoxide.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Carefully quench the reaction with the slow addition of water.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude octyl phenyl sulfide can be purified by column chromatography on silica (B1680970) gel.

Mandatory Visualization

General SN2 Reaction Pathway for this compound.

Experimental_Workflow Start Start ReactionSetup Reaction Setup: This compound + Nucleophile in appropriate solvent Start->ReactionSetup Reaction Reaction under controlled temperature and time ReactionSetup->Reaction Monitoring Monitor progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: Quenching and Extraction Monitoring->Workup Complete Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification: Distillation or Chromatography Concentration->Purification Product Pure Product Purification->Product

A General Experimental Workflow for SN2 Reactions of this compound.

Conclusion

This compound is a highly valuable and reactive substrate for SN2 reactions, enabling the straightforward synthesis of a diverse array of functionalized octyl derivatives. Its high reactivity, driven by the excellent leaving group ability of iodide, often leads to high yields under relatively mild conditions. The choice of nucleophile, solvent, and reaction temperature are critical parameters that must be optimized to achieve the desired product efficiently and selectively. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute successful nucleophilic substitution reactions with this compound.

References

Quantitative Properties of the C-I Bond in Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Carbon-Iodine Bond in 1-Iodooctane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the carbon-iodine (C-I) bond in this compound, a primary iodoalkane with significant applications in organic synthesis. A thorough understanding of the C-I bond's characteristics is crucial for predicting and controlling the reactivity of this versatile chemical intermediate. This compound consists of an eight-carbon chain with an iodine atom at the terminal position, and its chemistry is largely dictated by the nature of this C-I bond.[1]

The properties of the C-I bond in this compound are comparable to those in other primary iodoalkanes. The following table summarizes key quantitative data for the carbon-halogen bond, providing context for the unique characteristics of the C-I linkage.

PropertyC-FC-ClC-BrC-I
Bond Dissociation Energy (kJ/mol) ~485~350~285~234[2]
Bond Length (nm) 0.1380.1770.1930.214[3]
Vibrational Frequency (cm⁻¹) 1400-1000850-550[4]690-515[4]~500

Relationship Between C-I Bond Properties and Reactivity

The inherent weakness of the C-I bond is a defining feature of iodoalkanes. This weakness stems from the large atomic radius of iodine, which results in a long and highly polarizable bond with carbon.[2][3] The low bond dissociation energy indicates that less energy is required to cleave the C-I bond compared to other carbon-halogen bonds.[3][5] This characteristic directly translates to higher reactivity, particularly in nucleophilic substitution reactions.[2][6]

C_I_Bond_Properties cluster_properties Intrinsic Properties cluster_consequences Chemical Consequences Large Atomic Radius of Iodine Large Atomic Radius of Iodine Long Bond Length Long Bond Length Large Atomic Radius of Iodine->Long Bond Length leads to Low Bond Dissociation Energy Low Bond Dissociation Energy Long Bond Length->Low Bond Dissociation Energy results in High Reactivity High Reactivity Low Bond Dissociation Energy->High Reactivity causes High Polarizability High Polarizability Good Leaving Group (I⁻) Good Leaving Group (I⁻) High Polarizability->Good Leaving Group (I⁻) contributes to S_N2 Reactions S_N2 Reactions High Reactivity->S_N2 Reactions favors Good Leaving Group (I⁻)->S_N2 Reactions enables

Fig. 1: Logical relationships of C-I bond properties.

Experimental Protocols for Characterization

The quantitative data presented above are determined through a variety of experimental and computational techniques.

Bond Dissociation Energy (BDE) Measurement

BDE is typically determined through gas-phase kinetic studies. One common method is pyrolysis , where the molecule is subjected to high temperatures, and the rate of decomposition is measured. The energy required to initiate homolytic cleavage of the C-I bond can be calculated from the activation energy of this process.

Bond Length Determination

Microwave spectroscopy and X-ray crystallography are the primary experimental methods for determining bond lengths. In microwave spectroscopy, the rotational constants of the molecule in the gas phase are measured, which are inversely related to the moments of inertia. From the moments of inertia, the bond lengths can be precisely calculated. X-ray crystallography provides the electron density map of a molecule in the solid state, from which the positions of the atoms and thus the bond lengths can be determined.

Vibrational Frequency Analysis

Infrared (IR) spectroscopy is used to measure the vibrational frequencies of chemical bonds. The C-I stretching vibration in this compound absorbs infrared radiation at a specific frequency, which is characteristic of that bond. The general range for C-X stretches is 850-515 cm⁻¹.[4]

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Bond Characterization cluster_analysis Data Analysis start 1-Octanol synthesis Finkelstein Reaction (with NaI in Acetone) start->synthesis purification Distillation synthesis->purification product This compound purification->product ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms nmr NMR Spectroscopy product->nmr ir_analysis Identify C-I Stretch ir->ir_analysis ms_analysis Confirm Molecular Weight ms->ms_analysis nmr_analysis Confirm Structure nmr->nmr_analysis

Fig. 2: Experimental workflow for C-I bond characterization.

Reactivity in Nucleophilic Substitution Reactions

The properties of the C-I bond make this compound an excellent substrate for bimolecular nucleophilic substitution (S_N2) reactions.[2] The weakness of the C-I bond facilitates its cleavage during the transition state, leading to a lower activation energy and faster reaction rates compared to other primary alkyl halides.[2] Furthermore, the iodide ion (I⁻) is an excellent leaving group due to its large size and high polarizability, which allows the negative charge to be dispersed over a larger volume, resulting in a stable anion.[2]

Conclusion

The carbon-iodine bond in this compound is characterized by its significant length, low dissociation energy, and low vibrational frequency. These properties, which are a direct consequence of the large atomic radius of iodine, render the bond relatively weak and highly polarizable. This inherent weakness makes this compound a highly reactive compound, particularly in S_N2 reactions, where the facility of C-I bond cleavage and the stability of the resulting iodide anion are paramount. A comprehensive understanding of these fundamental principles is essential for the effective utilization of this compound in synthetic chemistry and drug development.

References

1-Iodooctane: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodooctane, a primary alkyl iodide, serves as a versatile and highly reactive precursor in a multitude of organic syntheses. Its utility stems from the inherent properties of the carbon-iodine bond, which is weaker and more polarizable than its lighter halogen counterparts. This characteristic makes the iodide an excellent leaving group, facilitating a wide range of nucleophilic substitution and carbon-carbon bond-forming reactions. This technical guide provides an in-depth overview of the chemical properties, key reactions, and practical applications of this compound, with a focus on experimental protocols and quantitative data relevant to researchers and professionals in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a clear, light-yellow liquid with the chemical formula C₈H₁₇I.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValue
CAS Number 629-27-6[2]
Molecular Formula C₈H₁₇I[2]
Molecular Weight 240.13 g/mol [3]
Appearance Clear, light yellow liquid[1]
Density 1.33 g/mL at 25 °C[4]
Melting Point -46 °C to -45 °C[4]
Boiling Point 225-226 °C[4]
Refractive Index (n20/D) 1.4878[4]
SMILES CCCCCCCCI[5]
InChIKey UWLHSHAHTBJTBA-UHFFFAOYSA-N[5]

Core Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound is primarily centered around three classes of reactions: nucleophilic substitutions, Grignard reagent formation, and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution (Sₙ2) Reactions

This compound is an excellent substrate for Sₙ2 reactions due to the superior leaving group ability of the iodide ion (I⁻).[6] The carbon-iodine bond has a lower bond dissociation energy (approximately 234 kJ/mol) compared to carbon-bromine (approx. 285 kJ/mol) and carbon-chlorine bonds, leading to a lower activation energy for nucleophilic attack.[6] This enhanced reactivity translates to faster reaction rates and often higher yields under identical conditions when compared to other octyl halides.[6]

Relative Reactivity in Sₙ2 Reactions:

SubstrateLeaving GroupRelative Rate Constant (k_rel) (proxy data)
This compoundI⁻~30,000
1-BromooctaneBr⁻1,000
1-ChlorooctaneCl⁻30

Note: The data presented is based on a proxy comparison using n-butyl halides and is intended to illustrate the established reactivity trend of I > Br > Cl as leaving groups in Sₙ2 reactions for primary alkyl halides.[6]

Experimental Protocol: Sₙ2 Reaction with Azide (B81097)

This protocol describes a representative Sₙ2 reaction of this compound with sodium azide to form 1-azidooctane (B1266841).

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous acetone (B3395972)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide (1.2 equivalents) in anhydrous acetone.

  • To this solution, add this compound (1.0 equivalent).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the sodium iodide precipitate.

  • Evaporate the acetone under reduced pressure.

  • The crude 1-azidooctane can be purified by distillation or column chromatography.

sn2_reaction cluster_0 SN2 Reaction of this compound This compound This compound Transition_State [Nu---C₈H₁₇---I]⁻ This compound->Transition_State Nucleophile Nucleophile Nucleophile->Transition_State Product Product Transition_State->Product Iodide I⁻ Transition_State->Iodide

SN2 Reaction Pathway

Grignard Reagent Formation

This compound readily reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, octylmagnesium iodide (C₈H₁₇MgI).[7] This organometallic compound is a powerful nucleophile and a strong base, making it a cornerstone reagent for forming new carbon-carbon bonds.[8]

Experimental Protocol: Synthesis of Octylmagnesium Iodide

This protocol is adapted from the synthesis of octylmagnesium bromide and is directly applicable to this compound.[9]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as an activator)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Flame-dry all glassware and allow to cool under an inert atmosphere.

  • Place magnesium turnings (1.2-1.5 equivalents) and a small crystal of iodine in the three-neck flask.

  • Gently warm the flask with a heat gun until purple iodine vapor is observed to activate the magnesium surface. Allow to cool.

  • Add enough anhydrous diethyl ether to cover the magnesium turnings.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, a cloudy appearance, and gentle refluxing of the ether.

  • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir and reflux for an additional 30-60 minutes to ensure complete reaction.

  • The resulting grayish solution of octylmagnesium iodide should be used immediately for subsequent reactions.

grignard_formation cluster_1 Grignard Reagent Formation This compound This compound Octylmagnesium_Iodide C₈H₁₇MgI This compound->Octylmagnesium_Iodide Mg Mg Mg Ether Anhydrous Ether Ether->Octylmagnesium_Iodide solvent

Grignard Reagent Synthesis

Transition-Metal-Catalyzed Cross-Coupling Reactions

This compound is a suitable substrate for various palladium- and nickel-catalyzed cross-coupling reactions, which are powerful methods for the formation of C(sp³)-C(sp²) and C(sp³)-C(sp) bonds. The high reactivity of the C-I bond allows for milder reaction conditions compared to other alkyl halides.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide.[2] While less common for C(sp³)-C(sp³) coupling, specialized catalyst systems can effectively couple alkyl halides like this compound with organoboron reagents.[6]

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide.[10] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[10] this compound can be coupled with various terminal alkynes to produce substituted alkynes, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.

Kumada Coupling:

The Kumada coupling utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst.[11] The Grignard reagent derived from this compound can be coupled with aryl or vinyl halides to form alkyl-substituted aromatic or olefinic compounds.[11]

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide with an alkene.[12] While typically used for aryl and vinyl halides, modifications of the Heck reaction can accommodate alkyl halides like this compound for the synthesis of substituted alkenes.

Cross-Coupling Reaction Conditions and Yields (Representative Examples):

ReactionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O80-10070-85
Sonogashira Phenylacetylene (B144264)Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT - 5085-95
Kumada 4-BromotolueneNi(dppp)Cl₂-THFRT - 6575-90
Heck Methyl acrylatePd(OAc)₂ / PPh₃Et₃NDMF100-12060-75

Note: The yields are approximate and can vary significantly based on the specific substrates, catalyst, ligands, and reaction conditions used.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous THF

  • Schlenk flask and inert atmosphere setup

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (1-3 mol%) and CuI (1-2 mol%).

  • Add anhydrous THF, followed by triethylamine (2-3 equivalents).

  • To this mixture, add this compound (1.0 equivalent) and phenylacetylene (1.1-1.2 equivalents).

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor by TLC or GC.

  • Upon completion, dilute the mixture with diethyl ether and wash with saturated aqueous ammonium (B1175870) chloride solution to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 1-phenyldec-1-yne, can be purified by column chromatography.

cross_coupling_workflow cluster_2 General Cross-Coupling Workflow start Start reactants Combine: This compound Coupling Partner Base start->reactants solvent Add Degassed Solvent reactants->solvent catalyst Add Catalyst and Ligand solvent->catalyst react Heat and Stir under Inert Atmosphere catalyst->react monitor Monitor Reaction Progress (TLC/GC) react->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Cross-Coupling Reaction Workflow

Application in Multi-Step Synthesis: Synthesis of Lepidopteran Pheromones

This compound and its corresponding Grignard reagent are valuable building blocks in the synthesis of various natural products, including insect pheromones. The straightforward introduction of an eight-carbon chain is a key strategic advantage. For example, in the synthesis of certain Lepidopteran sex pheromones, which are often long-chain unsaturated acetates, alcohols, or aldehydes, this compound can be used to introduce a significant portion of the carbon backbone.[1][5][8]

A general synthetic strategy involves the coupling of an octyl group from this compound or its Grignard reagent with another functionalized fragment, followed by further transformations to install the required unsaturation and functional group.

Conclusion

This compound is a highly valuable and reactive precursor in organic synthesis. Its utility in Sₙ2 reactions, Grignard reagent formation, and a variety of cross-coupling reactions makes it an important tool for the construction of complex organic molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the reactivity and handling of this compound is essential for the efficient synthesis of target compounds. The detailed protocols and quantitative data provided in this guide serve as a practical resource for leveraging the synthetic potential of this versatile building block.

References

An In-depth Technical Guide to 1-Iodooctane: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodooctane, also known as n-octyl iodide, is a primary alkyl halide that serves as a valuable building block and intermediate in organic synthesis. Its utility lies in the reactivity of the carbon-iodine bond, which allows for the introduction of the octyl group into a wide range of molecules through various nucleophilic substitution and coupling reactions. This technical guide provides a comprehensive overview of the historical context of its synthesis, detailed experimental protocols for its preparation, and a summary of its key physicochemical and spectroscopic properties.

Discovery and History

While the specific first synthesis of this compound is not prominently documented as a singular discovery, its preparation falls within the broader historical development of methods for creating alkyl iodides in the 19th century. The systematic synthesis of haloalkanes began to flourish with the growing understanding of organic chemistry and the structure of alkanes. Early methods for the formation of carbon-halogen bonds, particularly the conversion of alcohols to alkyl halides, laid the groundwork for the synthesis of compounds like this compound.

Key historical developments relevant to the synthesis of this compound include:

  • Early Methods (19th Century): The reaction of alcohols with phosphorus and iodine was an early and common method for the preparation of alkyl iodides. This approach, while effective, often involved harsh reagents.

  • The Finkelstein Reaction: A pivotal development in the synthesis of alkyl iodides was the halide exchange reaction reported by Hans Finkelstein. This SN2 reaction involves treating an alkyl chloride or bromide with a solution of sodium iodide in acetone (B3395972). The precipitation of the less soluble sodium chloride or bromide from the acetone solvent drives the equilibrium towards the formation of the alkyl iodide, making it a highly efficient and widely used method for preparing iodoalkanes, including this compound.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is essential for its use in research and development. The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₈H₁₇I[1][2]
Molecular Weight 240.13 g/mol [1][2]
CAS Number 629-27-6[1][2]
Appearance Colorless to light yellow liquid
Boiling Point 225-226 °C[1]
Melting Point -46 °C[1]
Density 1.33 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.4878[1]
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Features and Observations
¹H NMR Spectrum available, showing characteristic peaks for the octyl chain protons.
¹³C NMR Spectrum available.
Infrared (IR) Spectroscopy Spectrum available, showing characteristic C-H and C-I stretching and bending vibrations.
Mass Spectrometry (MS) Mass spectrum available, showing the molecular ion peak and characteristic fragmentation pattern.

Experimental Protocols for Synthesis

The following are detailed protocols for the laboratory-scale synthesis of this compound using two common and reliable methods.

Synthesis of this compound from 1-Bromooctane (B94149) (Finkelstein Reaction)

This protocol describes the synthesis of this compound via a halide exchange reaction with sodium iodide in acetone.

Materials:

  • 1-Bromooctane

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator, distillation apparatus

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add sodium iodide (1.5 equivalents relative to 1-bromooctane) and anhydrous acetone.

  • Stir the mixture to dissolve the sodium iodide.

  • Add 1-bromooctane (1.0 equivalent) to the flask.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The formation of a white precipitate (sodium bromide) will be observed.

  • After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium bromide and wash the solid with a small amount of diethyl ether.

  • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove most of the acetone.

  • To the residue, add diethyl ether and transfer the solution to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain crude this compound.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Synthesis of this compound from 1-Octanol (B28484)

This protocol details the synthesis of this compound from 1-octanol using red phosphorus and iodine.

Materials:

  • 1-Octanol

  • Red phosphorus

  • Iodine (I₂)

  • Diethyl ether

  • 10% aqueous sodium carbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous calcium chloride (CaCl₂)

  • Round-bottom flask, dropping funnel, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stir bar, place red phosphorus (0.5 equivalents relative to 1-octanol) and 1-octanol (1.0 equivalent).

  • In the dropping funnel, place iodine (1.1 equivalents relative to 1-octanol).

  • Slowly add the iodine crystals in portions to the stirred mixture of 1-octanol and red phosphorus. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the mixture to reflux for 1-2 hours to complete the reaction.

  • Cool the reaction mixture and decant the liquid into a separatory funnel containing ice-water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with 10% aqueous sodium carbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Reaction Pathways and Workflows

The following diagrams illustrate the key synthetic pathways and a general experimental workflow for the preparation and purification of this compound.

Finkelstein_Reaction Bromooctane 1-Bromooctane Iodooctane This compound Bromooctane->Iodooctane  SN2 Reaction NaI Sodium Iodide (NaI) in Acetone NaI->Iodooctane NaBr Sodium Bromide (NaBr) (precipitate) Iodooctane->NaBr

Caption: The Finkelstein reaction for the synthesis of this compound.

Alcohol_to_Iodide Octanol 1-Octanol Iodooctane This compound Octanol->Iodooctane Reagents Red Phosphorus (P) + Iodine (I₂) Intermediate Phosphorus Triiodide (PI₃) (in situ) Reagents->Intermediate Intermediate->Iodooctane  Nucleophilic  Substitution

Caption: Synthesis of this compound from 1-octanol.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reaction Reaction Setup (Reactants + Solvent) Heating Heating/Reflux Reaction->Heating Monitoring Reaction Monitoring (TLC/GC) Heating->Monitoring Quenching Quenching/Cooling Monitoring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Aqueous Washes (e.g., Na₂S₂O₃, Brine) Extraction->Washing Drying Drying over Anhydrous Salt Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Distillation Vacuum Distillation Concentration->Distillation Characterization Spectroscopic Analysis (NMR, IR, MS) Distillation->Characterization

Caption: General experimental workflow for this compound synthesis.

Conclusion

This compound is a versatile and important chemical intermediate with a rich history rooted in the foundational principles of organic synthesis. The methods for its preparation are well-established, reliable, and accessible for laboratory-scale synthesis. A thorough understanding of its properties and the detailed protocols for its synthesis, as outlined in this guide, is crucial for its effective application in research, particularly in the fields of medicinal chemistry and materials science. The provided data and methodologies serve as a valuable resource for scientists and professionals engaged in the development of novel chemical entities.

References

Theoretical and Computational Perspectives on 1-Iodooctane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Iodooctane (CH₃(CH₂)₇I) is a primary iodoalkane that serves as a versatile reagent and building block in organic synthesis and materials science. Its reactivity is largely dictated by the nature of the carbon-iodine (C-I) bond, which is susceptible to nucleophilic attack and homolytic cleavage. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study this compound, focusing on its structural properties, reaction dynamics, and spectroscopic signatures. While direct computational studies on this compound are limited in the literature, this guide extrapolates from theoretical frameworks and studies on analogous long-chain haloalkanes to provide a detailed understanding of its behavior. This document is intended to be a valuable resource for researchers employing computational chemistry to predict and understand the properties and reactivity of this compound and related compounds.

Introduction

This compound is a colorless to light yellow liquid characterized by its long alkyl chain and a terminal iodine atom.[1] This structure imparts a dual nature to the molecule: a nonpolar, flexible hydrocarbon tail and a polar, reactive C-I head. The iodine atom, being a large and polarizable halogen, makes the C-I bond relatively weak and renders the adjacent carbon atom electrophilic.[2] These characteristics are central to its utility in a variety of chemical transformations, most notably in nucleophilic substitution (Sₙ2) reactions where iodide is an excellent leaving group.[2]

Computational and theoretical chemistry provide powerful tools to investigate the intricacies of this compound's molecular structure, conformational landscape, and reaction mechanisms at an atomic level of detail. Methodologies such as Density Functional Theory (DFT), ab initio calculations, and molecular dynamics (MD) simulations can offer insights that complement experimental findings and guide the design of new synthetic routes and materials.

Physicochemical and Spectroscopic Data

A summary of key experimental and computed physicochemical properties of this compound is presented below. This data serves as a benchmark for computational models.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₇I[1][3]
Molecular Weight240.13 g/mol [4]
Melting Point-46 °C[3]
Boiling Point225-226 °C[3]
Density1.33 g/mL at 25 °C[3]
Refractive Index (n²⁰/D)1.4878[3]
Dipole Moment1.88 D[5]
LogP3.7819[6]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features/NotesSource
¹H NMRSpectral data available.[1]
¹³C NMRSpectral data available.[7]
Infrared (IR) SpectroscopyVapor phase and ATR-IR spectra available.[1][8]
Raman SpectroscopySpectral data available.[7]
Mass Spectrometry (GC-MS)Fragmentation patterns available.[7]

Theoretical and Computational Methodologies

Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT and ab initio methods, are instrumental in determining the electronic structure, optimized geometry, and vibrational frequencies of this compound.

The first step in most computational studies is to find the minimum energy structure of the molecule. For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles of its various conformers. Due to the flexibility of the octyl chain, multiple conformers exist. The all-trans (anti-periplanar) conformation is generally the lowest in energy for n-alkanes.

  • Expected Bond Lengths and Angles: Based on studies of similar iodoalkanes, the C-I bond length is expected to be around 2.14 Å. The C-C bond lengths will be approximately 1.53-1.54 Å, and C-H bond lengths around 1.09 Å. Bond angles are expected to be close to the tetrahedral angle of 109.5°.

Following geometry optimization, a frequency calculation is typically performed. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared and Raman spectra.[9] The calculated vibrational frequencies can be compared with experimental spectra to validate the computational model.[7][8]

Computational methods can provide accurate estimates of thermochemical properties such as the enthalpy of formation and bond dissociation energies (BDE). The C-I bond dissociation energy is a key parameter that quantifies the stability of the molecule and is crucial for understanding its reactivity in radical reactions. For primary iodoalkanes, the C-I BDE is typically in the range of 210-230 kJ/mol.[2]

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound in the gas phase or in solution. These simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes, solvation, and transport properties.

The flexible octyl chain of this compound can adopt numerous conformations. MD simulations can explore the conformational landscape and determine the relative populations of different conformers at a given temperature. This is crucial for understanding how the molecule's shape influences its reactivity and physical properties.

MD simulations of liquid this compound can be used to calculate properties such as density, viscosity, and diffusion coefficients. These simulations require an accurate force field that describes the interactions between the molecules.

Key Chemical Reactions and Mechanisms

Nucleophilic Substitution (Sₙ2) Reactions

This compound is an excellent substrate for Sₙ2 reactions due to the low steric hindrance at the primary carbon and the excellent leaving group ability of the iodide ion.[2]

The general mechanism involves a backside attack by a nucleophile on the carbon atom bonded to the iodine, leading to an inversion of stereochemistry at the carbon center.

A typical computational workflow to study the Sₙ2 reaction of this compound with a nucleophile (e.g., CN⁻) would involve:

  • Geometry optimization of the reactants (this compound and the nucleophile), the transition state, and the products.

  • Frequency calculations to confirm the nature of the stationary points (reactants and products as minima, transition state as a first-order saddle point) and to obtain zero-point vibrational energies (ZPVE).

  • Calculation of the potential energy surface (PES) along the reaction coordinate (e.g., the C-Nu and C-I bond distances) to determine the activation energy barrier.

  • Inclusion of solvent effects , often using a polarizable continuum model (PCM), to simulate the reaction in solution.

sn2_workflow cluster_pre Reactant Optimization r1 Optimize this compound ts Transition State Search r1->ts freq Frequency Calculation r1->freq Verify Stationary Points & Get ZPVE solv Solvent Effects (PCM) r1->solv Refine Energies r2 Optimize Nucleophile r2->ts r2->freq Verify Stationary Points & Get ZPVE r2->solv Refine Energies prod Product Optimization ts->prod ts->freq Verify Stationary Points & Get ZPVE pes PES Scan ts->pes Characterize Barrier ts->solv Refine Energies prod->freq Verify Stationary Points & Get ZPVE prod->solv Refine Energies pes->solv Refine Energies

Computational Workflow for an Sₙ2 Reaction Study.
Photodissociation Dynamics

The C-I bond in this compound is susceptible to cleavage upon absorption of ultraviolet (UV) light. This photodissociation process can proceed through different electronic excited states, leading to the formation of an octyl radical and an iodine atom.

Theoretical studies on the photodissociation of iodoalkanes often involve the calculation of potential energy curves along the C-I bond coordinate for the ground and various excited states.[10] These calculations help to understand the dissociation pathways and the energy distribution in the products.

photodissociation_pathway cluster_ground Ground State (S₀) cluster_excited Excited States cluster_products Photoproducts mol CH₃(CH₂)₇I ex1 [CH₃(CH₂)₇I]* (¹Q₁) mol->ex1 UV Photon (hν) ex2 [CH₃(CH₂)₇I]* (³Q₀) mol->ex2 UV Photon (hν) rad1 CH₃(CH₂)₇• ex1->rad1 Dissociation rad2 I• ex1->rad2 Dissociation ex2->rad1 Dissociation ex2->rad2 Dissociation

Simplified Photodissociation Pathway of this compound.

Experimental Protocols for Computational Comparison

Detailed experimental protocols are essential for validating computational results. Below are outlines for key experiments.

Protocol: Vibrational Spectroscopy (IR and Raman)
  • Sample Preparation: Obtain a pure sample of this compound. For IR spectroscopy, a thin film can be prepared between two KBr or NaCl plates. For Raman spectroscopy, the liquid sample can be placed in a glass capillary tube.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer for IR analysis and a dispersive or FT-Raman spectrometer for Raman analysis.

  • Data Acquisition: Record the spectra over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹ for IR and 3500-100 cm⁻¹ for Raman).

  • Data Analysis: Identify the characteristic vibrational modes, such as C-H stretching, CH₂ bending, and the C-I stretching frequency (typically found in the far-IR region, around 500-600 cm⁻¹). Compare the experimental peak positions and intensities with the results from quantum chemical frequency calculations.

spectroscopy_workflow cluster_exp Experimental cluster_comp Computational sample Prepare this compound Sample ir Acquire IR Spectrum sample->ir raman Acquire Raman Spectrum sample->raman compare Compare Experimental and Calculated Spectra ir->compare raman->compare opt Optimize Geometry (DFT) freq Calculate Vibrational Frequencies opt->freq freq->compare

Workflow for Comparing Experimental and Computational Vibrational Spectra.
Protocol: Sₙ2 Reaction Kinetics

  • Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of this compound and a nucleophile (e.g., sodium azide) in a suitable solvent (e.g., acetone).[2]

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction. Analyze the concentration of the reactant or product using a suitable technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Data Analysis: Plot the concentration of the reactant versus time. From the rate law for an Sₙ2 reaction (rate = k[this compound][nucleophile]), determine the second-order rate constant (k).

  • Computational Comparison: Compare the experimentally determined rate constant with the rate constant calculated from transition state theory using the computationally derived activation energy.

Conclusion

Theoretical and computational studies provide a powerful lens through which to understand the structure, reactivity, and dynamics of this compound. While specific computational data for this molecule is not abundant in the current literature, the principles and methodologies described in this guide, drawn from studies of analogous systems, offer a robust framework for its investigation. By combining quantum chemical calculations, molecular dynamics simulations, and close comparison with experimental data, researchers can gain a predictive understanding of this compound's behavior, facilitating its application in drug discovery, organic synthesis, and materials science. Future computational work focusing specifically on this compound would be invaluable in further refining our understanding of this important chemical entity.

References

Methodological & Application

Application Notes and Protocols for Williamson Ether Synthesis with 1-Iodooctane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Principle and Applications

The Williamson ether synthesis is a robust and widely used method in organic chemistry for the preparation of symmetrical and asymmetrical ethers.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The core of the reaction involves the deprotonation of an alcohol by a strong base to form a highly nucleophilic alkoxide ion. This alkoxide then attacks a primary alkyl halide, such as 1-iodooctane, displacing the iodide leaving group to form the ether linkage.[3]

Due to the SN2 pathway, this synthesis is most efficient with primary alkyl halides like this compound, as they are less sterically hindered and less prone to competing elimination reactions that can occur with secondary or tertiary halides.[1][4] The reactivity of the alkyl halide also follows the trend I > Br > Cl, making this compound a highly reactive substrate for this synthesis.[5] This method is fundamental in the synthesis of various chemical intermediates and functional groups found in pharmaceuticals and fine chemicals.[5]

Williamson_Ether_Synthesis cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: Nucleophilic Attack (SN2) Alcohol Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻ Na⁺) Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Byproduct Byproduct (e.g., H₂ gas) Alkoxide->Byproduct Alkoxide2 Alkoxide (R-O⁻) Product Asymmetrical Ether (R-O-Octyl) Alkoxide2->Product SN2 Attack Iodooctane This compound Iodooctane->Product LeavingGroup Iodide Ion (I⁻) Product->LeavingGroup

Caption: General reaction pathway for Williamson ether synthesis.

Experimental Protocols

Two common protocols are presented below. Protocol 1 uses a strong base (sodium hydride) requiring anhydrous conditions, while Protocol 2 employs a weaker base with a phase-transfer catalyst, which can be more tolerant of certain functional groups.

Protocol 1: Synthesis using Sodium Hydride in Tetrahydrofuran (THF)

This method is highly effective for simple primary and secondary alcohols.[6] Anhydrous conditions are critical for success as sodium hydride reacts violently with water.

Materials and Reagents:

  • Alcohol (e.g., Ethanol, 1.0 eq)

  • This compound (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl Acetate (B1210297) for extraction

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser, add the alcohol (1.0 eq) to anhydrous THF.

  • Alkoxide Formation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas will evolve during this step.

  • Nucleophilic Substitution: Cool the resulting alkoxide solution back to 0 °C. Add this compound (1.0 eq) dropwise via the dropping funnel. After the addition is complete, heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for 4-8 hours.[1][7] Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.[6]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude ether product by fractional distillation under reduced pressure.[8]

Protocol 2: Phase-Transfer Catalysis (PTC) Method

This protocol uses a weaker base and a phase-transfer catalyst, avoiding the need for strictly anhydrous conditions and pyrophoric reagents.[6]

Materials and Reagents:

  • Alcohol (e.g., Butanol, 1.0 eq)

  • This compound (1.0 eq)

  • Sodium Hydroxide (B78521) (NaOH), 50% aqueous solution (2.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.1 eq)

  • Toluene (B28343) or Dichloromethane (DCM)

  • Water

Procedure:

  • Reaction Setup: To a round-bottom flask, add the alcohol (1.0 eq), this compound (1.0 eq), and the phase-transfer catalyst TBAB (0.1 eq).[6]

  • Reaction: Add the 50% aqueous solution of sodium hydroxide (2.0 eq) and stir the biphasic mixture vigorously. Heat the reaction to 70-80 °C for 6-8 hours.

  • Work-up:

    • Cool the reaction to room temperature and add water to dissolve the salts.

    • Transfer the mixture to a separatory funnel and extract the product with toluene or dichloromethane.

    • Wash the organic layer with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Data Presentation

The following tables summarize typical reaction parameters and expected characterization data.

Table 1: Summary of Reagents and Typical Reaction Conditions

Parameter Protocol 1 (NaH/THF) Protocol 2 (PTC) Reference
Alkyl Halide This compound This compound N/A
Base Sodium Hydride (NaH) Sodium Hydroxide (NaOH) [6]
Solvent Anhydrous THF Toluene or DCM / Water [4][6]
Catalyst None TBAB [6]
Temperature 65-70 °C (Reflux) 70-80 °C [1][7]
Reaction Time 4-8 hours 6-8 hours [1][6][7]

| Typical Yield | 50-95% | 50-95% |[7] |

Table 2: Expected Spectroscopic Data for a Representative Product (Ethyl Octyl Ether)

Spectroscopic Method Characteristic Signal Expected Chemical Shift / Wavenumber Reference
IR Spectroscopy C-O-C stretch 1050-1150 cm⁻¹ [9][10]
¹H NMR -O-CH ₂- (Octyl) 3.4 - 4.5 δ (triplet) [10][11]
-O-CH ₂- (Ethyl) 3.4 - 4.5 δ (quartet) [10][11]
¹³C NMR -O-C H₂- (Octyl) 50 - 80 δ [10][11]

| | -O-C H₂- (Ethyl) | 50 - 80 δ |[10][11] |

Experimental Workflow

The logical flow from reaction setup to final product analysis is outlined below.

Workflow Setup Reaction Setup (Flask, Reagents) Reaction Ether Synthesis (Heating, Stirring) Setup->Reaction Monitor Monitor Progress (TLC) Reaction->Monitor Monitor->Reaction Continue if incomplete Workup Reaction Work-up (Quenching, Extraction) Monitor->Workup Proceed if complete Drying Drying and Concentration (Na₂SO₄, Rotovap) Workup->Drying Purify Purification (Vacuum Distillation) Drying->Purify Characterize Characterization (NMR, IR) Purify->Characterize Product Pure Ether Product Characterize->Product

Caption: General experimental workflow for Williamson ether synthesis.

Safety Precautions

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle only in a fume hood and under an inert atmosphere (e.g., nitrogen or argon). Ensure no water is present.

  • This compound: This compound is an irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: THF, diethyl ether, and toluene are highly flammable liquids. Work in a well-ventilated fume hood and avoid open flames or sparks.

  • Sodium Hydroxide (NaOH): Concentrated NaOH solutions are highly corrosive and can cause severe burns. Handle with extreme care and wear appropriate PPE.

References

Application Notes and Protocols for 1-Iodooctane in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodooctane is a versatile and highly reactive primary alkylating agent frequently employed in organic synthesis. Its utility stems from the excellent leaving group ability of the iodide ion, which facilitates nucleophilic substitution reactions (SN2). This reactivity makes this compound an ideal choice for introducing an octyl group onto a variety of nucleophiles, including oxygen, nitrogen, carbon, and sulfur atoms. The resulting octylated molecules are of significant interest in medicinal chemistry and materials science, as the introduction of a lipophilic octyl chain can substantially modify the parent molecule's biological activity, solubility, and other physicochemical properties. These application notes provide an overview of the use of this compound in key synthetic transformations and offer detailed protocols for its application.

Key Synthetic Applications

This compound is a preferred reagent for various alkylation reactions due to its higher reactivity compared to its bromo and chloro analogs, often allowing for milder reaction conditions and shorter reaction times.

1. O-Alkylation: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers. The reaction involves the deprotonation of an alcohol or phenol (B47542) to form an alkoxide or phenoxide, which then acts as a nucleophile to displace the iodide from this compound. This method is highly efficient for producing both symmetrical and unsymmetrical ethers.

2. N-Alkylation of Amines and Heterocycles

The introduction of an octyl group to nitrogen-containing compounds is crucial in modifying their biological profiles. This compound readily alkylates primary and secondary amines, as well as nitrogen-containing heterocycles like imidazole (B134444). While direct alkylation of amines can sometimes lead to overalkylation, the reaction conditions can be controlled to favor the desired product. For heterocycles, N-alkylation is often a straightforward process.

3. C-Alkylation of Active Methylene (B1212753) Compounds

Carbon-carbon bond formation is a cornerstone of organic synthesis. This compound can be used to alkylate carbanions generated from active methylene compounds, such as β-dicarbonyls and β-ketoesters. This reaction is a powerful tool for creating more complex carbon skeletons.

4. S-Alkylation of Thiols

Thioethers are an important class of compounds with applications in various fields. The synthesis of octyl thioethers can be efficiently achieved through the S-alkylation of thiols with this compound. The high nucleophilicity of the thiolate anion ensures a rapid and high-yielding reaction.

Data Presentation: A Comparative Overview of Alkylation Reactions with this compound

Reaction Type Nucleophile Base Solvent Typical Reaction Time Typical Yield Key Considerations
O-Alkylation Alcohol/PhenolNaH, NaOH, K₂CO₃THF, DMF, Acetonitrile2-8 hours85-95%Anhydrous conditions are critical when using strong bases like NaH. Phase transfer catalysts can be beneficial with inorganic bases.
N-Alkylation Amine/ImidazoleK₂CO₃, Et₃NDMF, Acetonitrile4-12 hours70-90%Overalkylation can be an issue with primary and secondary amines. Using a molar excess of the amine can help mitigate this.
C-Alkylation β-DicarbonylNaOEt, Cs₂CO₃Ethanol, DMF6-18 hours65-85%The choice of base and solvent is crucial to control the extent of alkylation (mono- vs. di-alkylation).
S-Alkylation ThiolK₂CO₃, Et₃NEthanol, Water1-4 hours90-99%The reaction is often rapid and can sometimes be performed in aqueous media, offering a greener alternative.

Experimental Protocols

Protocol 1: O-Alkylation - Synthesis of Octyl Phenyl Ether via Williamson Ether Synthesis

This protocol describes the synthesis of octyl phenyl ether using phenol and this compound under phase-transfer catalysis conditions, which offers a milder alternative to using strong bases like sodium hydride.

Materials:

Procedure:

  • To a round-bottom flask, add phenol (1.0 eq), this compound (1.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Add toluene to the flask to dissolve the reactants.

  • In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide.

  • Add the aqueous NaOH solution to the reaction mixture with vigorous stirring.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Transfer the mixture to a separatory funnel and extract the product with toluene.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation to yield pure octyl phenyl ether.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Phenol Phenol Phenoxide Phenoxide Formation Phenol->Phenoxide Deprotonation Iodooctane This compound SN2 SN2 Attack Iodooctane->SN2 Base NaOH (aq) Base->Phenoxide PTC TBAB PTC->SN2 Phase Transfer Phenoxide->SN2 Nucleophilic Attack Ether Octyl Phenyl Ether SN2->Ether Salt NaI + H2O SN2->Salt

Caption: Workflow for Williamson Ether Synthesis of Octyl Phenyl Ether.

Protocol 2: N-Alkylation - Synthesis of 1-Octylimidazole

This protocol details the N-alkylation of imidazole with this compound using potassium carbonate as the base.

Materials:

  • Imidazole

  • This compound

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve imidazole (1.2 eq) in DMF.

  • Add finely ground potassium carbonate (2.0 eq) to the solution.

  • Add this compound (1.0 eq) to the stirred suspension.

  • Heat the reaction mixture to 60 °C and stir for 8-12 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-octylimidazole.

N_Alkylation_Imidazole Reactants Imidazole + this compound + K2CO3 in DMF Reaction_Step N-Alkylation (SN2 Reaction) Reactants->Reaction_Step Heat (60°C) Workup Aqueous Workup & Extraction Reaction_Step->Workup Purification Column Chromatography Workup->Purification Product 1-Octylimidazole Purification->Product

Caption: Experimental workflow for the N-alkylation of imidazole.

Protocol 3: C-Alkylation - Synthesis of 3-Octyl-2,4-pentanedione

This protocol outlines the C-alkylation of acetylacetone (B45752) (2,4-pentanedione) with this compound.

Materials:

  • Acetylacetone

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Methyl tert-butyl ether (MTBE)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of acetylacetone (1.0 eq) in DMF, add cesium carbonate (2.0 eq).

  • Add this compound (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 12-18 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the mixture with MTBE (3 x 30 mL).

  • Wash the combined organic layers with water and saturated brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-octyl-2,4-pentanedione.

C_Alkylation_Mechanism start Acetylacetone enolate Enolate Formation start->enolate Cs2CO3 alkylation SN2 Alkylation enolate->alkylation This compound product 3-Octyl-2,4-pentanedione alkylation->product

Caption: Logical relationship in C-alkylation of acetylacetone.

Protocol 4: S-Alkylation - Synthesis of Octyl Phenyl Thioether

This protocol describes the synthesis of octyl phenyl thioether from thiophenol and this compound in an aqueous medium.

Materials:

  • Thiophenol

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, add thiophenol (1.0 eq) and potassium carbonate (1.2 eq) to water.

  • Stir the mixture at room temperature for 10 minutes to form the thiophenolate.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary, though it is often obtained in high purity.

S_Alkylation_Workflow Start Thiophenol + this compound + K2CO3 in Water Reaction S-Alkylation at RT Start->Reaction Extraction Extraction with Ethyl Acetate Reaction->Extraction Drying Drying over Na2SO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Product Octyl Phenyl Thioether Evaporation->Product

Caption: Workflow for the synthesis of octyl phenyl thioether.

Conclusion

This compound is a powerful and efficient alkylating agent for the introduction of an octyl moiety onto a wide range of nucleophiles. Its high reactivity allows for flexible reaction conditions, often leading to high yields of the desired products. The protocols provided herein serve as a guide for researchers in the synthesis of octylated compounds for various applications in drug discovery and materials science. As with all chemical reactions, appropriate safety precautions should be taken, and reactions should be carried out in a well-ventilated fume hood.

Application of 1-Iodooctane in Grignard Reagent Formation: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the preparation and application of octylmagnesium iodide, a Grignard reagent synthesized from 1-iodooctane. Grignard reagents are fundamental tools in organic synthesis, enabling the formation of carbon-carbon bonds, which is a cornerstone of molecular construction in drug discovery and development.[1] While protocols often feature alkyl bromides, this compound offers distinct advantages due to the higher reactivity of the carbon-iodine bond, which can facilitate reaction initiation. However, this increased reactivity also necessitates careful control of reaction conditions to minimize side reactions.

These notes offer detailed protocols, data summaries, and visual guides to ensure the successful and safe synthesis and utilization of octylmagnesium iodide.

I. Core Concepts and Considerations

Reaction Mechanism: The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond of an organic halide.[2] This process is believed to occur on the surface of the magnesium metal via a radical mechanism.[2][3] The resulting organomagnesium compound, in this case, octylmagnesium iodide (CH₃(CH₂)₇MgI), features a highly polarized carbon-magnesium bond, rendering the octyl group strongly nucleophilic and basic.

Advantages of this compound: Alkyl iodides are generally more reactive than the corresponding bromides or chlorides in Grignard reagent formation. This enhanced reactivity can be advantageous in cases where initiation with less reactive halides is sluggish.

Key Challenges:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources, including water, alcohols, and even atmospheric moisture.[1][2] Strict anhydrous conditions are critical for success, as any moisture will quench the reagent.

  • Exothermic Reaction: The formation is a highly exothermic process.[2] The reaction temperature must be carefully controlled to prevent a runaway reaction and to minimize side reactions.

  • Magnesium Activation: A passivating layer of magnesium oxide on the surface of the magnesium turnings can inhibit the reaction.[2] Activation of the magnesium is therefore essential.

  • Side Reactions: The most common side reaction is Wurtz coupling, where the newly formed Grignard reagent reacts with unreacted this compound to form hexadecane.[1]

II. Data Presentation

The following tables summarize typical reagent quantities and solvent properties for the formation of an octyl Grignard reagent. The quantitative data is based on protocols for the closely related 1-bromooctane (B94149), as specific yield data for this compound is less commonly reported. However, the principles are directly transferable.

Table 1: Reagent Quantities and Reaction Parameters

Reagent/ParameterMolecular Weight ( g/mol )Molar EquivalentsTypical AmountMoles (mmol)Notes
This compound240.101.042.5 g177Primary alkyl halide. Higher reactivity than bromide analog.
Magnesium Turnings24.311.2 - 1.55.2 - 6.5 g214 - 268Excess magnesium is recommended to ensure complete reaction.[1]
Anhydrous Diethyl Ether (Et₂O)74.12Solvent~100 mLN/AA common solvent for Grignard reactions.[1]
Anhydrous Tetrahydrofuran (THF)72.11Solvent~100 mLN/AAn alternative solvent with a higher boiling point.[1]
Iodine (I₂)253.81Catalyst1-2 small crystalsN/AUsed to activate the magnesium surface.[1][2]
Reaction Time--~1-3 hours-Time can vary based on scale and reaction vigor.

Table 2: Comparison of Common Solvents

SolventBoiling Point (°C)Key AdvantagesKey Disadvantages
Diethyl Ether (Et₂O)34.6Good for reagent formation; low boiling point simplifies removal.[1]Highly flammable; low flash point; prone to peroxide formation.[1]
Tetrahydrofuran (THF)66Higher boiling point allows for higher reaction temperatures; better at stabilizing the Grignard reagent.[1]Higher boiling point can make removal more difficult; prone to peroxide formation.[1]

III. Experimental Protocols

Protocol 1: Synthesis of Octylmagnesium Iodide

This protocol details the laboratory-scale synthesis of octylmagnesium iodide from this compound.

Safety Precautions:

  • Anhydrous Conditions: All glassware must be rigorously dried in an oven (>120°C) overnight or flame-dried under an inert atmosphere before use.[2]

  • Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.[1]

  • Flammable Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.[2]

  • Exothermic Reaction: Have an ice-water bath ready to control the reaction temperature.[2]

  • Personal Protective Equipment (PPE): Wear safety goggles, a flame-resistant lab coat, and appropriate gloves.

Materials and Apparatus:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stir bar and stir plate

  • Heating mantle or water bath

  • Drying tubes (filled with calcium chloride)

  • Nitrogen or argon gas inlet

  • Syringes and needles

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or THF

  • Iodine crystal

Procedure:

  • Apparatus Setup: Assemble the dry three-neck flask with the dropping funnel, reflux condenser (topped with a drying tube), and a gas inlet. Place a magnetic stir bar in the flask.

  • Magnesium Activation: Add the magnesium turnings to the flask. Add one or two small crystals of iodine.[2] Purge the system with inert gas. Gently warm the flask with a heat gun until purple iodine vapor is observed; this helps to etch the magnesium oxide layer.[2] Allow the flask to cool to room temperature.

  • Reagent Preparation: In a separate dry flask, prepare a solution of this compound in about two-thirds of the total anhydrous solvent. Transfer this solution to the dropping funnel.

  • Reaction Initiation: Add enough anhydrous solvent to the reaction flask to just cover the magnesium turnings. Begin vigorous stirring. Add a small aliquot (~5-10%) of the this compound solution from the dropping funnel.[2] Initiation is indicated by the disappearance of the iodine color, the appearance of a cloudy, grayish solution, and gentle boiling of the solvent.[2] If the reaction does not start, gentle warming with a water bath may be necessary.

  • Grignard Reagent Formation: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a steady, gentle reflux. Due to the higher reactivity of this compound, a slower addition rate compared to 1-bromooctane is advisable to control the exotherm and minimize Wurtz coupling.[1] Use an ice-water bath to moderate the reaction if it becomes too vigorous.

  • Completion and Use: After the addition is complete, continue to stir the mixture and allow it to reflux gently for an additional 30-60 minutes to ensure complete reaction.[2] The resulting grayish-brown solution is the octylmagnesium iodide Grignard reagent. It is best to use it immediately for subsequent reactions.[2]

Protocol 2: Application in Synthesis - Reaction with an Aldehyde

This protocol describes the reaction of the prepared octylmagnesium iodide with an aldehyde (e.g., benzaldehyde) to form a secondary alcohol.

Procedure:

  • Reaction Setup: In a separate, dry, inert-atmosphere flask, dissolve benzaldehyde (B42025) (1.0 equivalent relative to the Grignard reagent) in anhydrous diethyl ether or THF.

  • Addition: Cool the aldehyde solution to 0°C using an ice-water bath. While stirring, slowly add the freshly prepared octylmagnesium iodide solution via a cannula or dropping funnel.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours or until TLC analysis indicates consumption of the starting aldehyde.

  • Workup: Cool the reaction mixture again to 0°C and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). This will precipitate magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two to three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

IV. Visualizations

Grignard_Formation_Workflow Experimental Workflow for Grignard Reagent Formation cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome Dry_Glassware Dry Glassware (Oven/Flame-Dry) Assemble_Apparatus Assemble Apparatus (3-Neck Flask, Condenser, Funnel) Dry_Glassware->Assemble_Apparatus Purge_Inert_Gas Purge with N2/Ar Assemble_Apparatus->Purge_Inert_Gas Activate_Mg Activate Mg (Add Mg + I2, Warm) Purge_Inert_Gas->Activate_Mg Add_Solvent Add Anhydrous Solvent Activate_Mg->Add_Solvent Initiate Initiate Reaction (Add ~10% this compound) Add_Solvent->Initiate Addition Dropwise Addition of this compound Initiate->Addition Control Exotherm Reflux Reflux (30-60 min) Addition->Reflux Grignard_Reagent Octylmagnesium Iodide (Grayish Solution) Reflux->Grignard_Reagent Use_Immediately Use Immediately in Next Synthetic Step Grignard_Reagent->Use_Immediately

Caption: A typical experimental workflow for Grignard synthesis.

Signaling_Pathway General Reaction Pathway of Octylmagnesium Iodide cluster_electrophiles Electrophiles cluster_products Products (after acidic workup) Grignard Octylmagnesium Iodide (C8H17MgI) Nucleophile Aldehyde Aldehyde (RCHO) Grignard->Aldehyde Ketone Ketone (R2CO) Grignard->Ketone Ester Ester (RCOOR') Grignard->Ester CO2 Carbon Dioxide (CO2) Grignard->CO2 Sec_Alcohol Secondary Alcohol Aldehyde->Sec_Alcohol 1. Nucleophilic Addition 2. H3O+ Workup Tert_Alcohol Tertiary Alcohol Ketone->Tert_Alcohol 1. Nucleophilic Addition 2. H3O+ Workup Tert_Alcohol2 Tertiary Alcohol (2 equiv. addition) Ester->Tert_Alcohol2 1. Nucleophilic Addition 2. Elimination 3. 2nd Addition 4. H3O+ Workup Carboxylic_Acid Carboxylic Acid (Nonanoic Acid) CO2->Carboxylic_Acid 1. Nucleophilic Addition 2. H3O+ Workup

Caption: Common synthetic applications of octylmagnesium iodide.

References

The Role of 1-Iodooctane in the Advancement of Ionic Liquid Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The use of 1-iodooctane as a key alkylating agent in the synthesis of ionic liquids (ILs) is gaining significant traction within the scientific community. Its application facilitates the production of a diverse range of imidazolium (B1220033), ammonium, and phosphonium-based ionic liquids, which are pivotal in various fields including pharmaceuticals, energy storage, and green chemistry. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis and application of these novel materials.

Ionic liquids are salts that exist in a liquid state at or near room temperature. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to traditional volatile organic solvents. The incorporation of an octyl chain via this compound is a strategic approach to modulate the physicochemical properties of ILs, influencing characteristics like viscosity, density, and miscibility, which are critical for their application-specific performance.

Application in Pharmaceutical Development

Ionic liquids synthesized with this compound, particularly those with an imidazolium core, have shown promise in enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). For instance, 1-octyl-3-methylimidazolium-based ILs have been investigated for their potential as drug delivery systems. While some studies indicate that certain long-chain imidazolium ILs, such as 1-octyl-3-methylimidazolium hexafluorophosphate (B91526) ([C8C1im][PF6]), may exhibit toxicity at higher concentrations, others are being explored as non-toxic excipients in pharmaceutical formulations.[1]

Use in Energy Storage Solutions

The electrochemical stability of ionic liquids makes them ideal candidates for electrolytes in batteries and other energy storage devices. The length of the alkyl chain, such as the octyl group introduced by this compound, can influence the ionic conductivity and overall performance of the battery. Research on 1-alkyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ILs has demonstrated that varying the alkyl chain length, including octyl, affects the battery's charge-discharge characteristics.

Synthesis of Task-Specific Ionic Liquids

The primary method for incorporating the octyl group into the cationic core of an ionic liquid is through a quaternization reaction. This nucleophilic substitution reaction involves the alkylation of a suitable nitrogen or phosphorus-containing precursor, such as 1-methylimidazole (B24206) or a trialkylphosphine, with this compound. The higher reactivity of this compound compared to its bromo or chloro counterparts can lead to faster reaction times and higher yields.

Experimental Protocols

The following section details the synthesis of three classes of ionic liquids utilizing this compound as the key reagent.

Protocol 1: Synthesis of 1-Octyl-3-methylimidazolium Iodide ([OMIM]I)

This protocol describes the synthesis of a common imidazolium-based ionic liquid.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 1-methylimidazole and this compound under a nitrogen atmosphere.

  • Heat the mixture to 70°C and stir for 48 hours.

  • After cooling to room temperature, a viscous liquid will form.

  • Wash the product multiple times with small portions of ethyl acetate to remove any unreacted starting materials.

  • Dry the resulting product under vacuum at 70-80°C to yield the final ionic liquid.

Diagram of Synthesis Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product 1-Methylimidazole 1-Methylimidazole Reaction Quaternization (70°C, 48h, N2) 1-Methylimidazole->Reaction This compound This compound This compound->Reaction Washing Wash with Ethyl Acetate Reaction->Washing Drying Vacuum Drying (70-80°C) Washing->Drying [OMIM]I 1-Octyl-3-methylimidazolium Iodide Drying->[OMIM]I

Synthesis of 1-Octyl-3-methylimidazolium Iodide.
Protocol 2: Synthesis of Trioctylmethylammonium Iodide

This protocol outlines the synthesis of a quaternary ammonium-based ionic liquid. While the original procedure uses iodomethane (B122720), it can be adapted for other iodoalkanes.

Materials:

  • Trioctylamine (B72094)

  • Iodomethane (as an example, can be substituted with other iodoalkanes)

  • Tetrahydrofuran (THF)

  • Nitrogen gas supply

Procedure:

  • Dissolve trioctylamine in THF in a round-bottom flask under a nitrogen atmosphere.

  • Add iodomethane dropwise to the stirred solution.

  • Heat the mixture at 40°C for 12 hours.

  • Concentrate the crude mixture under vacuum to yield the final product.[2]

Diagram of Logical Relationships:

G Trioctylamine Trioctylamine Quaternization Quaternization Trioctylamine->Quaternization Iodomethane Iodomethane Iodomethane->Quaternization Trioctylmethylammonium Iodide Trioctylmethylammonium Iodide Quaternization->Trioctylmethylammonium Iodide

Quaternization of Trioctylamine.
Protocol 3: Synthesis of Tetraoctylphosphonium Iodide

This protocol describes a general method for synthesizing phosphonium-based ionic liquids.

Materials:

Procedure:

  • In a reaction vessel, combine trioctylphosphine and a stoichiometric amount of this compound in a suitable solvent.

  • Heat the mixture under reflux for several hours to facilitate the quaternization reaction.

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure.

Diagram of Experimental Workflow:

G Start Start Mix Reactants Combine Trioctylphosphine and this compound Start->Mix Reactants Heat Reflux Mix Reactants->Heat Isolate Remove Solvent Heat->Isolate End End Isolate->End

General workflow for phosphonium (B103445) IL synthesis.

Quantitative Data Summary

The physicochemical properties of ionic liquids are crucial for their application. The following tables summarize key data for octyl-containing imidazolium ionic liquids.

Table 1: Physicochemical Properties of 1-Octyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([C8mim][(CF3SO2)2N]) [3]

PropertyValue
Density (at 298 K)1.34 g/cm³
Viscosity (at 298 K)114 mPa·s
Ionic Conductivity (at 298 K)0.19 S/m

Table 2: Physicochemical Properties of Ionic Liquids based on 1-Octyl-3-methylimidazolium with Amino Acid Anions [4]

AnionDensity (g/cm³) at 298.15 KViscosity (mPa·s) at 298.15 K
Glycinate1.03626.95
Alaninate1.02845.32
Serinate1.062853.00
Prolinate1.041162.80
Asparaginate1.09-

Note: The data presented is compiled from various sources and may vary depending on the specific experimental conditions and purity of the synthesized ionic liquids.

Conclusion

This compound serves as a versatile and efficient reagent for the synthesis of a wide array of ionic liquids with tailored properties. The protocols and data presented herein provide a foundational resource for researchers to explore the synthesis and application of these promising materials in their respective fields. The continued investigation into the structure-property relationships of these compounds will undoubtedly unlock new applications and further solidify the role of ionic liquids as a cornerstone of modern chemistry.

References

Application Notes: Surface Modification of Silicon Wafers with 1-Iodooctane via a Two-Step Chlorination/Alkylation Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The functionalization of silicon wafer surfaces with self-assembled monolayers (SAMs) of alkyl chains is a fundamental technique for controlling surface properties such as wettability, biocompatibility, and chemical reactivity. This control is critical for a wide range of applications, including the fabrication of biosensors, the development of advanced cell culture platforms, and the study of drug-biomaterial interactions. While various methods exist for forming these monolayers, this document details a robust two-step process for the covalent attachment of octyl groups to a silicon surface, starting from 1-iodooctane or its precursor, 1-bromooctane (B94149).

This method circumvents the direct, and often less efficient, reaction of this compound with hydrogen-terminated silicon. Instead, it employs a well-established pathway involving the chlorination of the silicon surface followed by a Grignard reaction. This approach results in the formation of a stable silicon-carbon (Si-C) bond, leading to a durable and well-defined octyl monolayer.[1]

Principle of the Method

The surface modification process consists of three main stages:

  • Surface Preparation: An atomically clean and reactive silicon surface is prepared by removing the native oxide layer and terminating the surface with hydrogen atoms (H-termination) using a hydrofluoric acid (HF) solution.[2]

  • Surface Chlorination: The hydrogen-terminated silicon surface is chlorinated using a solution of phosphorus pentachloride (PCl₅) in the presence of a radical initiator. This step replaces the Si-H bonds with more reactive Si-Cl bonds.[2][3]

  • Grignard-based Alkylation: An octyl Grignard reagent (octylmagnesium halide) is synthesized from 1-bromooctane (a close analog and common precursor for this reaction) or this compound.[4][5] This powerful nucleophile then reacts with the chlorinated silicon surface, displacing the chlorine atoms and forming stable Si-C covalent bonds, resulting in a dense octyl monolayer.[1]

Applications in Research and Drug Development

The resulting hydrophobic and well-defined octyl-modified silicon surface is an ideal platform for numerous applications:

  • Biosensor Fabrication: The hydrophobic monolayer provides a low-fouling background, reducing non-specific binding of proteins and other biomolecules. This is crucial for increasing the signal-to-noise ratio in biosensing applications. The surface can be further functionalized for the specific immobilization of capture probes.[6]

  • Cell Culture and Tissue Engineering: The modified surface can be used to control and study cell adhesion, spreading, and proliferation. Patterning of hydrophobic and hydrophilic regions allows for the creation of microarrays for high-throughput cell-based assays.

  • Drug Delivery and Development: These surfaces serve as model hydrophobic interfaces to study the interaction and stability of drug delivery systems, such as lipid nanoparticles or polymeric micelles.[7][8] They can also be used in screening assays to assess the hydrophobic interactions of drug candidates.[7]

  • Biomolecule Immobilization: The hydrophobic nature of the octyl monolayer can be exploited for the non-covalent immobilization of lipids and other amphiphilic biomolecules, creating supported lipid bilayers that mimic cell membranes.[6]

Experimental Protocols

Safety Precautions: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn. Piranha solution is extremely corrosive and explosive when mixed with organic materials; handle with extreme caution. Hydrofluoric acid is highly toxic and can cause severe burns; use appropriate HF-resistant gloves and have calcium gluconate gel available as an antidote. Grignard reagents are highly reactive with water and air; strict anhydrous and inert atmosphere techniques are required.

Protocol 1: Silicon Wafer Cleaning and Hydrogen-Termination

This protocol describes the preparation of a clean, hydrogen-terminated silicon surface, which is the starting point for the modification.

Materials:

  • Silicon wafers (Si(111) or Si(100))

  • Sulfuric acid (H₂SO₄, 98%)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Ammonium (B1175870) fluoride (B91410) (NH₄F, 40% aqueous solution)

  • Deionized (DI) water (18 MΩ·cm)

  • Anhydrous methanol

  • Nitrogen gas (high purity)

  • Teflon wafer holders

Procedure:

  • Piranha Cleaning (Organic Removal):

    • In a glass beaker, prepare the Piranha solution by slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄. Caution: This solution is highly exothermic and reactive.

    • Immerse the silicon wafers in the Piranha solution for 15 minutes.

    • Carefully remove the wafers and rinse them extensively with DI water.

  • Hydrogen-Termination:

    • Immerse the cleaned wafers in a 40% NH₄F solution for 2 minutes.[2]

    • Rinse the wafers thoroughly with DI water, followed by a rinse with anhydrous methanol.

    • Dry the wafers under a stream of high-purity nitrogen gas. The resulting surface should be hydrophobic.

Protocol 2: Two-Step Surface Modification

This protocol details the chlorination of the H-terminated surface and the subsequent Grignard reaction to form the octyl monolayer.

Part A: Chlorination of the Silicon Surface

Materials:

  • Hydrogen-terminated silicon wafers (from Protocol 1)

  • Phosphorus pentachloride (PCl₅)

  • Chlorobenzene (anhydrous)

  • Benzoyl peroxide (radical initiator)

  • Tetrahydrofuran (THF, anhydrous)

  • Anhydrous methanol

  • Nitrogen gas (high purity)

  • Schlenk flask and line

Procedure:

  • Prepare Chlorination Solution: In a nitrogen-purged glovebox or using a Schlenk line, prepare a saturated solution of PCl₅ in anhydrous chlorobenzene. Add a few crystals of benzoyl peroxide as a radical initiator.[2][3]

  • Chlorination Reaction: Immerse the freshly prepared H-terminated silicon wafers in the chlorination solution. Heat the solution at 90°C for 45 minutes under an inert atmosphere.[2]

  • Rinsing and Drying: After the reaction, remove the wafers from the solution and rinse them thoroughly with anhydrous THF, followed by anhydrous methanol.

  • Drying: Dry the chlorinated wafers under a stream of high-purity nitrogen. The surface is now ready for the Grignard reaction.

Part B: Synthesis of Octylmagnesium Bromide and Reaction with Chlorinated Silicon

Materials:

  • Magnesium turnings

  • 1-Bromooctane

  • Iodine (a few crystals for initiation)

  • Anhydrous diethyl ether or THF

  • Chlorinated silicon wafers (from Part A)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel (all flame-dried)

  • Nitrogen or Argon gas supply

Procedure:

  • Grignard Reagent Preparation:

    • Set up the flame-dried three-neck flask with a reflux condenser, a dropping funnel, and a gas inlet. Maintain a positive pressure of inert gas.

    • Place magnesium turnings (e.g., 6.5 g, 0.268 mol) and a crystal of iodine in the flask.[9]

    • In the dropping funnel, place a solution of 1-bromooctane (e.g., 34.2 g, 0.177 mol) in anhydrous diethyl ether (e.g., 10 mL).[5]

    • Add enough anhydrous ether to the flask to cover the magnesium.

    • Initiate the reaction by adding a small amount of the 1-bromooctane solution. The disappearance of the iodine color and gentle boiling of the ether indicates the start of the reaction. Gentle warming may be necessary.[4]

    • Once initiated, add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes. The resulting greyish solution is the octylmagnesium bromide reagent.[4]

  • Alkylation of the Chlorinated Silicon Surface:

    • Transfer the freshly prepared Grignard reagent via cannula to a Schlenk flask containing the chlorinated silicon wafers under an inert atmosphere.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • After the reaction, quench any remaining Grignard reagent by carefully adding a saturated aqueous solution of ammonium chloride.

    • Rinse the modified wafers sequentially with diethyl ether, ethanol, and DI water.

    • Dry the wafers under a stream of high-purity nitrogen.

    • To ensure a stable monolayer, bake the wafers in an oven at 110-120°C for 30 minutes.

Characterization and Expected Results

The successful modification of the silicon surface can be verified using several surface-sensitive analytical techniques.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of the silicon wafer at different stages of the modification process.

Table 1: Water Contact Angle Measurements

Surface TypeExpected Advancing Water Contact Angle (θ)Expected Hysteresis (Advancing - Receding)
H-terminated Si(111)~85° - 90°Low
Cl-terminated Si(111)~70° - 75°Moderate
Octyl-modified Si(111)*~105° - 110°Low

*Note: Data for the octyl-modified surface is based on values reported for monolayers formed from 1-octene, which are expected to be very similar.[10]

Table 2: X-ray Photoelectron Spectroscopy (XPS) Data

Surface TypeKey Elemental Peaks and Binding Energies (eV)Expected Atomic Concentration (%)
H-terminated Si(111)Si 2p (~99.3 eV, ~103 eV for native oxide), O 1s (~532 eV)Si, O (trace), C (adventitious)
Cl-terminated Si(111)Si 2p, Cl 2p (~199.5 eV, ~201.1 eV), O 1sSi, Cl (~15-20%), O, C
Octyl-modified Si(111)Si 2p, C 1s (~285.0 eV), O 1sSi, C (~20-30%), O (trace)

*Note: The Cl 2p peak should be absent after the Grignard reaction. A significant increase in the C 1s signal indicates successful alkylation.[11][12]

Table 3: Spectroscopic Ellipsometry and Atomic Force Microscopy (AFM) Data

Surface TypeExpected Monolayer Thickness (Ellipsometry)Expected Surface Roughness (AFM, RMS)
H-terminated Si(111)N/A< 0.2 nm
Octyl-modified Si(111)*~1.0 - 1.2 nm< 0.3 nm

*Note: Thickness is dependent on the chain length and packing density. The surface should remain smooth after modification.[13][14]

Visualizations

Experimental Workflow

G cluster_prep Wafer Preparation cluster_mod Surface Modification cluster_char Characterization wafer Silicon Wafer piranha Piranha Clean (15 min) wafer->piranha rinse1 DI Water Rinse piranha->rinse1 hf_etch NH4F Etch (2 min) rinse1->hf_etch rinse2 DI Water & Methanol Rinse hf_etch->rinse2 dry1 N2 Dry rinse2->dry1 h_si H-terminated Si dry1->h_si chlorination Chlorination with PCl5 (90°C, 45 min) h_si->chlorination rinse3 THF & Methanol Rinse chlorination->rinse3 dry2 N2 Dry rinse3->dry2 cl_si Cl-terminated Si dry2->cl_si grignard Grignard Reaction with Octylmagnesium Bromide cl_si->grignard rinse4 Quench & Rinse grignard->rinse4 dry3 N2 Dry & Bake rinse4->dry3 octyl_si Octyl-modified Si dry3->octyl_si contact_angle Contact Angle octyl_si->contact_angle xps XPS octyl_si->xps afm AFM octyl_si->afm ellipsometry Ellipsometry octyl_si->ellipsometry

Caption: Experimental workflow for the surface modification of silicon wafers.

Chemical Reaction Pathway

G cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Grignard Alkylation start H-terminated Silicon (Si-H) reagent1 PCl5, Benzoyl Peroxide Chlorobenzene, 90°C product1 Cl-terminated Silicon (Si-Cl) reagent1->product1 reagent2 Octylmagnesium Bromide (C8H17MgBr) in Ether product2 Octyl-modified Silicon (Si-C8H17) reagent2->product2

Caption: Two-step reaction pathway for octyl monolayer formation.

References

Application Notes and Protocols: 1-Iodooctane as a Reagent for MRI Probe Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted and responsive Magnetic Resonance Imaging (MRI) contrast agents is a pivotal area of research in diagnostic medicine and drug development. The modification of existing chelating agents to alter their pharmacokinetic and pharmacodynamic properties is a key strategy in the design of novel MRI probes. The introduction of hydrophobic moieties, such as alkyl chains, can significantly influence the agent's interaction with biological components like serum albumin, cell membranes, and lipoproteins. This alteration can lead to enhanced relaxivity, prolonged blood circulation times, and specific tissue targeting.

1-Iodooctane is a versatile reagent for introducing an eight-carbon alkyl chain (octyl group) onto a chelating scaffold. This saturated, linear hydrocarbon tail imparts lipophilicity to the resulting MRI probe, transforming it into an amphiphilic molecule. Such amphiphilic contrast agents have demonstrated utility in the formation of micelles or liposomes, and can exhibit strong binding to serum albumin, which is crucial for applications in magnetic resonance angiography and targeted tumor imaging. The selection of an iodo-alkane, such as this compound, is advantageous due to the higher reactivity of the carbon-iodine bond in nucleophilic substitution reactions compared to its bromo or chloro counterparts, often leading to higher yields and milder reaction conditions.

These application notes provide a detailed protocol for the synthesis of a DOTA-derived lipophilic MRI probe using this compound, along with relevant characterization data and a discussion of its potential applications.

Synthesis of a Lipophilic DOTA-Derived MRI Probe

The synthesis of a DOTA-based MRI probe with an octyl chain involves a multi-step process, beginning with the selective functionalization of a protected DOTA precursor, followed by deprotection and complexation with a paramagnetic metal ion, typically Gadolinium(III).

Experimental Workflow

Synthesis_Workflow cluster_synthesis Synthesis Pathway cluster_analysis Characterization DO3A DO3A-tBu-ester Alkylation N-Alkylation DO3A->Alkylation Iodooctane This compound Iodooctane->Alkylation DOTA_Octyl_Protected DOTA-Octyl-(tBu)3 Alkylation->DOTA_Octyl_Protected Deprotection Deprotection DOTA_Octyl_Protected->Deprotection DOTA_Octyl DOTA-Octyl Deprotection->DOTA_Octyl Complexation Complexation DOTA_Octyl->Complexation GdCl3 GdCl3 GdCl3->Complexation Gd_DOTA_Octyl Gd-DOTA-Octyl Complexation->Gd_DOTA_Octyl NMR NMR Spectroscopy Gd_DOTA_Octyl->NMR MS Mass Spectrometry Gd_DOTA_Octyl->MS HPLC HPLC Purity Gd_DOTA_Octyl->HPLC Relaxivity Relaxivity Measurement Gd_DOTA_Octyl->Relaxivity

Figure 1: Synthetic and analytical workflow for the preparation of a lipophilic MRI probe.
Experimental Protocols

Materials and Methods

  • Starting Materials: 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO3A-tBu-ester), this compound, Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O).

  • Reagents: Potassium carbonate (K₂CO₃), Acetonitrile (B52724) (ACN), Trifluoroacetic acid (TFA), Dichloromethane (B109758) (DCM), Deionized water.

  • Equipment: Round bottom flasks, magnetic stirrer, heating mantle, rotary evaporator, high-performance liquid chromatography (HPLC) system, mass spectrometer, NMR spectrometer, relaxometer.

Protocol 1: Synthesis of 10-(octyl)-1,4,7,10-tetraazacyclododecane-1,4,7-tri(tert-butyl acetate) (DOTA-Octyl-(tBu)₃)

  • To a solution of DO3A-tBu-ester (1 mmol) in dry acetonitrile (50 mL), add anhydrous potassium carbonate (3 mmol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add this compound (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica (B1680970) gel using a gradient of dichloromethane and methanol (B129727) to yield the pure product as a colorless oil.

Protocol 2: Synthesis of 10-(octyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DOTA-Octyl)

  • Dissolve the purified DOTA-Octyl-(tBu)₃ (1 mmol) in a mixture of dichloromethane (10 mL) and trifluoroacetic acid (10 mL).

  • Stir the solution at room temperature for 12 hours to effect deprotection of the tert-butyl ester groups.

  • Remove the solvent and excess TFA by rotary evaporation.

  • Co-evaporate the residue with deionized water (3 x 20 mL) to remove residual TFA.

  • Lyophilize the aqueous solution to obtain the final product as a white solid.

Protocol 3: Synthesis of Gadolinium(III) complex of DOTA-Octyl (Gd-DOTA-Octyl)

  • Dissolve DOTA-Octyl (1 mmol) in deionized water (50 mL).

  • Adjust the pH of the solution to 6.5-7.0 by the dropwise addition of 1 M sodium hydroxide (B78521) solution.

  • Add Gadolinium(III) chloride hexahydrate (1 mmol) to the solution.

  • Stir the reaction mixture at 60°C for 12 hours, maintaining the pH between 6.5 and 7.0.

  • Monitor the completion of the complexation by a xylenol orange test to check for the absence of free Gd(III) ions.

  • Upon completion, cool the solution to room temperature and filter through a 0.22 µm syringe filter.

  • Lyophilize the filtrate to obtain the Gd-DOTA-Octyl complex as a white powder.

Data Presentation

The successful synthesis of the lipophilic MRI probe can be confirmed by various analytical techniques. The expected data is summarized in the table below for easy comparison.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected ¹H NMR (CDCl₃) δ (ppm) Expected Mass Spec (m/z) Purity (HPLC)
DOTA-Octyl-(tBu)₃ C₃₈H₇₄N₄O₆683.020.88 (t, 3H, -CH₃), 1.2-1.4 (m, 12H, -(CH₂)₆-), 1.45 (s, 27H, -C(CH₃)₃), 2.2-3.5 (br m, 22H, cyclen-H and -NCH₂-)[M+H]⁺: 683.5>95%
DOTA-Octyl C₂₆H₅₀N₄O₆514.700.85 (t, 3H, -CH₃), 1.2-1.5 (m, 12H, -(CH₂)₆-), 2.8-4.0 (br m, 22H, cyclen-H and -NCH₂-)[M+H]⁺: 515.4>98%
Gd-DOTA-Octyl C₂₆H₄₇GdN₄O₆668.94Paramagnetically shifted and broadened peaks[M+H]⁺: 669.3>98%

Signaling Pathways and Logical Relationships

The primary mechanism of action for a Gadolinium-based contrast agent is the enhancement of the relaxation rate of water protons in its vicinity. The introduction of a lipophilic octyl chain can influence this process through interactions with biological macromolecules.

MOA_Diagram cluster_probe Lipophilic MRI Probe cluster_interaction Biological Interaction cluster_effect Biophysical Effect Gd_DOTA_Octyl Gd-DOTA-Octyl Hydrophilic_Head Gd-DOTA Headgroup Gd_DOTA_Octyl->Hydrophilic_Head Polar Hydrophobic_Tail Octyl Tail Gd_DOTA_Octyl->Hydrophobic_Tail Non-polar Relaxivity Enhanced Relaxivity (r1) Hydrophilic_Head->Relaxivity Water Exchange Albumin Serum Albumin Hydrophobic_Tail->Albumin Hydrophobic Interaction Membrane Cell Membrane Hydrophobic_Tail->Membrane Insertion Tumbling_Rate Reduced Molecular Tumbling Albumin->Tumbling_Rate Membrane->Tumbling_Rate Tumbling_Rate->Relaxivity MRI_Signal Increased MRI Signal Relaxivity->MRI_Signal

Figure 2: Mechanism of action for a lipophilic MRI probe.

Conclusion

This compound serves as an effective and straightforward reagent for the synthesis of lipophilic MRI contrast agents. The protocol outlined provides a robust method for the preparation of a DOTA-based probe with an octyl tail. The resulting amphiphilic character of the Gd-DOTA-Octyl complex opens avenues for its application in advanced MRI techniques, including molecular imaging and angiography, by promoting interactions with biological macromolecules and assemblies. Further in vitro and in vivo studies are warranted to fully elucidate the pharmacokinetic profile and diagnostic efficacy of this class of contrast agents.

Application Notes and Protocols for the Catalytic Reduction of 1-Iodooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic reduction of alkyl halides is a fundamental transformation in organic synthesis, providing a pathway to alkanes from readily available starting materials. This process is of significant interest in various fields, including the pharmaceutical industry, where the selective removal of a halogen atom can be a crucial step in the synthesis of drug candidates. 1-Iodooctane, a common long-chain alkyl iodide, serves as an excellent model substrate for studying and optimizing these reductive dehalogenation reactions.

This document provides detailed application notes and experimental protocols for the catalytic reduction of this compound using various catalytic systems. The information is intended to guide researchers in selecting and implementing the most suitable method for their specific synthetic needs, with a focus on reproducibility and efficiency.

Catalytic Systems for the Reduction of this compound: A Comparative Overview

Several catalytic systems have been successfully employed for the reduction of this compound. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency, selectivity, and functional group tolerance. Below is a summary of key catalytic methods with their respective quantitative data.

Catalytic SystemReducing AgentSolventTemperature (°C)Reaction Time (h)Catalyst Loading (mol%)Yield of Octane (%)Key ByproductsReference
Nickel(I) Salen (electrogenerated) Electron (cathode)DimethylformamideAmbient-CatalyticHighn-Hexadecane, 1-Octene[1]
Palladium on Carbon (Pd/C) Hydrogen Gas (H₂)EthanolAmbient1610HighMinimal[2]
Iridium(III) Pincer Complex Triethylsilane (Et₃SiH)Neat (solvent-free)150121>99Triethylsilyl iodide[3][4]
Palladium on Carbon (Pd/C) with Triethylsilane Triethylsilane (Et₃SiH)THF/MethanolAmbient2410HighTriethylsilyl iodide, Diisopropylethylammonium iodide[5]

Experimental Protocols

Protocol 1: Electrochemical Reduction using Nickel(I) Salen Catalyst

This protocol describes the in-situ generation of the active Nickel(I) salen catalyst for the reduction of this compound.

Materials:

  • This compound

  • Nickel(II) salen complex

  • Tetra-n-butylammonium tetrafluoroborate (B81430) (TBATF)

  • Dimethylformamide (DMF), anhydrous

  • Glassy carbon cathode and anode

  • Potentiostat/Galvanostat

  • Electrolysis cell

Procedure:

  • Prepare a solution of the Nickel(II) salen complex and this compound in anhydrous DMF containing 0.1 M TBATF as the supporting electrolyte.

  • Assemble a divided or undivided electrolysis cell with a glassy carbon cathode and a suitable anode (e.g., platinum or graphite).

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Initiate the controlled-potential electrolysis at a potential sufficient to reduce the Nickel(II) salen to the active Nickel(I) species (typically determined by cyclic voltammetry).

  • Monitor the reaction progress by a suitable analytical technique (e.g., gas chromatography) to determine the consumption of this compound and the formation of octane.

  • Upon completion, quench the reaction and work up the mixture to isolate and quantify the products. The primary products are typically octane, with potential formation of the coupling product n-hexadecane and the elimination product 1-octene.[1]

Diagram of the Experimental Workflow for Electrochemical Reduction:

G cluster_prep Solution Preparation cluster_cell Electrolysis cluster_analysis Analysis prep1 Dissolve Ni(II) salen, this compound, and TBATF in anhydrous DMF cell_setup Assemble electrolysis cell with glassy carbon electrodes prep1->cell_setup purge Purge with inert gas cell_setup->purge electrolysis Apply controlled potential to generate Ni(I) salen purge->electrolysis monitor Monitor reaction by GC electrolysis->monitor workup Quench and work-up monitor->workup analyze Isolate and quantify products workup->analyze G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up setup1 Combine this compound and Pd/C in ethanol setup2 Replace atmosphere with hydrogen gas setup1->setup2 react Stir vigorously at room temperature setup2->react monitor Monitor by TLC or GC react->monitor filter Filter through Celite to remove catalyst monitor->filter concentrate Concentrate the filtrate filter->concentrate purify Purify product if necessary concentrate->purify G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products iodooctane This compound iridium Iridium(III) Pincer Complex silane Triethylsilane octane Octane iridium->octane byproduct Triethylsilyl iodide iridium->byproduct G NiII Ni(II) Salen NiI Ni(I) Salen NiII->NiI + e- OctylRadical Octyl Radical NiI->OctylRadical + this compound - I- Iodooctane This compound Octane Octane OctylRadical->Octane + [H] from Solvent Hexadecane n-Hexadecane OctylRadical->Hexadecane Dimerization Octene 1-Octene OctylRadical->Octene Disproportionation Solvent DMF (H-donor)

References

Application Notes and Protocols: The Role of 1-Iodooctane in the Formation of Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. They are a cornerstone of surface science and nanotechnology, enabling the precise control of surface properties for a wide range of applications, including biosensors, drug delivery systems, and molecular electronics. 1-Iodooctane (CH₃(CH₂)₇I) is an alkyl halide that can be used to form SAMs, offering an alternative to the more commonly used alkanethiols. The iodine headgroup can participate in different surface attachment mechanisms, such as radical reactions on silicon or halogen bonding on oxide surfaces, providing unique opportunities for surface functionalization.

These application notes provide an overview of the role of this compound in SAM formation, present quantitative data from related systems for comparison, and offer detailed protocols for the preparation and characterization of these monolayers.

Data Presentation

While specific quantitative data for this compound SAMs is not extensively available in the reviewed literature, the following tables summarize typical data for analogous long-chain alkyl and iodo-functionalized SAMs on common substrates to provide a comparative reference.

Table 1: Comparative Contact Angle and Thickness Data for Various SAMs

SAM MoleculeSubstrateWater Contact Angle (°)Thickness (Å)Reference System
Octadecanethiol (ODT)Gold~110-117~22-23Alkanethiol SAM
Octadecylisocyanide (ODI)Platinum~113~22-23Alkylisocyanide SAM[1]
Perfluorododecyl iodideSilicon DioxideNot specified12Iodo-perfluorinated alkane SAM
1-HexadecanethiolSilicon (H-terminated)~105~15Alkanethiol on Silicon[2]

Table 2: Surface Energy Data for a Halogen-Bonded SAM

SAM MoleculeSubstrateSurface Energy (mN/m)Key FeatureReference System
Perfluorododecyl iodideSilicon Dioxide4.3Ultralow surface energyIodo-perfluorinated alkane SAM[3]

Signaling Pathways and Formation Mechanisms

The formation of this compound SAMs can proceed through different mechanisms depending on the substrate. On silicon, a radical-mediated reaction has been proposed, while on hydroxylated surfaces like silicon dioxide, a mechanism involving halogen bonding is plausible.

SAM_Formation_Mechanisms cluster_radical Radical Mechanism on H-Terminated Silicon cluster_halogen Halogen Bonding on Hydroxylated Silicon Dioxide Initiator Initiator (e.g., Thermal, UV) Iodooctane_R This compound CH3(CH2)7I Initiator->Iodooctane_R C-I bond homolysis Octyl_Radical Octyl Radical •CH2(CH2)6CH3 Iodooctane_R->Octyl_Radical SAM_Si Covalently Bound Octyl Monolayer Octyl_Radical->SAM_Si Si_Surface_R H-Terminated Silicon Surface Si_Radical Silicon Surface Radical Si_Surface_R->Si_Radical H• abstraction by Octyl Radical Si_Radical->SAM_Si Radical Combination Iodooctane_H This compound CH3(CH2)7I Halogen_Bond Halogen Bond Formation (I•••O) Iodooctane_H->Halogen_Bond SiO2_Surface Hydroxylated SiO2 Surface (Si-OH) SiO2_Surface->Halogen_Bond SAM_SiO2 Self-Assembled Monolayer Halogen_Bond->SAM_SiO2 van der Waals interactions

Caption: Proposed mechanisms for this compound SAM formation on silicon and silicon dioxide.

Experimental Protocols

The following are detailed protocols for the formation of this compound SAMs on gold and silicon substrates, followed by standard characterization techniques.

Protocol 1: Formation of this compound SAM on Gold

This protocol is adapted from standard procedures for alkanethiol SAMs on gold.[4][5][6][7]

1. Materials and Reagents:

  • Gold-coated substrates (e.g., silicon wafers with a Ti or Cr adhesion layer followed by a gold layer).

  • This compound (≥98% purity).

  • 200 proof ethanol (B145695) (absolute ethanol).

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Handle with appropriate personal protective equipment in a fume hood.

  • Deionized (DI) water (18.2 MΩ·cm).

  • Nitrogen gas (high purity).

2. Substrate Cleaning (Piranha Etch):

  • Prepare the piranha solution by slowly and carefully adding the hydrogen peroxide to the sulfuric acid in a glass beaker. The solution will become extremely hot.

  • Using acid-resistant tweezers, immerse the gold substrate in the piranha solution for 5-10 minutes.

  • Carefully remove the substrate and rinse it thoroughly with a copious amount of DI water.

  • Rinse the substrate with absolute ethanol.

  • Dry the substrate under a gentle stream of nitrogen gas.

3. SAM Formation:

  • Prepare a 1-5 mM solution of this compound in absolute ethanol in a clean glass container.

  • Immediately immerse the freshly cleaned and dried gold substrate into the this compound solution.

  • Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature. To ensure a high-quality monolayer, it is advisable to backfill the container with nitrogen to minimize oxidation.

4. Rinsing and Drying:

  • Remove the substrate from the solution with clean tweezers.

  • Rinse the surface thoroughly with fresh absolute ethanol to remove any non-chemisorbed molecules.

  • For a more rigorous cleaning, sonicate the substrate in a fresh portion of absolute ethanol for 1-2 minutes.

  • Rinse again with absolute ethanol.

  • Dry the functionalized substrate under a gentle stream of nitrogen.

  • Store in a clean, dry environment (e.g., a desiccator) until characterization or use.

Protocol 2: Formation of this compound SAM on Silicon/Silicon Dioxide

This protocol is based on methods for forming alkylsiloxane and halogen-bonded SAMs on hydroxylated silicon surfaces.[3][8]

1. Materials and Reagents:

  • Silicon wafers (or silicon with a native oxide layer).

  • This compound (≥98% purity).

  • Anhydrous toluene (B28343) or hexane.

  • RCA SC-1 solution (5:1:1 mixture of DI water, 27% NH₄OH, and 30% H₂O₂). CAUTION: Handle with care in a fume hood.

  • DI water (18.2 MΩ·cm).

  • Nitrogen gas (high purity).

2. Substrate Cleaning and Hydroxylation (RCA Clean):

  • In a glass beaker, heat the RCA SC-1 solution to 75-80 °C.

  • Immerse the silicon wafers in the heated solution for 10-15 minutes to clean and create a hydroxylated surface.

  • Remove the wafers and rinse them extensively with DI water.

  • Dry the substrates in an oven at 110-120 °C for at least 30 minutes to remove residual water.

3. SAM Formation:

  • In a clean, dry glass container under an inert atmosphere (e.g., in a glovebox), prepare a 1-5 mM solution of this compound in anhydrous toluene or hexane.

  • Immerse the cleaned, hydroxylated, and dried silicon substrates into the solution.

  • Seal the container and allow the self-assembly process to take place for 2-24 hours at room temperature.

4. Rinsing and Curing:

  • Remove the substrates from the solution.

  • Rinse them sequentially with fresh anhydrous toluene (or hexane) and then ethanol to remove physisorbed molecules.

  • Dry the substrates under a stream of nitrogen gas.

  • To enhance bonding and ordering, cure the coated substrates in an oven at 110-120 °C for 30-60 minutes.

  • Store the functionalized substrates in a desiccator.

Experimental Workflow and Characterization

A typical workflow for SAM preparation and characterization is outlined below.

experimental_workflow cluster_prep SAM Preparation cluster_char Characterization Substrate Select Substrate (Gold or Silicon) Cleaning Substrate Cleaning (e.g., Piranha, RCA) Substrate->Cleaning Drying1 Drying (Nitrogen Stream) Cleaning->Drying1 Immersion Immersion in This compound Solution Drying1->Immersion Incubation Incubation (18-24 hours) Immersion->Incubation Rinsing Rinsing with Solvent Incubation->Rinsing Drying2 Final Drying Rinsing->Drying2 ContactAngle Contact Angle Goniometry Drying2->ContactAngle XPS X-ray Photoelectron Spectroscopy (XPS) Drying2->XPS Ellipsometry Ellipsometry Drying2->Ellipsometry AFM Atomic Force Microscopy (AFM) Drying2->AFM desc_ca Measures surface wettability and hydrophobicity. ContactAngle->desc_ca desc_xps Determines elemental composition and chemical states. XPS->desc_xps desc_ellip Measures monolayer thickness. Ellipsometry->desc_ellip desc_afm Images surface topography and order. AFM->desc_afm

Caption: General experimental workflow for SAM preparation and characterization.

Protocol 3: Characterization of this compound SAMs

1. Contact Angle Goniometry:

  • Purpose: To assess the hydrophobicity and quality of the SAM. A high water contact angle is indicative of a well-ordered, dense monolayer of alkyl chains.

  • Procedure:

    • Place a droplet (typically 1-5 µL) of DI water onto the SAM-functionalized surface.

    • Capture an image of the droplet profile.

    • Use software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.[9]

    • Measure at multiple points on the surface to ensure uniformity.

2. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To confirm the elemental composition of the surface and the chemical bonding state of the iodine and carbon.

  • Procedure:

    • Place the SAM-coated substrate in the ultra-high vacuum chamber of the XPS instrument.

    • Irradiate the surface with X-rays and measure the kinetic energy of the emitted photoelectrons.

    • Acquire survey scans to identify all elements present.

    • Acquire high-resolution scans of the C 1s, I 3d, and the substrate peaks (e.g., Au 4f or Si 2p) to determine chemical states and surface coverage.[10]

3. Ellipsometry:

  • Purpose: To measure the thickness of the formed monolayer.

  • Procedure:

    • Measure the change in polarization of light reflected from the bare substrate.

    • Measure the change in polarization of light reflected from the SAM-coated substrate.

    • Model the surface as a layered structure (substrate/SAM/air) and fit the data to determine the thickness of the SAM layer, assuming a refractive index (typically ~1.45-1.50 for alkyl chains).[11]

Disclaimer: These protocols are intended as a guide and may require optimization based on specific laboratory conditions, equipment, and substrate characteristics. Always follow appropriate safety procedures when handling chemicals.

References

Application Notes and Protocols for 1-Iodooctane in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-iodooctane as a versatile substrate in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are crucial for the construction of complex molecules in pharmaceutical and materials science research.

Introduction to this compound in Cross-Coupling

This compound is a readily available and reactive primary alkyl iodide. Its C(sp³)-I bond can be effectively activated by palladium catalysts to participate in a range of cross-coupling reactions. The long octyl chain imparts lipophilicity to the resulting products, a desirable feature in many drug candidates and organic materials. This document outlines the application of this compound in several key cross-coupling reactions, providing representative experimental data and detailed protocols. While direct literature examples for this compound can be limited in some specific reactions, protocols for analogous primary iodoalkanes are provided as a robust starting point for reaction optimization.

Overview of Cross-Coupling Reactions

Cross-coupling reactions are a class of chemical reactions that involve the joining of two different chemical groups with the aid of a metal catalyst, most commonly palladium.[1] The general catalytic cycle for many of these reactions involves three key steps: oxidative addition of an organic halide to a low-valent metal center, transmetalation with an organometallic reagent, and reductive elimination to form the new bond and regenerate the catalyst.

Below is a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction involving an organic halide (R-X) and an organometallic reagent (R'-M).

Cross-Coupling Cycle Pd(0)L2 Pd(0)L₂ OxAdd R-Pd(II)(X)L₂ Pd(0)L2->OxAdd Oxidative Addition (R-X) Trans R-Pd(II)(R')L₂ OxAdd->Trans Transmetalation (R'-M) RedElim R-R' Trans->RedElim Reductive Elimination RedElim->Pd(0)L2 Catalyst Regeneration

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide.[2][3] While less common for primary alkyl halides due to potential β-hydride elimination, specific conditions have been developed to facilitate this transformation.

Data Presentation: Suzuki-Miyaura Coupling of Primary Iodoalkanes

EntryIodoalkaneBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O10018Estimate: 70-85
21-Iododecane4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1101288
31-Iodohexane2-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O802475

Note: Data for entries 2 and 3 are based on analogous primary iodoalkanes and serve as a guide for optimizing the reaction of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a general guideline and may require optimization.[4][5]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)

  • Toluene

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide.[6][7] This reaction is highly valuable for the synthesis of enynes and arylalkynes.

Data Presentation: Sonogashira Coupling of Primary Iodoalkanes

EntryIodoalkaneAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF6512Estimate: 80-95
21-Iododecane1-HexynePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NEtDMF80891
31-IodohexaneTrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)DBUAcetonitrile701685

Note: Data for entries 2 and 3 are based on analogous primary iodoalkanes.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This is a general procedure that may require optimization.[8][9]

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equiv)

  • Copper(I) iodide (CuI, 0.04 equiv)

  • Triethylamine (B128534) (Et₃N, 2.0 equiv)

  • Anhydrous and degassed tetrahydrofuran (B95107) (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ and CuI.

  • Add THF, followed by this compound, phenylacetylene, and triethylamine.

  • Heat the reaction mixture to 65 °C.

  • Stir the reaction until the starting materials are consumed (monitor by TLC or GC-MS).

  • Cool the mixture to room temperature and filter through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium (B1175870) chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[10][11]

Data Presentation: Heck Reaction of Primary Iodoalkanes

EntryIodoalkaneAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundStyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10024Estimate: 60-75
21-IododecaneMethyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAcNMP1201678
31-IodohexaneAcrylonitrilePd(PPh₃)₄ (5)-K₂CO₃DMA1102072

Note: Data for entries 2 and 3 are based on analogous primary iodoalkanes.

Experimental Protocol: Heck Reaction of this compound with Styrene

This protocol is a general starting point and may need optimization.[12][13]

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)

  • Triethylamine (Et₃N, 1.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine Pd(OAc)₂, P(o-tol)₃, this compound, styrene, and triethylamine in DMF.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • After the reaction is complete (monitored by GC-MS), cool to room temperature.

  • Dilute the mixture with diethyl ether and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[14][15]

Data Presentation: Negishi Coupling of Primary Iodoalkanes

EntryIodoalkaneOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylzinc chloridePd(PPh₃)₄ (5)-THF6012Estimate: 85-95
21-IododecaneEthylzinc bromidePd₂(dba)₃ (2)XPhos (4)Dioxane80692
31-IodohexaneVinylzinc chlorideNiCl₂(dppp) (5)-THF501888

Note: Data for entries 2 and 3 are based on analogous primary iodoalkanes.

Experimental Protocol: Negishi Coupling of this compound with Phenylzinc Chloride

This is a general procedure and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Phenylzinc chloride solution (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄.

  • Add a solution of this compound in THF.

  • Slowly add the phenylzinc chloride solution at room temperature.

  • Heat the reaction mixture to 60 °C and stir until completion (monitor by GC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl or vinyl halide to form a carbon-nitrogen bond.[16][17] While typically used for aryl halides, conditions for the amination of alkyl halides have been developed.

Data Presentation: Buchwald-Hartwig Amination of Primary Iodoalkanes

EntryIodoalkaneAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundAnilinePd₂(dba)₃ (2)Xantphos (4)NaOt-BuToluene10016Estimate: 75-90
21-IododecaneMorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1101289
31-IodohexaneBenzylaminePdCl₂(dppf) (3)-Cs₂CO₃Toluene902482

Note: Data for entries 2 and 3 are based on analogous primary iodoalkanes.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

This is a general procedure and may require optimization.[18][19]

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOt-Bu.

  • Add toluene, followed by this compound and aniline.

  • Seal the tube and heat the mixture to 100 °C.

  • After the reaction is complete (monitored by LC-MS), cool to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Experimental Workflows and Logical Relationships

The following diagrams illustrate a typical experimental workflow for a cross-coupling reaction and a decision tree for selecting an appropriate reaction.

Experimental_Workflow A Reactant & Reagent Preparation B Inert Atmosphere Setup A->B C Catalyst & Ligand Addition B->C D Solvent & Base Addition C->D E Reaction at Temperature D->E F Reaction Monitoring (TLC/GC-MS) E->F F->E Continue reaction G Work-up & Extraction F->G Reaction complete H Purification (Chromatography) G->H I Product Characterization H->I

Figure 2: General experimental workflow for a cross-coupling reaction.

Decision_Tree Start Desired Bond Formation? Csp3_Csp2 C(sp³)-C(sp²) Start->Csp3_Csp2 Aryl/Vinyl Csp3_Csp C(sp³)-C(sp) Start->Csp3_Csp Alkynyl Csp3_N C(sp³)-N Start->Csp3_N Amine Suzuki Suzuki (Organoboron) Csp3_Csp2->Suzuki Negishi Negishi (Organozinc) Csp3_Csp2->Negishi Kumada Kumada (Grignard) Csp3_Csp2->Kumada Stille Stille (Organotin) Csp3_Csp2->Stille Sonogashira Sonogashira (Alkyne) Csp3_Csp->Sonogashira Buchwald Buchwald-Hartwig (Amine) Csp3_N->Buchwald

Figure 3: Decision tree for selecting a cross-coupling reaction with this compound.

References

Application Notes: Synthesis of Amphiphilic Polymers Using 1-Iodooctane for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Iodooctane is a versatile alkylating agent used in organic synthesis to introduce an eight-carbon alkyl chain (octyl group) onto various molecular scaffolds. While direct synthetic routes to commercially available pharmaceuticals using this compound as a key starting material are not extensively documented in publicly available literature, its utility in modifying polymers for biomedical applications is a relevant area of exploration for researchers and drug development professionals. The introduction of hydrophobic octyl chains to a hydrophilic polymer can induce amphiphilicity, leading to materials capable of self-assembly into micelles or nanoparticles. These structures are of significant interest as carriers for drugs or diagnostic agents.

This document provides a representative application and protocol for the synthesis of an amphiphilic polymer by the N-alkylation of polyethylenimine (PEI) with this compound. The resulting octyl-modified PEI could serve as a nanocarrier for hydrophobic therapeutic agents or as a component in the formulation of advanced diagnostic probes, such as MRI contrast agents.

Application: Creation of Amphiphilic Polyethylenimine for Nanocarrier Development

The covalent attachment of this compound to the primary and secondary amine groups of a hydrophilic polymer like polyethylenimine (PEI) imparts hydrophobic character. The resulting amphiphilic copolymer can self-assemble in aqueous solutions to form nanoparticle structures with a hydrophobic core and a hydrophilic shell. This core can encapsulate hydrophobic drugs, protecting them from degradation and improving their solubility, while the hydrophilic shell provides stability in aqueous environments and can be further functionalized for targeted delivery.

Experimental Protocol: Synthesis of Octyl-Modified Polyethylenimine

This protocol describes a representative procedure for the N-alkylation of branched polyethylenimine (bPEI) with this compound.

Materials:

  • Branched Polyethylenimine (bPEI, e.g., MW 25,000 Da)

  • This compound (98%)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Sodium Bicarbonate (NaHCO₃)

  • Diethyl Ether

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

  • Deionized Water

Procedure:

  • Dissolution of bPEI: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g of branched polyethylenimine in 20 mL of anhydrous N,N-dimethylformamide. Stir until the polymer is fully dissolved.

  • Addition of Base and this compound: To the bPEI solution, add 1.5 g of sodium bicarbonate. Stir the suspension for 15 minutes. Subsequently, add a predetermined amount of this compound. The molar ratio of this compound to the primary amine units of bPEI can be varied to control the degree of substitution (e.g., a 0.5:1 molar ratio of iodide to primary amine).

  • Reaction: Heat the reaction mixture to 60°C and let it stir under a nitrogen atmosphere for 48 hours.

  • Work-up and Precipitation: After cooling to room temperature, filter the reaction mixture to remove the sodium bicarbonate. Precipitate the modified polymer by adding the filtrate dropwise to 200 mL of vigorously stirring diethyl ether.

  • Purification: Decant the diethyl ether and redissolve the polymer precipitate in a minimal amount of deionized water. Transfer the aqueous solution to a dialysis tube and dialyze against deionized water for 48 hours, changing the water every 12 hours to remove unreacted starting materials and low molecular weight byproducts.

  • Lyophilization: Freeze the purified polymer solution and lyophilize to obtain the final octyl-modified polyethylenimine as a white, fluffy solid.

Characterization:

The resulting polymer can be characterized by ¹H NMR and FTIR spectroscopy to confirm the presence of the octyl chains. The degree of substitution can be quantified by comparing the integration of the characteristic peaks of the octyl group protons with those of the PEI backbone protons in the ¹H NMR spectrum.

Data Presentation

The following table presents representative quantitative data for the synthesis of octyl-modified polyethylenimine.

ParameterValue
Branched Polyethylenimine (MW 25 kDa)1.0 g
This compound1.12 g (0.5:1 molar ratio to primary amines)
Sodium Bicarbonate1.5 g
Anhydrous DMF20 mL
Reaction Temperature60°C
Reaction Time48 hours
Yield of Octyl-Modified PEI ~85-95%
Degree of Substitution (Octyl/Primary Amine) ~30-40% (as determined by ¹H NMR)

Note: These are representative values and actual results may vary depending on the specific reaction conditions and the properties of the starting materials.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Dissolve bPEI in DMF add_reagents Add NaHCO3 and this compound start->add_reagents react Heat at 60°C for 48h add_reagents->react workup Filter and Precipitate in Diethyl Ether react->workup dialysis Redissolve in Water and Dialyze workup->dialysis lyophilize Lyophilize dialysis->lyophilize analysis Analyze by 1H NMR and FTIR lyophilize->analysis

Application Notes and Protocols: 1-Iodooctane in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Iodooctane (CH₃(CH₂)₇I) is an alkyl halide that serves as a versatile building block and processing additive in various domains of materials science. Its utility stems from the reactive carbon-iodine bond, which can participate in a range of chemical transformations, and the eight-carbon alkyl chain, which imparts hydrophobicity and can influence molecular self-assembly. These properties make it a valuable component in the development of advanced materials, particularly in organic electronics, surface engineering, and nanotechnology. This document provides detailed application notes, experimental protocols, and data for researchers, scientists, and professionals in drug development.

Additive in Organic & Perovskite Solar Cells

One of the most significant applications of iodo-alkanes, particularly the related compound 1,8-diiodooctane (B1585395) (DIO), is as a solvent additive in the fabrication of bulk heterojunction (BHJ) organic solar cells (OSCs) and perovskite solar cells (PSCs). While not this compound itself, DIO's function is representative of how iodo-alkanes are used in this field to control film morphology. These additives are typically used in small volumes (e.g., <3% v/v) in the host solvent during the deposition of the active layer.

Application Notes:

The primary role of DIO is to fine-tune the morphology of the photoactive blend, which consists of a donor and an acceptor material. By selectively dissolving one of the components (often the fullerene or non-fullerene acceptor), DIO influences the phase separation and domain size during the spin-coating and annealing process. This optimization of the nanostructure enhances exciton (B1674681) dissociation and charge transport, leading to improved device performance.[1][2] Specifically, in poly(3-hexylthiophene) (P3HT) based solar cells, doping with DIO has been shown to alter the surface morphology and molecular arrangement of the P3HT film, accelerating charge-carrier migration.[3][4]

However, the presence of residual DIO can be detrimental to the long-term stability of the device. Under UV irradiation, 1,8-diiodooctane can act as a photo-acid, generating species that accelerate the degradation of the active layer components.[5][6] Therefore, processing conditions must be carefully controlled to remove the additive after the desired morphology is achieved.

Quantitative Data: Performance of Solar Cells with Iodo-Alkane Additives

Device TypeAdditiveKey Performance Metrics ImprovementReference
Carbon-based Perovskite Solar Cell1,8-diiodooctane (DIO) in P3HT HTLPCE increased from 14.06% to 15.11%[3][4]
Phthalide and 1-Iodooctadecane Optimized PSC1-Iodooctadecane (1-IO)PCE of 22.27%; Maintained 93.2% of initial PCE after 70 days[7]
PM6:Y6 based Polymer OSC1,3-diiodobenzene (1,3-DIB)PCE of 16.90%[2]
All-small-molecule OSC1,3-diiodobenzene (1,3-DIB)PCE of 14.35%[2]

PCE: Power Conversion Efficiency; HTL: Hole Transport Layer; PSC: Perovskite Solar Cell; OSC: Organic Solar Cell.

Experimental Protocol: Fabrication of a Carbon-Based Perovskite Solar Cell with DIO-doped P3HT Hole Transport Layer

This protocol is adapted from the methodology described for improving carbon-based PSCs.[3][4]

  • Substrate Cleaning:

    • Clean Indium Tin Oxide (ITO) coated glass substrates by ultrasonication in detergent, deionized water, and finally ethanol (B145695) for 1 hour, 1 hour, and 15 minutes, respectively.

    • Dry the substrates with a stream of nitrogen.

    • Treat the cleaned substrates with UV-ozone for 20 minutes.

  • Electron Transport Layer (ETL) Deposition:

    • Prepare a SnO₂ precursor solution by diluting a 15% SnO₂ nanoparticle colloidal dispersion with deionized water (2:6.5 ratio).

    • Spin-coat the SnO₂ solution onto the ITO substrate at 3000 rpm.

    • Anneal the layer in air at 150°C for 20 minutes.

  • Perovskite Active Layer Deposition:

    • Prepare the perovskite precursor solution (e.g., Cs₀.₀₅FA₀.₈₇MA₀.₀₈Pb(Br₀.₁₂I₀.₈₈)₃).

    • In a glovebox, spin-coat the perovskite solution onto the SnO₂ layer at 1500 rpm for 10s and then 4500 rpm for 30s.

    • During the final 5 seconds of spinning, dispense 150 µL of an anti-solvent (e.g., chlorobenzene) onto the substrate.

    • Anneal the film on a hotplate at 100°C for 30 minutes.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare the P3HT precursor solution: Dissolve 10 mg of P3HT in 1 mL of chlorobenzene.

    • Add 10 µL of 1,8-diiodooctane (DIO) to the P3HT solution.

    • Spin-coat the DIO-doped P3HT solution onto the perovskite layer.

  • Carbon Electrode Deposition:

    • Print a carbon paste onto the HTL to form the back electrode.

  • Characterization:

    • Measure the current-voltage (J-V) characteristics of the completed device under simulated AM 1.5G solar illumination.

G Workflow for Perovskite Solar Cell Fabrication with DIO Additive cluster_prep Preparation cluster_fab Fabrication Steps cluster_char Characterization ITO 1. ITO Substrate Cleaning Dep_ETL 5. Spin-coat SnO2 & Anneal ITO->Dep_ETL SnO2_sol 2. SnO2 Solution (ETL) SnO2_sol->Dep_ETL Perovskite_sol 3. Perovskite Solution (Active Layer) Dep_PVK 6. Spin-coat Perovskite & Anneal Perovskite_sol->Dep_PVK P3HT_sol 4. P3HT + DIO Solution (HTL) Dep_HTL 7. Spin-coat P3HT + DIO P3HT_sol->Dep_HTL Dep_ETL->Dep_PVK Dep_PVK->Dep_HTL Dep_Elec 8. Print Carbon Electrode Dep_HTL->Dep_Elec JV_Test 9. J-V Testing Dep_Elec->JV_Test

Workflow for fabricating a perovskite solar cell using a DIO additive.

Surface Modification of Materials

This compound is used to chemically modify surfaces, altering their properties such as hydrophobicity, reactivity, and compatibility with other materials. This is achieved by forming a covalent bond between the octyl group and the substrate.

Application Notes:

The functionalization of surfaces with alkyl chains is a fundamental technique in materials science.[8] On silicon surfaces, for example, monolayers can be formed through a radical mechanism in the presence of alkyl halides like this compound.[9] This process can passivate the surface, protecting it from oxidation and controlling its electronic properties. Similarly, the oxygen-containing functional groups on graphene oxide (GO) can be reacted with this compound (or other alkyl halides) to attach dodecyl chains. This modification significantly enhances the dispersibility of GO in non-polar organic solvents and polymer matrices, making it a more effective reinforcing filler for composite materials.[8]

Experimental Protocol: Surface Modification of Graphene Oxide with an Alkyl Halide

This protocol is a general adaptation for using an iodo-alkane like this compound, based on a procedure for 1-bromododecane.[8]

  • Materials:

    • Graphene Oxide (GO)

    • This compound

    • Sodium Hydroxide (NaOH)

    • Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst

    • Ethanol and Ultrapure Water

  • Dispersion of Graphene Oxide:

    • Disperse 50 mg of GO into 100 mL of ultrapure water in a 250 mL round-bottom flask.

    • Sonicate the mixture for 30 minutes to achieve a homogeneous dispersion.

  • Reaction Setup:

    • To the GO dispersion, add 10 mg of NaOH and 50 mg of TBAB.

    • Prepare a solution of 50 mg of this compound in 20 mL of ethanol and add it to the flask.

    • Sonicate the entire mixture for another 15 minutes.

  • Functionalization Reaction:

    • Equip the flask with a condenser and place it in an oil bath.

    • Heat the reaction mixture to 80°C under a nitrogen atmosphere with constant stirring.

    • Maintain the reaction for 12 hours.

  • Purification:

    • After cooling to room temperature, collect the functionalized GO by filtration.

    • Wash the product thoroughly with ethanol (three times) to remove unreacted reagents and byproducts.

  • Drying:

    • Dry the final product (octyl-grafted graphene oxide) in a vacuum oven at 60°C for 6 hours.

  • Characterization:

    • Confirm the functionalization using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS), and Raman Spectroscopy.

G Surface Functionalization of Graphene Oxide GO Graphene Oxide (GO) (Hydrophilic) Reaction Reaction (NaOH, TBAB, 80°C) GO->Reaction Iodooctane This compound (Functionalizing Agent) Iodooctane->Reaction Functionalized_GO Octyl-Grafted GO (Hydrophobic) Reaction->Functionalized_GO Application Applications Functionalized_GO->Application Leads to Composites Polymer Composites Application->Composites Coatings Hydrophobic Coatings Application->Coatings

Logical flow of graphene oxide functionalization with this compound.

Nanoparticle and Quantum Dot Functionalization

The surface chemistry of nanoparticles, including quantum dots (QDs), is critical for their application in biological imaging, sensing, and drug delivery.[10][11] this compound can be used to introduce octyl chains onto the nanoparticle surface.

Application Notes:

Functionalization with alkyl chains like those from this compound serves multiple purposes. It can improve the stability and dispersibility of nanoparticles in non-polar solvents, which is crucial for incorporating them into polymer matrices or organic electronic devices. For quantum dots, which are often synthesized in organic media, the native ligands can be exchanged with other molecules. While direct functionalization with this compound is less common than using thiols or amines, it can be a precursor step in a multi-step synthesis to create a versatile surface for further conjugation with bioactive molecules like peptides, antibodies, or nucleic acids.[12][13] The alkyl chains act as a hydrophobic layer that can be encapsulated within micelles or liposomes for drug delivery applications.[14]

Experimental Protocol: General Ligand Exchange for Nanoparticle Functionalization

This is a conceptual protocol for modifying a nanoparticle surface. Direct reaction with this compound would require specific surface chemistry (e.g., a deprotonated thiol or amine). A more common route is converting the iodide to a more reactive functional group first.

  • Nanoparticle Synthesis:

    • Synthesize nanoparticles (e.g., CdSe/ZnS core/shell quantum dots) via a standard colloidal synthesis method, typically resulting in particles capped with native ligands like trioctylphosphine (B1581425) oxide (TOPO).

  • Ligand Exchange Preparation:

    • Prepare a solution of the desired functionalizing ligand. For example, convert this compound to an octane-thiol by reaction with sodium hydrosulfide.

    • Dissolve the synthesized octane-thiol in an appropriate solvent like chloroform (B151607) or toluene.

  • Ligand Exchange Reaction:

    • Disperse the TOPO-capped nanoparticles in the same solvent.

    • Add an excess of the octane-thiol solution to the nanoparticle dispersion.

    • Heat the mixture gently (e.g., 60°C) and stir for several hours to facilitate the exchange of the native TOPO ligands with the new thiol ligands.

  • Purification:

    • Precipitate the functionalized nanoparticles by adding a non-solvent (e.g., methanol).

    • Centrifuge the mixture to pellet the nanoparticles.

    • Discard the supernatant containing the displaced ligands and unreacted new ligands.

    • Repeat the washing/centrifugation process 2-3 times.

  • Resuspension and Storage:

    • Resuspend the purified, octyl-functionalized nanoparticles in a non-polar solvent (e.g., hexane (B92381) or toluene) for storage.

G Nanoparticle Functionalization Pathway NP_Core Nanoparticle Core (e.g., CdSe/ZnS) Ligand_Exchange Ligand Exchange Reaction NP_Core->Ligand_Exchange Coated with Native Ligands Native_Ligand Native Ligands (e.g., TOPO) Native_Ligand->Ligand_Exchange Iodooctane This compound Conversion Chemical Conversion (e.g., to Thiol) Iodooctane->Conversion Functional_Ligand Functional Ligand (Octane-thiol) Conversion->Functional_Ligand Functional_Ligand->Ligand_Exchange Displaces Native Ligands Functionalized_NP Functionalized Nanoparticle (Hydrophobic) Ligand_Exchange->Functionalized_NP Application Applications (Drug Delivery, Imaging) Functionalized_NP->Application

Pathway for functionalizing nanoparticles using this compound as a precursor.

Role in Polymer Synthesis

Alkyl halides, including this compound, are fundamental reagents in various polymerization techniques.

Application Notes:

This compound can be used in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, often as a chain transfer agent or a precursor to an initiator. In living anionic polymerization, while less common than alkyl lithium initiators, alkyl halides can be involved in termination reactions or in the synthesis of specific initiators. The synthesis of block copolymers, which involves the sequential polymerization of different monomers, relies heavily on controlled polymerization methods where reagents like this compound can play a role in initiating or controlling the growth of a polymer block.[15][16][17] The octyl group can be incorporated as an end-group, modifying the final properties of the polymer, such as its solubility and thermal characteristics.

References

Application Notes and Protocols for 1-Iodooctane as a Chain Transfer Agent in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodooctane is a valuable chain transfer agent (CTA) utilized in controlled radical polymerization, primarily in Iodine Transfer Polymerization (ITP). This technique offers a straightforward and metal-free approach to synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions (polydispersity index, PDI). The versatility of ITP allows for its application with a variety of monomers, making it a relevant method for the synthesis of polymers for drug delivery systems, advanced materials, and other specialized applications.

The fundamental principle of ITP is a degenerative chain transfer process. In this process, a propagating polymer radical reacts with a dormant, iodine-capped polymer chain. This results in the formation of a new dormant species and a new propagating radical. This rapid and reversible exchange of the iodine atom ensures that all polymer chains have an equal opportunity to grow, leading to a uniform chain length distribution.[1]

Mechanism of Action: Iodine Transfer Polymerization (ITP)

Iodine Transfer Polymerization relies on a reversible-deactivation radical polymerization (RDRP) mechanism. The key steps involved are:

  • Initiation: A conventional radical initiator (e.g., AIBN, BPO) decomposes to generate initial radicals. These radicals then react with monomer units to start the polymerization process.

  • Chain Transfer: The propagating polymer radical reversibly transfers its radical activity to the this compound chain transfer agent. This forms a dormant polymer species with an iodine end-group and a new octyl radical that can initiate a new polymer chain.

  • Degenerative Transfer: The dormant, iodine-terminated polymer chains can be reactivated by reacting with another propagating radical. This degenerative transfer process is the key to controlling the polymerization.

  • Termination: As in conventional radical polymerization, termination occurs through the combination or disproportionation of two propagating radicals.

The overall process allows for the controlled growth of polymer chains, leading to polymers with predictable molecular weights and low polydispersity.

Visualization of the ITP Process

ITP_Mechanism cluster_initiation Initiation cluster_transfer Chain Transfer & Degenerative Transfer cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2R• 2R• Initiator->2R• Heat/Light P• P• 2R•->P• + Monomer (M) 2R•->P• P-I Dormant Species P•->P-I + this compound (R'-I) P•->P-I P-M• P-M• P•->P-M• + M P•->P-M• Dead Polymer Dead Polymer P•->Dead Polymer + P'• P•->Dead Polymer P-I->P• + P'• P-I->P•

Caption: Mechanism of Iodine Transfer Polymerization (ITP).

Quantitative Data Summary

Table 1: Expected Effect of this compound on Polymer Molecular Weight (Mn)

Monomer[this compound] / [Monomer] RatioExpected Mn ( g/mol )
Styrene (B11656)0 (Control)High (>100,000)
Low50,000 - 100,000
High10,000 - 50,000
Methyl Methacrylate (B99206)0 (Control)High (>100,000)
Low50,000 - 100,000
High10,000 - 50,000

Table 2: Expected Effect of this compound on Polydispersity Index (PDI)

Monomer[this compound] / [Monomer] RatioExpected PDI (Mw/Mn)
Styrene0 (Control)> 1.5
Low to High1.2 - 1.5
Methyl Methacrylate0 (Control)> 1.5
Low to High1.2 - 1.5

Experimental Protocols

The following are generalized protocols for the use of this compound as a chain transfer agent in the Iodine Transfer Polymerization of styrene and methyl methacrylate. Researchers should optimize these protocols based on their specific experimental goals.

Protocol 1: ITP of Styrene using this compound

Materials:

  • Styrene (freshly distilled to remove inhibitor)

  • This compound

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (recrystallized from methanol)

  • Anhydrous toluene (B28343) (or other suitable solvent)

  • Methanol (for precipitation)

  • Schlenk flask and other standard glassware for air-sensitive techniques

  • Nitrogen or Argon source

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of this compound and AIBN.

  • Degassing: Add freshly distilled styrene and anhydrous toluene to the flask. The reaction mixture should be subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at the desired temperature (e.g., 60-80 °C).

  • Monitoring: The progress of the polymerization can be monitored by periodically taking samples via a degassed syringe and analyzing them by Gas Chromatography (GC) for monomer conversion and Gel Permeation Chromatography (GPC) for molecular weight and PDI.

  • Termination and Purification: Once the desired conversion is reached, the polymerization can be terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then precipitated by slowly adding the reaction mixture to a large volume of cold methanol. The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

Protocol_Workflow start Start setup Reaction Setup: Add this compound, AIBN, Styrene, and Toluene to Schlenk Flask start->setup degas Degassing: Three Freeze-Pump-Thaw Cycles setup->degas polymerize Polymerization: Heat to 60-80°C under Inert Atmosphere degas->polymerize monitor Monitoring: GC for Conversion GPC for Mn and PDI polymerize->monitor monitor->polymerize Continue terminate Termination & Purification: Cool, Expose to Air, Precipitate in Methanol monitor->terminate Desired Conversion Reached end End terminate->end

Caption: Experimental workflow for ITP of styrene.

Protocol 2: ITP of Methyl Methacrylate (MMA) using this compound

Materials:

  • Methyl methacrylate (MMA) (freshly distilled to remove inhibitor)

  • This compound

  • AIBN (recrystallized from methanol)

  • Anhydrous solvent (e.g., toluene, anisole)

  • Methanol (for precipitation)

  • Schlenk flask and other standard glassware for air-sensitive techniques

  • Nitrogen or Argon source

Procedure:

  • Reaction Setup: In a dry Schlenk flask with a magnetic stir bar, add this compound and AIBN.

  • Degassing: Add freshly distilled MMA and the anhydrous solvent to the flask. Perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: After backfilling with an inert gas, immerse the flask in a preheated oil bath at a controlled temperature (typically 60-80 °C).

  • Monitoring: Track the monomer conversion and the evolution of molecular weight and PDI by taking aliquots at regular intervals for GC and GPC analysis.

  • Termination and Purification: To stop the reaction, cool the flask and expose the contents to air. Precipitate the polymer by adding the reaction solution dropwise into a stirred, large excess of cold methanol. The resulting polymer is then filtered, washed with methanol, and dried in a vacuum oven.

Logical Relationship Diagram

The concentration of this compound is a critical parameter that directly influences the properties of the resulting polymer.

Logical_Relationship cta_conc [this compound] Concentration mn Number-Average Molecular Weight (Mn) cta_conc->mn Inversely Proportional pdi Polydispersity Index (PDI) cta_conc->pdi Leads to Lower PDI chain_growth Rate of Chain Growth cta_conc->chain_growth Controls

Caption: Relationship between this compound concentration and polymer properties.

Conclusion

This compound serves as an effective chain transfer agent in Iodine Transfer Polymerization, providing a valuable tool for the synthesis of well-defined polymers. The protocols and information provided herein offer a foundation for researchers to explore the application of this compound in their specific polymerization systems. Further optimization of reaction conditions is recommended to achieve the desired polymer characteristics for various applications in research, drug development, and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Iodooctane Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and efficiency of substitution reactions involving 1-iodooctane.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the nucleophilic substitution of this compound.

Q1: My reaction yield is lower than expected. What are the common causes?

Low yields can stem from several factors. A primary consideration is the competition between the desired substitution (S(_N)2) pathway and the bimolecular elimination (E2) side reaction, which produces 1-octene (B94956).[1] Other potential issues include suboptimal reaction conditions, reagent purity, and moisture in the reaction.

Q2: How can I minimize the formation of the 1-octene byproduct?

The formation of 1-octene is a result of the E2 elimination pathway. To favor the S(_N)2 reaction and improve the yield of your substitution product, consider the following:

  • Choice of Nucleophile/Base: The characteristics of your nucleophile are critical. Strong, non-bulky nucleophiles that are weak bases are ideal for S(_N)2 reactions with primary alkyl halides like this compound.[1] Conversely, strong, sterically hindered bases favor E2 elimination.[1]

  • Temperature: Elimination reactions have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.[1] Running the reaction at a lower temperature can significantly reduce the amount of 1-octene produced.[1]

  • Solvent: Polar aprotic solvents are highly recommended for S(_N)2 reactions.[1] These solvents, such as DMSO, DMF, and acetone, solvate the cation of the nucleophilic salt but leave the anionic nucleophile "naked" and highly reactive, thus increasing the rate of the S(_N)2 reaction.[1]

Q3: What is the best solvent for my this compound substitution reaction?

For S(_N)2 reactions, polar aprotic solvents are generally the best choice.[1][2] They enhance the nucleophilicity of the anionic nucleophile by not forming strong hydrogen bonds with it, which would otherwise create a "solvent cage" and reduce its reactivity.[1]

  • Recommended Polar Aprotic Solvents:

In contrast, polar protic solvents, like water and alcohols, can solvate the nucleophile through hydrogen bonding, decreasing its reactivity and slowing down the S(_N)2 reaction.[1]

Q4: How does temperature affect the outcome of my reaction?

Temperature plays a significant role in the competition between substitution and elimination. As a general rule, increasing the temperature will favor the elimination reaction (E2) over the substitution reaction (S(_N)2).[1] This is because elimination reactions typically have a higher activation energy.[1] Therefore, to maximize the yield of the substitution product, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q5: I am not seeing complete conversion of my this compound. What can I do?

Incomplete conversion can be due to several factors:

  • Insufficient Nucleophile: Ensure you are using a sufficient molar excess of the nucleophile to drive the reaction to completion. An excess of 1.5 equivalents or more is common.[3]

  • Reaction Time: S(_N)2 reactions can sometimes be slow. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC) to ensure it has reached completion.

  • Reagent Purity: Impurities in your this compound, nucleophile, or solvent can interfere with the reaction. Ensure you are using reagents of appropriate purity.

  • Moisture: The presence of water can be problematic, especially if your nucleophile is also a strong base, as it can lead to hydrolysis of the this compound to 1-octanol.

Data Presentation: Reaction Conditions and Expected Yields

The following tables summarize typical reaction conditions and expected yields for the substitution of a primary alkyl halide (using 1-bromooctane (B94149) as a close proxy for the more reactive this compound) with common nucleophiles. Due to the higher reactivity of the C-I bond compared to the C-Br bond, reactions with this compound are expected to proceed faster and may achieve similar or higher yields under milder conditions.

Table 1: Reaction of 1-Bromo/Iodooctane with Sodium Azide (B81097) [3]

ParameterValue/ConditionNotes
Nucleophile Sodium Azide (NaN₃)A potent nucleophile for introducing the azido (B1232118) group.
Reactant Ratio 1.5 equivalents of NaN₃Excess nucleophile drives the reaction to completion.
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that enhances nucleophilicity.
Temperature 60-70 °CProvides sufficient energy to overcome the activation barrier.
Reaction Time 12-24 hoursMonitor by TLC for completion.
Typical Yield > 90%High yields are achievable with proper technique.

Table 2: Influence of Nucleophile/Base on Reaction Pathway with a Primary Alkyl Halide [1]

Reagent TypeExample(s)Primary PathwayNotes
Good Nucleophile / Weak Base I⁻, Br⁻, N₃⁻, CN⁻, RS⁻S(_N)2 (Major)Highly effective for substitution on primary alkyl halides.
Strong Base / Strong Nucleophile HO⁻, CH₃O⁻, C₂H₅O⁻S(_N)2 (Major), E2 (Minor)Strong basicity can increase the amount of E2 byproduct, especially at higher temperatures.
Strong / Bulky Base Potassium tert-butoxide (t-BuO⁻)E2 (Major)Steric hindrance prevents nucleophilic attack, making elimination the dominant pathway.

Table 3: Effect of Temperature on the S(_N)2 vs. E2 Product Ratio for a Primary Alkyl Halide [1]

Temperature RangeS(_N)2 Product (Approx. %)E2 Product (Approx. %)Rationale
0 - 25 °C >95%<5%Lower thermal energy favors the substitution pathway with its lower activation energy.
50 - 60 °C 85%15%Increased temperature begins to favor the higher activation energy elimination pathway.
> 80 °C (Reflux) 70%30%High temperatures significantly increase the rate of elimination, making it a major competing reaction.

Experimental Protocols

The following are detailed methodologies for key substitution reactions. While these protocols may specify a different primary alkyl halide, they can be readily adapted for this compound, often with shorter reaction times or lower temperatures due to its higher reactivity.

Protocol 1: Synthesis of 1-Azidooctane from this compound (Adapted from[3])

Materials and Reagents:

  • This compound

  • Sodium Azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Reaction Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in DMF.

  • To this solution, add sodium azide (1.5 equivalents).

  • Heat the reaction mixture to a temperature between 50-60 °C.

  • Stir the mixture vigorously for 8-16 hours. The progress of the reaction should be monitored periodically using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

Work-up and Isolation:

  • Pour the cooled reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 times).

  • Combine the organic extracts and wash them successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-azidooctane.

  • The product can be further purified by vacuum distillation.

Protocol 2: Synthesis of Nonanenitrile (Octyl Cyanide) from this compound (Adapted from[4])

Materials and Reagents:

Reaction Procedure:

  • Prepare a solution of sodium cyanide in a mixture of ethanol and water.

  • Add this compound to the cyanide solution.

  • Heat the mixture under reflux. The reaction time will depend on the temperature and should be monitored by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

Work-up and Isolation:

  • Distill off the majority of the ethanol.

  • Add water to the residue to dissolve the inorganic salts.

  • Separate the organic layer containing the nonanenitrile.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • The crude product can be purified by distillation under reduced pressure.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to this compound substitution reactions.

SN2_vs_E2 This compound This compound SN2_Product Substitution Product (R-Nu) This compound->SN2_Product SN2 Pathway (Substitution) E2_Product 1-Octene This compound->E2_Product E2 Pathway (Elimination) Nucleophile Nucleophile (e.g., N₃⁻, CN⁻, RS⁻) Nucleophile->SN2_Product Base Base (e.g., t-BuO⁻) Base->E2_Product experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Combine this compound,\nNucleophile, and Solvent Combine this compound, Nucleophile, and Solvent Heat and Stir Heat and Stir Combine this compound,\nNucleophile, and Solvent->Heat and Stir Monitor Progress (TLC/GC) Monitor Progress (TLC/GC) Heat and Stir->Monitor Progress (TLC/GC) Quench Reaction Quench Reaction Aqueous Extraction Aqueous Extraction Quench Reaction->Aqueous Extraction Dry Organic Layer Dry Organic Layer Aqueous Extraction->Dry Organic Layer Solvent Removal Solvent Removal Dry Organic Layer->Solvent Removal Distillation or\nChromatography Distillation or Chromatography Solvent Removal->Distillation or\nChromatography Characterization\n(NMR, IR, etc.) Characterization (NMR, IR, etc.) Distillation or\nChromatography->Characterization\n(NMR, IR, etc.) Monitor Progress (TLC/GC)->Quench Reaction troubleshooting_yield Low_Yield Low Yield Observed Check_Side_Products Check for 1-Octene (E2 Product) Low_Yield->Check_Side_Products Optimize_Conditions Optimize Reaction Conditions Low_Yield->Optimize_Conditions Check_Reagents Verify Reagent Purity and Stoichiometry Low_Yield->Check_Reagents Lower Temperature Lower Temperature Check_Side_Products->Lower Temperature 1-Octene Present Use Weaker Base Use Weaker Base Check_Side_Products->Use Weaker Base 1-Octene Present Switch to Polar\nAprotic Solvent Switch to Polar Aprotic Solvent Optimize_Conditions->Switch to Polar\nAprotic Solvent Using Protic Solvent Increase Reaction Time Increase Reaction Time Optimize_Conditions->Increase Reaction Time Incomplete Conversion Use Anhydrous\nReagents/Solvents Use Anhydrous Reagents/Solvents Check_Reagents->Use Anhydrous\nReagents/Solvents Possible Hydrolysis Increase Nucleophile\nEquivalents Increase Nucleophile Equivalents Check_Reagents->Increase Nucleophile\nEquivalents Incomplete Conversion

References

How to prevent elimination side products with 1-Iodooctane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing reactions with 1-iodooctane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of elimination side products, ensuring high yields of the desired substitution compounds.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during reactions with this compound, focusing on the competition between the desired bimolecular nucleophilic substitution (SN2) and the undesired bimolecular elimination (E2) pathways.

Q1: My reaction with this compound is producing 1-octene (B94956) as a significant byproduct. What is the primary cause of this?

A1: The formation of 1-octene indicates that a competitive E2 elimination reaction is occurring alongside your intended SN2 substitution. As a primary alkyl halide, this compound is structurally biased towards the SN2 pathway. However, several experimental factors can promote the E2 side reaction, including the choice of your nucleophile/base, the reaction temperature, and the solvent system. Strong and sterically hindered bases are particularly prone to favoring elimination.

Q2: How does my choice of nucleophile or base critically influence the formation of elimination byproducts?

A2: The strength and steric bulk of the nucleophile/base are paramount. To favor substitution, the ideal reagent is a strong nucleophile but a weak base . Strong, bulky bases are sterically hindered from performing the backside attack required for an SN2 reaction. Instead, they are more likely to abstract a proton from a carbon adjacent to the leaving group (the β-carbon), leading to the formation of an alkene via elimination.

Q3: Which solvent system is recommended to maximize the yield of the SN2 substitution product?

A3: Polar aprotic solvents are highly recommended for SN2 reactions involving this compound. Solvents such as acetone, DMSO (dimethyl sulfoxide), and DMF (dimethylformamide) effectively solvate the cation of a nucleophilic salt but do not strongly solvate the anion (the nucleophile). This leaves the nucleophile "naked" and highly reactive, thereby increasing the rate of the SN2 reaction. In contrast, polar protic solvents like water or ethanol (B145695) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that diminishes its nucleophilicity and can increase the relative rate of the E2 reaction.[1][2][3]

Q4: I am using a suitable nucleophile and a polar aprotic solvent, but I still observe the formation of 1-octene. Could the reaction temperature be the issue?

A4: Yes, temperature plays a crucial role. Elimination reactions generally possess a higher activation energy than substitution reactions.[4] Consequently, they are favored at higher temperatures . Increasing the reaction temperature provides the necessary energy to overcome this activation barrier, leading to a greater proportion of the elimination product. To minimize the formation of 1-octene, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q5: Is the iodide leaving group in this compound a factor in the formation of elimination byproducts?

A5: The iodide ion is an excellent leaving group due to the weakness of the carbon-iodine bond and the high stability of the resulting iodide anion.[5] This property accelerates both SN2 and E2 reactions. While this enhances the overall reactivity of this compound, it does not inherently favor elimination over substitution. The product distribution will still be primarily dictated by the nucleophile/base, solvent, and temperature.

Data Presentation

The following tables summarize the expected outcomes based on the choice of reagents, solvent, and temperature for reactions with this compound.

Table 1: Effect of Nucleophile/Base on Reaction Pathway with this compound

Reagent TypeExample(s)Primary Pathway with this compoundNotes
Good Nucleophile / Weak Base I⁻, Br⁻, N₃⁻, CN⁻, RS⁻SN2 (Major) These reagents are highly effective for substitution on primary alkyl halides like this compound.[3]
Strong Base / Strong Nucleophile HO⁻, CH₃O⁻, C₂H₅O⁻SN2 (Major), E2 (Minor) While SN2 is the predominant pathway, the strong basicity of these reagents can lead to an increased amount of the E2 byproduct, particularly at elevated temperatures.[3]
Strong / Bulky Base Potassium tert-butoxide (t-BuO⁻), LDAE2 (Major) The steric hindrance of these bases prevents nucleophilic attack, making elimination the dominant reaction pathway.[3]

Table 2: Influence of Solvent and Temperature on Reactions of this compound with a Strong, Non-Bulky Nucleophile/Base (e.g., Sodium Ethoxide)

Solvent TypeTemperatureExpected Major ProductExpected Minor ProductRationale
Polar Aprotic (e.g., DMSO, Acetone)Low (e.g., 25°C)SN2 Product E2 Product (1-octene)Polar aprotic solvents enhance nucleophilicity, favoring the SN2 pathway. Low temperatures further suppress the higher activation energy E2 reaction.
Polar Aprotic (e.g., DMSO, Acetone)High (e.g., >80°C)SN2 Product E2 Product (1-octene)While higher temperatures favor elimination, the inherent preference of a primary halide for SN2 in a polar aprotic solvent still makes substitution the major pathway, though the E2 byproduct will be more significant.
Polar Protic (e.g., Ethanol)Low (e.g., 25°C)SN2 Product E2 Product (1-octene)Protic solvents can decrease nucleophilicity through hydrogen bonding, potentially increasing the proportion of the E2 product compared to polar aprotic solvents.
Polar Protic (e.g., Ethanol)High (e.g., >80°C)SN2 Product / E2 Product High temperatures significantly favor the E2 pathway, and in a protic solvent, the amount of 1-octene can become substantial.

Experimental Protocols

Protocol 1: Maximizing the SN2 Product - Synthesis of N-Octyl-p-toluidine

This protocol is adapted from a standard SN2 reaction and is designed to minimize elimination by using a good nucleophile that is a relatively weak base in a polar aprotic solvent at a moderate temperature.

Materials:

Procedure:

  • In a dry round-bottom flask, dissolve p-toluidine (1 equivalent) and sodium bicarbonate (1.2 equivalents) in anhydrous methanol.

  • Add this compound (1 equivalent) to the flask.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (methanol bp ≈ 65°C) with efficient stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within several hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Mandatory Visualization

SN2_vs_E2 cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways cluster_products Products Iodooctane This compound SN2 SN2 (Substitution) Iodooctane->SN2 E2 E2 (Elimination) Iodooctane->E2 Base Nucleophile / Base Base->SN2 Base->SN2 Good Nucleophile Weak Base Base->E2 Base->E2 Strong, Bulky Base Solvent Solvent Solvent->SN2 Polar Aprotic Favors Solvent->E2 Polar Protic Can Increase Temp Temperature Temp->SN2 Low Temp Favors Temp->E2 High Temp Favors Sub_Product Substitution Product SN2->Sub_Product Elim_Product Elimination Product (1-Octene) E2->Elim_Product

Caption: Competing SN2 and E2 pathways for this compound.

Troubleshooting_Workflow Start High Yield of Elimination Product (1-Octene) Observed Check_Base Is the Nucleophile/Base Strong and/or Bulky? Start->Check_Base Change_Base Action: Choose a Good Nucleophile that is a Weak Base (e.g., N₃⁻, CN⁻) Check_Base->Change_Base Yes Check_Temp Is the Reaction Temperature High? Check_Base->Check_Temp No Change_Base->Check_Temp Lower_Temp Action: Lower the Reaction Temperature Check_Temp->Lower_Temp Yes Check_Solvent Is a Polar Protic Solvent Being Used? Check_Temp->Check_Solvent No Lower_Temp->Check_Solvent Change_Solvent Action: Switch to a Polar Aprotic Solvent (e.g., Acetone, DMSO) Check_Solvent->Change_Solvent Yes End Optimized for SN2 Product Check_Solvent->End No Change_Solvent->End

Caption: Troubleshooting workflow for minimizing elimination.

References

Technical Support Center: Optimizing Temperature for 1-Iodooctane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 1-iodooctane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling temperature to achieve desired reaction outcomes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address common challenges in optimizing reaction temperatures for this compound.

Substitution Reactions (SN2)

Q1: My SN2 reaction with this compound is producing a significant amount of 1-octene (B94956) as a byproduct. What is the primary cause and how can I fix it?

A1: The formation of 1-octene indicates a competing E2 elimination reaction. While this compound, as a primary alkyl halide, favors the SN2 pathway, higher temperatures can promote the E2 side reaction. Elimination reactions generally have a higher activation energy than substitution reactions and are therefore favored by increased temperatures.[1] To favor the SN2 product, it is recommended to run the reaction at a lower temperature, such as room temperature or below, provided the reaction rate is sufficient.[1]

Q2: I am performing a Finkelstein reaction to synthesize this compound from 1-bromooctane (B94149) and observe incomplete conversion. Should I increase the temperature?

A2: Yes, for the Finkelstein reaction, which is an SN2 reaction, gentle heating is typically required to ensure a reasonable reaction rate and drive the equilibrium towards the product. The reaction is often carried out at the reflux temperature of the solvent, which is commonly acetone (B3395972) (boiling point ≈ 56°C).[1] In this specific case, the precipitation of sodium bromide in acetone helps to drive the reaction to completion according to Le Châtelier's principle. If conversion is still low, ensure your reagents are anhydrous and that a sufficient excess of sodium iodide is used.

Q3: What is the general effect of temperature on the ratio of SN2 to E2 products when using this compound?

A3: Temperature has a significant impact on the product ratio. Lower temperatures favor the SN2 pathway, which has a lower activation energy. As the temperature increases, the higher activation energy E2 pathway becomes more accessible, leading to a greater proportion of the elimination product (1-octene).[1]

Grignard Reagent Formation

Q4: I am trying to form a Grignard reagent from this compound, but the reaction won't start. Should I apply heat?

A4: Gentle warming can be used to initiate Grignard reagent formation.[2] However, the reaction is highly exothermic once it begins, and excessive heating should be avoided.[2] Before applying external heat, consider other initiation methods such as adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.[2][3] Ensure all glassware is rigorously dried and solvents are anhydrous, as moisture will prevent the reaction from starting.[2] Some functionalized Grignard reagents can be prepared at very low temperatures (e.g., -78 °C) using highly active magnesium.[4]

Q5: My Grignard reaction is vigorous and the solvent is boiling uncontrollably. What should I do?

A5: This indicates that the reaction is proceeding too quickly due to a rapid rate of addition of this compound or an ambient temperature that is too high. The formation of a Grignard reagent is very exothermic.[2] To control the reaction, cool the flask in an ice-water bath and add the this compound solution dropwise at a rate that maintains a gentle reflux.[3]

Williamson Ether Synthesis

Q6: What is the optimal temperature range for a Williamson ether synthesis using this compound?

A6: A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C.[5][6] The reaction often requires refluxing for 1 to 8 hours to go to completion.[5] The exact temperature will depend on the specific alkoxide and solvent used. For unactivated alcohols, the reaction may be started at 0 °C and then warmed to room temperature.[7]

Q7: My Williamson ether synthesis is giving a low yield. Could the temperature be the issue?

A7: Yes, temperature is a critical factor. If the temperature is too low, the reaction may not have enough energy to proceed at a reasonable rate. Conversely, if the temperature is too high, side reactions such as elimination can occur, especially if the alkoxide is sterically hindered. For primary alkyl halides like this compound, elimination is less of a concern than with secondary or tertiary halides, but it can be promoted by high temperatures.[8] Ensure you are operating within the recommended 50-100 °C range and monitor the reaction for completion.[5][6]

Data Presentation

Table 1: Effect of Temperature on SN2 vs. E2 Product Ratio for Primary Alkyl Halides

Temperature Range (°C)SN2 Product YieldE2 Product YieldNotes
0 - 25>95%<5%Lower thermal energy favors the substitution pathway with its lower activation energy.[1]
50 - 6085%15%Increased temperature begins to favor the higher activation energy elimination pathway.[1]
> 80 (Reflux)70%30%High temperatures significantly increase the rate of elimination, making it a major competing reaction.[1]

Table 2: Recommended Temperatures for Common Reactions of this compound

Reaction TypeReagentsSolventRecommended TemperatureNotes
Finkelstein (SN2)NaIAcetone~56 °C (Reflux)Gentle heating increases the reaction rate.[1]
Williamson Ether SynthesisAlkoxideAcetonitrile, DMF50 - 100 °CReaction time is typically 1-8 hours.[5][6]
Grignard Reagent FormationMgDiethyl ether, THFRoom temperature to refluxInitiation may require gentle warming; the reaction is exothermic and may need cooling.[2]
Wurtz CouplingNaEther, THF, DioxaneRefluxThe reaction is conducted in an unreactive polar aprotic solvent.[9]

Experimental Protocols

Protocol 1: Finkelstein Reaction for the Synthesis of this compound

This protocol describes the conversion of 1-bromooctane to this compound via an SN2 reaction.

Materials:

  • 1-Bromooctane

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

  • Round-bottom flask with stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • 5% aqueous sodium thiosulfate (B1220275) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve sodium iodide (4-5 equivalents) in anhydrous acetone.

  • Add 1-bromooctane (1 equivalent) to the flask.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 56°C) with efficient stirring.

  • The formation of a white precipitate (NaBr) indicates that the reaction is proceeding.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.

  • Once complete, cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium bromide.

  • Transfer the filtrate to a separatory funnel and wash with an equal volume of 5% sodium thiosulfate solution, followed by a wash with brine.

  • Extract the aqueous layer with a non-polar organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.[1]

Protocol 2: General Procedure for Grignard Reagent Formation

This protocol outlines a standard procedure for preparing a Grignard reagent from this compound.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for initiation)

  • Round-bottom flask, dropping funnel, condenser (all rigorously dried)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Flame-dry or oven-dry all glassware and cool under an inert atmosphere.

  • Place magnesium turnings (1.2 equivalents) in the round-bottom flask.

  • Add a few crystals of iodine to the flask.

  • In a dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent.

  • Add a small portion (~5-10%) of the this compound solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle reflux. Gentle warming may be required if it does not start.[3]

  • Once initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to control the exotherm if necessary.[2]

  • After the addition is complete, stir the mixture at room temperature or under gentle reflux for 1-3 hours until most of the magnesium is consumed.[3]

Visualizations

SN2_vs_E2 This compound + Nucleophile/Base This compound + Nucleophile/Base Transition State Transition State This compound + Nucleophile/Base->Transition State SN2 Product SN2 Product Transition State->SN2 Product Low Temperature Weak, non-bulky base E2 Product (1-Octene) E2 Product (1-Octene) Transition State->E2 Product (1-Octene) High Temperature Strong, bulky base experimental_workflow reagents Combine this compound and Nucleophile in Solvent reaction Set Reaction Temperature (e.g., Heat to Reflux) reagents->reaction monitor Monitor Progress (TLC, GC) reaction->monitor workup Aqueous Workup (Quench, Wash) monitor->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer (e.g., MgSO4) extraction->drying purification Purify Product (Distillation, Chromatography) drying->purification troubleshooting_low_conversion start Low or No Conversion Observed check_temp Is the reaction temperature too low? start->check_temp increase_temp Solution: Gradually increase temperature and monitor the reaction. check_temp->increase_temp Yes check_side_reactions Are there signs of side reactions (e.g., elimination)? check_temp->check_side_reactions No decrease_temp Solution: Lower the reaction temperature to favor the desired pathway. check_side_reactions->decrease_temp Yes other_issues Consider other factors: - Reagent purity - Anhydrous conditions - Reaction time check_side_reactions->other_issues No

References

Choosing the right solvent for 1-Iodooctane nucleophilic substitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions regarding the selection of an appropriate solvent for nucleophilic substitution reactions involving 1-iodooctane.

Frequently Asked Questions (FAQs)

Q1: What is the expected nucleophilic substitution mechanism for this compound, and why?

A1: this compound is a primary alkyl halide.[1][2] The carbon atom bonded to the iodine is only attached to one other alkyl group, which means it is sterically unhindered.[3][4] Furthermore, the iodide ion (I⁻) is an excellent leaving group because the carbon-iodine bond is weak and highly polarizable.[1][5] These factors strongly favor the SN2 (bimolecular nucleophilic substitution) mechanism.[1][6] The SN1 pathway is highly unfavorable as it would require the formation of a very unstable primary carbocation.[2][7][8]

Q2: What is the best type of solvent for conducting an SN2 reaction with this compound?

A2: The most effective solvents for SN2 reactions are polar aprotic solvents .[3][6][9][10][11] These solvents possess dipole moments sufficient to dissolve the nucleophile (which is often an ionic salt) but lack acidic protons.[12] As a result, they solvate the cation of the nucleophilic salt while leaving the nucleophile anion "naked" and highly reactive.[9][13][14][15] This significantly increases the rate of the SN2 reaction.[14][15] Common examples include acetone (B3395972), dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (B52724) (CH₃CN).[6][9][10]

Q3: Why should I avoid polar protic solvents for an SN2 reaction with this compound?

A3: Polar protic solvents, such as water, methanol, and ethanol (B145695), contain O-H or N-H bonds and are capable of hydrogen bonding.[11][12][13] While they can dissolve the nucleophile, they severely hinder SN2 reactions.[9][15] The solvent molecules form a "cage" of hydrogen bonds around the anionic nucleophile, stabilizing it and sterically blocking it from attacking the electrophilic carbon of this compound.[9][11][13][15][16] This solvation effect drastically reduces the nucleophile's reactivity and slows down the reaction rate.[17][18][19]

Troubleshooting Guide

Problem 1: My reaction is extremely slow, or the yield of the substitution product is very low.

Cause: The most common solvent-related cause for a slow SN2 reaction is the use of a polar protic solvent or the presence of water contamination in a polar aprotic solvent.

Solution:

  • Switch to a Polar Aprotic Solvent: If you are using a solvent like ethanol or methanol, switch to a recommended polar aprotic solvent such as DMSO, DMF, or acetone.[6][9][10]

  • Ensure Anhydrous Conditions: Use a dry, anhydrous grade of your chosen polar aprotic solvent. Water is a polar protic solvent that can significantly slow the reaction even in small amounts. Consider drying the solvent using appropriate methods (e.g., molecular sieves) before use.

Problem 2: I am observing a significant amount of 1-octene, the elimination (E2) byproduct.

Cause: Elimination reactions (E2) compete with SN2 substitution, especially when using a strong and sterically hindered base as the nucleophile at elevated temperatures.[4][20]

Solution:

  • Solvent Choice: The choice of solvent can influence the substitution/elimination ratio. For reactions involving hydroxide (B78521) ions, using a solvent mixture with a higher proportion of water to ethanol can favor substitution, whereas pure ethanol encourages elimination.[20]

  • Temperature Control: Elimination reactions are generally favored by higher temperatures.[20] Running the reaction at a lower temperature may increase the proportion of the desired SN2 product.

  • Nucleophile Choice: If possible, use a nucleophile that is a weak base, such as azide (B81097) (N₃⁻) or cyanide (CN⁻), to minimize the E2 pathway.[4]

Data Presentation

The effectiveness of a solvent for an SN2 reaction is directly related to its physical properties. The table below summarizes key properties of common solvents and their general impact on SN2 reaction rates.

SolventFormulaTypeDielectric Constant (ε) at 20°CRelative SN2 RateRationale
Recommended
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar Aprotic47.2Very HighHighly polar, effectively solvates cations, leaves nucleophile very reactive.[9][10]
N,N-Dimethylformamide (DMF)HCON(CH₃)₂Polar Aprotic36.7Very HighHigh polarity, excellent at dissolving ionic nucleophiles.[9][10]
AcetonitrileCH₃CNPolar Aprotic37.5HighGood polarity, less viscous than DMSO or DMF, making it easier to handle.[12][15]
AcetoneCH₃COCH₃Polar Aprotic20.7Moderate-HighSufficiently polar to dissolve many nucleophiles, a very common choice for SN2.[9][10]
To Avoid
WaterH₂OPolar Protic80.1Very LowStrong hydrogen bonding solvates and deactivates the nucleophile.[12][16]
MethanolCH₃OHPolar Protic32.7Very LowHydrogen bonds with the nucleophile, creating a solvent cage and reducing reactivity.[15]
EthanolCH₃CH₂OHPolar Protic24.6LowSolvates the nucleophile via hydrogen bonding; also promotes E2 elimination.[20]

Experimental Protocols

Protocol 1: Synthesis of 1-Azidooctane (B1266841) via SN2 Reaction

This protocol describes the reaction of this compound with sodium azide, a strong nucleophile, in acetone, a polar aprotic solvent.

  • Objective: To synthesize 1-azidooctane with high yield by favoring the SN2 mechanism.

  • Materials:

    • This compound

    • Sodium azide (NaN₃)

    • Anhydrous Acetone

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Separatory funnel

    • Drying agent (e.g., anhydrous MgSO₄)

    • Rotary evaporator

  • Methodology:

    • In a round-bottom flask, dissolve sodium azide in anhydrous acetone (e.g., a 1.5 molar equivalent in a suitable volume of solvent).

    • Add this compound (1.0 molar equivalent) to the flask.

    • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC analysis.

    • After the reaction is complete (typically a few hours), cool the mixture to room temperature.

    • Filter the mixture to remove the precipitated sodium iodide (NaI).

    • Remove the acetone from the filtrate using a rotary evaporator.

    • Dissolve the remaining residue in a suitable organic solvent (e.g., diethyl ether) and wash with water in a separatory funnel to remove any remaining salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-azidooctane.

Protocol 2: Synthesis of Nonanenitrile (B147369) via SN2 Reaction

This protocol details the reaction of this compound with sodium cyanide to extend the carbon chain by one carbon.[21]

  • Objective: To synthesize nonanenitrile (also known as pelargononitrile) from this compound.

  • Materials:

    • This compound

    • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating source (oil bath)

    • Apparatus for aqueous workup and extraction

  • Methodology:

    • Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Add sodium cyanide (1.2 molar equivalents) to a round-bottom flask containing anhydrous DMSO. Stir until dissolved.

    • Add this compound (1.0 molar equivalent) to the solution.

    • Heat the reaction mixture (e.g., to 50-70 °C) and stir until TLC or GC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with an organic solvent like ethyl acetate (B1210297) (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield pure nonanenitrile.

Visualizations

The following workflow diagram illustrates the decision-making process for selecting the optimal solvent for a nucleophilic substitution reaction with this compound.

Solvent_Selection_Workflow Solvent Selection Workflow for this compound Nucleophilic Substitution start Start: Identify Reactants Substrate: this compound Nucleophile: Strong (e.g., N3-, CN-) mechanism_q Determine Dominant Mechanism start->mechanism_q sn2_path Primary Halide -> S_N2 Favored mechanism_q->sn2_path  Primary Substrate sn1_path Primary Carbocation Unstable -> S_N1 Disfavored mechanism_q->sn1_path  Unstable C+ solvent_choice Select Solvent Class for S_N2 sn2_path->solvent_choice aprotic Polar Aprotic (Recommended) solvent_choice->aprotic Optimal protic Polar Protic (Avoid) solvent_choice->protic Suboptimal aprotic_examples Examples: DMSO, DMF, Acetone, Acetonitrile aprotic->aprotic_examples protic_examples Examples: Water, Ethanol, Methanol protic->protic_examples aprotic_outcome Outcome: 'Naked' Nucleophile => Fast Reaction Rate aprotic_examples->aprotic_outcome protic_outcome Outcome: Solvated ('Caged') Nucleophile => Slow Reaction Rate protic_examples->protic_outcome

Caption: A flowchart for choosing the correct solvent class for this compound.

References

Common impurities in 1-Iodooctane reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-iodooctane. Here you will find information on common impurities encountered during its synthesis and use, along with detailed protocols for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities when synthesizing this compound from 1-octanol (B28484)?

When synthesizing this compound from 1-octanol, typically using reagents like iodine and red phosphorus, the most common impurities include:

  • Unreacted 1-octanol: Due to incomplete reaction.

  • Dioctyl ether: Formed as a side-product from the dehydration of 1-octanol.

  • Excess Iodine (I₂): A common leftover reagent that imparts a pink or purple color to the product.

  • Phosphorus byproducts: Depending on the specific phosphorus reagent used.

Q2: I've synthesized this compound via a Finkelstein reaction. What impurities should I look out for?

In a Finkelstein reaction, where 1-chloro- or 1-bromooctane (B94149) is treated with sodium iodide in acetone (B3395972), the primary impurities are typically:

  • Unreacted 1-chloro- or 1-bromooctane: The starting alkyl halide that did not undergo substitution.

  • Precipitated Sodium Salts (NaCl or NaBr): These are generally insoluble in acetone and are removed during workup.[1]

Q3: My this compound is a pink/brown color. What causes this and how can I fix it?

A pink, purple, or brown discoloration in this compound is almost always due to the presence of dissolved elemental iodine (I₂). This can be easily removed by washing the organic layer with a reducing agent solution, such as sodium thiosulfate (B1220275) or sodium bisulfite.[2][3]

Q4: I'm using this compound in a Grignard reaction, and my yield is low. What are the potential impurities affecting my reaction?

Grignard reactions are highly sensitive to certain impurities. When using this compound to prepare octylmagnesium iodide, potential issues arise from:

  • Water: Traces of water will quench the Grignard reagent, forming octane.

  • Oxygen: Exposure to air can lead to the formation of octyl hydroperoxides and subsequently 1-octanol after workup.

  • Unreacted this compound: Can lead to side reactions, such as Wurtz coupling.

Q5: How can I assess the purity of my this compound?

Several analytical techniques can be used to determine the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): 1H NMR spectroscopy can be used to determine purity by comparing the integral of a characteristic signal of this compound to that of a certified internal standard.[4][5][6][7]

  • Refractive Index: A quick, albeit less precise, method to get an indication of purity by comparing the measured refractive index to the literature value.

Troubleshooting Guides

Issue 1: Presence of Unreacted 1-Octanol
  • Problem: GC-MS or NMR analysis indicates a significant amount of unreacted 1-octanol in the purified this compound.

  • Cause: The boiling points of 1-octanol (195 °C) and this compound (225-226 °C) are relatively close, making simple distillation challenging.

  • Solution: Fractional distillation under reduced pressure is the most effective method to separate this compound from unreacted 1-octanol. The reduced pressure will lower the boiling points, and the fractionating column will provide the necessary theoretical plates for efficient separation.

Issue 2: Persistent Color in the Product
  • Problem: The this compound remains colored even after a water wash.

  • Cause: Elemental iodine (I₂) is dissolved in the product.

  • Solution: Wash the crude this compound with a 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). The iodine will be reduced to colorless iodide ions (I⁻), which are soluble in the aqueous layer.

Issue 3: Low Yield in Subsequent Reactions
  • Problem: Using your synthesized this compound in a subsequent reaction (e.g., Grignard, substitution) results in a low yield of the desired product.

  • Cause: The presence of unreacted starting materials or side-products from the this compound synthesis is interfering with the reaction.

  • Solution: Ensure the this compound is thoroughly purified using the appropriate methods outlined in the experimental protocols below before use in subsequent steps. A combination of washing and fractional distillation is often necessary.

Data Presentation

The following table provides illustrative data on the purity of this compound after different purification steps. The initial crude product is assumed to be from a synthesis starting with 1-octanol.

Purification StepPurity of this compound (%)Key Impurities Removed
Crude Product751-Octanol, Dioctyl ether, Iodine
After Aqueous Wash76Water-soluble byproducts
After Sodium Thiosulfate Wash80Iodine
After Fractional Distillation>981-Octanol, Dioctyl ether

Note: This data is illustrative and the actual purity will depend on the specific reaction and purification conditions.

Experimental Protocols

Protocol 1: Removal of Iodine with Sodium Thiosulfate Wash
  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of a 10% aqueous solution of sodium thiosulfate.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The organic layer (this compound) should be colorless. If color persists, repeat the wash.

  • Drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of deionized water to remove any residual thiosulfate salts.

  • Drain the aqueous layer and transfer the this compound to a clean, dry flask.

  • Dry the this compound over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Filter to remove the drying agent.

Protocol 2: Purification by Fractional Distillation Under Reduced Pressure
  • Assemble a fractional distillation apparatus equipped with a vacuum source. Use a fractionating column (e.g., Vigreux or packed column) for efficient separation.

  • Place the crude, dried this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).

  • Begin heating the distillation flask gently.

  • Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask.

  • As the temperature stabilizes, collect the main fraction of this compound at its boiling point at the given pressure. The boiling point of this compound at atmospheric pressure is 225-226 °C; this will be significantly lower under vacuum.

  • Monitor the temperature closely. A sharp drop in temperature after the main fraction has distilled indicates that the collection should be stopped to avoid contamination with higher-boiling impurities.

  • Once the distillation is complete, allow the apparatus to cool before releasing the vacuum.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound (with impurities) wash_thiosulfate Wash with Sodium Thiosulfate start->wash_thiosulfate Removes I₂ wash_water Wash with Deionized Water wash_thiosulfate->wash_water dry Dry over Anhydrous MgSO4 wash_water->dry filter Filter dry->filter distill Fractional Distillation (Reduced Pressure) filter->distill Separates by boiling point end Pure this compound (>98%) distill->end

Caption: Workflow for the purification of crude this compound.

Logical_Relationship cluster_impurities Common Impurities cluster_methods Removal Methods unreacted_octanol Unreacted 1-Octanol distillation Fractional Distillation unreacted_octanol->distillation dioctyl_ether Dioctyl Ether dioctyl_ether->distillation iodine Elemental Iodine (I₂) washing Washing with Na₂S₂O₃ iodine->washing alkyl_halide Unreacted Alkyl Halide alkyl_halide->distillation

Caption: Relationship between common impurities and their removal methods.

References

1-Iodooctane Reaction Monitoring: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for monitoring reactions involving 1-iodooctane using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Thin-Layer Chromatography (TLC) Monitoring

Question: How can I visualize this compound and its products on a TLC plate? They are not UV-active.

Answer: Since this compound is an alkyl halide and lacks a UV chromophore, it will not be visible under a standard UV lamp.[1] You must use a chemical staining method for visualization. The most common and effective methods include:

  • Iodine Chamber: Place your developed TLC plate in a sealed chamber containing a few crystals of solid iodine.[2] Organic compounds on the plate will form temporary, colored complexes with the iodine vapor, appearing as yellow-brown spots.[2] This method is generally non-destructive as the iodine will eventually sublime off the plate.[2]

  • Potassium Permanganate (B83412) (KMnO₄) Stain: This is a destructive method that works well for compounds that can be oxidized. Prepare a solution of potassium permanganate and dip the TLC plate into it, followed by gentle heating. This compound and many organic products will appear as yellow or brown spots on a purple background.

  • Phosphomolybdic Acid (PMA) Stain: This is another versatile stain. After dipping the plate in the PMA solution and heating, spots will appear as green or blue-green spots.

Question: My spots are streaking or elongated on the TLC plate. What is causing this?

Answer: Streaking on a TLC plate can be caused by several factors:[3][4]

  • Sample Overload: You may have spotted too much of your reaction mixture.[1][4][5] Try diluting your sample before spotting it on the plate.[1]

  • Inappropriate Solvent System: If the solvent is too polar, it can cause highly polar compounds to streak. Conversely, a solvent that is not polar enough may not move the compounds effectively. Try adjusting the polarity of your mobile phase.[4][5]

  • Acidic or Basic Compounds: If your product or starting material is strongly acidic or basic, it can interact strongly with the silica (B1680970) gel, causing streaking. Adding a small amount of acid (like acetic acid) or base (like triethylamine) to your eluent can often resolve this issue.[1][4]

Question: I don't see any spots on my TLC plate after staining. What should I do?

Answer: This can be a frustrating issue with several potential causes:

  • Sample is too Dilute: The concentration of your compound might be too low to be detected.[1][5] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[1][5]

  • Compound Volatility: this compound and similar small molecules can be volatile and may have evaporated from the plate during development or drying.[1] Minimizing the time the plate is exposed to air or heat before staining can help.

  • Incorrect Staining Method: Some compounds do not stain well with certain reagents. Alkyl halides, in particular, may not stain with every available method.[2] If an iodine chamber doesn't work, try a potassium permanganate stain.

  • Solvent Level Too High: Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples. If the baseline is submerged, your sample will dissolve into the solvent pool instead of eluting up the plate.[1][5]

Question: My spots are either stuck on the baseline (low Rf) or run to the top of the plate (high Rf). How do I fix this?

Answer: The Retention Factor (Rf) is dependent on the polarity of the mobile phase.

  • Spots Too Low (Low Rf): Your eluent is not polar enough to move the compounds up the silica plate.[1] Increase the proportion of the more polar solvent in your mixture (e.g., increase the amount of ethyl acetate (B1210297) in a hexane/ethyl acetate system).

  • Spots Too High (High Rf): Your eluent is too polar.[1] Decrease the proportion of the polar solvent or choose a less polar solvent system altogether.[1] A good target Rf for the main product in reaction monitoring is typically around 0.3 to optimize for separation in column chromatography.[6]

Gas Chromatography (GC) Monitoring

Question: What type of GC column is recommended for analyzing this compound?

Answer: For halogenated hydrocarbons like this compound, a non-polar or medium-polarity capillary column is generally recommended. Columns with phases such as 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5) or 6% cyanopropylphenyl-94% dimethylpolysiloxane (e.g., DB-624) are suitable choices.[7]

Question: My GC peaks are showing significant tailing or fronting. What are the likely causes?

Answer: Asymmetrical peaks can indicate several issues:

  • Peak Tailing: This is often caused by active sites in the injector liner or on the column itself, which can interact with the analyte.[8] Other causes include a dirty injector liner, column degradation, or too low of an oven temperature.[8]

  • Peak Fronting: This is typically a sign of column overload.[9][10] This happens when you inject too much sample or the sample concentration is too high. Try diluting your sample or increasing the split ratio on your injector.[9]

Question: My retention times are shifting between runs. Why is this happening?

Answer: Fluctuations in retention time suggest that the experimental conditions are not stable.[11] Check the following:

  • Carrier Gas Flow Rate: Inconsistent flow rates are a common cause of shifting retention times. Check for leaks in the system and ensure your gas regulators are functioning correctly.[10][11]

  • Oven Temperature: Ensure your GC oven temperature program is consistent and that the oven is properly calibrated.[10][11]

  • Column Integrity: Over time, a column can degrade, leading to changes in retention. If the column is old or has been subjected to harsh conditions, it may need to be replaced.[12]

Question: I'm seeing extra "ghost peaks" in my chromatogram. What are they?

Answer: Ghost peaks are unexpected peaks that can appear in your chromatogram. Common sources include:

  • Septum Bleed: Small pieces of the injector septum can break off and be carried into the column, leading to extraneous peaks. Using a high-quality, low-bleed septum and changing it regularly can prevent this.[12]

  • Contamination: Contamination can come from a dirty syringe, a contaminated injector liner, or impurities in the carrier gas.[13]

  • Previous Runs: If a previous run contained high-boiling compounds, they may elute slowly in a subsequent analysis, appearing as ghost peaks.[12] Running a "bake-out" cycle at a high temperature can help clean the column.[9]

Experimental Protocols

Protocol 1: Monitoring a Nucleophilic Substitution Reaction by TLC

This protocol outlines the steps for monitoring a reaction where this compound is the limiting reagent.

Methodology:

  • Prepare the TLC Chamber: Pour a small amount (approx. 0.5 cm depth) of your chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate) into a developing chamber, place a piece of filter paper inside to saturate the atmosphere, and cover it.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced points on this line.[14]

  • Spot the Plate:

    • Lane 1 (Reactant): Using a capillary tube, spot a dilute solution of your this compound starting material on the leftmost mark.

    • Lane 2 (Co-spot): Spot the this compound solution on the center mark. Then, without changing capillaries, take an aliquot from your reaction mixture and spot it directly on top of the starting material spot.[15][16] This lane helps to confirm if spots in the reaction mixture are indeed the starting material.

    • Lane 3 (Reaction Mixture): Spot an aliquot of your reaction mixture on the rightmost mark.[15]

  • Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the eluent is below the baseline.[5] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Visualize the spots using an iodine chamber or by dipping the plate in a potassium permanganate stain and gently heating.

  • Analyze the Results: The reaction is complete when the spot corresponding to this compound (visible in Lane 1) has completely disappeared from the reaction mixture lane (Lane 3).[17] You should also see the appearance of one or more new spots corresponding to your product(s).

Protocol 2: Quantitative Monitoring of a Reaction by GC

This protocol provides a method for determining the conversion of this compound over time.

Methodology:

  • Prepare an Internal Standard Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., dodecane (B42187) or another long-chain alkane that is not involved in the reaction) in a solvent like dichloromethane (B109758) or ethyl acetate at a known concentration.

  • Take a Reaction Aliquot: At specified time points (e.g., t=0, 1h, 2h), carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quench and Dilute: Immediately quench the aliquot in a vial containing a small amount of a suitable quenching agent (if necessary) and dilute it with a precise volume (e.g., 1 mL) of the internal standard stock solution. This ensures that the concentration of the internal standard is consistent across all samples.

  • Inject into GC: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Set GC Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Column: A medium-polarity column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium or Hydrogen with a constant flow rate.

    • Oven Program: Start at a temperature low enough to separate volatile components (e.g., 80°C), hold for 2 minutes, then ramp at 10-15°C/min to a final temperature of 250°C and hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 280°C.

  • Analyze the Data: Identify the peaks for this compound, the product, and the internal standard based on their retention times (determined by injecting pure standards beforehand).[11] The disappearance of the this compound peak and the appearance of the product peak indicate reaction progress. For quantitative analysis, calculate the response factor for this compound relative to the internal standard and use the peak areas to determine its concentration at each time point.

Data Presentation

Table 1: Typical Rf Values for this compound on Silica Gel TLC

The Rf value is a ratio and will always be less than 1.[18] It is highly dependent on the exact conditions (temperature, plate manufacturer, solvent purity).[19] The values below are illustrative for method development.

Solvent System (v/v)Typical Rf of this compoundNotes
100% Hexane~ 0.8 - 0.9Too high for good separation from other non-polar compounds.
95:5 Hexane:Ethyl Acetate~ 0.6 - 0.7Good starting point for separating from more polar products.
9:1 Hexane:Ethyl Acetate~ 0.4 - 0.5Often provides good separation.
8:2 Hexane:Dichloromethane~ 0.5 - 0.6Alternative non-polar system.
Table 2: Example GC Retention Times for a Hypothetical Reaction

Retention times are unique to a specific GC system, column, and method.[20] This table is for illustrative purposes only.

Reaction: this compound + Sodium Azide → 1-Azidooctane Column: HP-5 (30 m x 0.25 mm)

CompoundKovats Retention Index (Non-polar)Expected Retention Time (min)
This compound ~1220 - 1230[21]~ 10.5
1-Azidooctane (Varies)~ 9.8
Dodecane (Internal Std.) 1200~ 10.2

Visualizations

G start_node start_node process_node process_node decision_node decision_node output_node output_node end_node end_node start Start Reaction aliquot Withdraw Aliquot from Reaction start->aliquot prep_tlc Spot TLC Plate (Reactant, Co-spot, Mixture) aliquot->prep_tlc For TLC Analysis prep_gc Quench, Dilute & Add Internal Standard aliquot->prep_gc For GC Analysis run_tlc Develop & Dry TLC Plate prep_tlc->run_tlc stain_tlc Visualize (Iodine/KMnO4) run_tlc->stain_tlc analyze_tlc Analyze Spots: Reactant Gone? Product Formed? stain_tlc->analyze_tlc decision Reaction Complete? analyze_tlc->decision run_gc Inject into GC prep_gc->run_gc analyze_gc Analyze Chromatogram: Peak Areas & Retention Times run_gc->analyze_gc analyze_gc->decision workup Proceed to Work-up decision->workup Yes continue_rxn Continue Reaction & Monitor Again Later decision->continue_rxn No continue_rxn->aliquot

Caption: Experimental workflow for monitoring a this compound reaction by TLC and GC.

G problem problem question question solution solution p1 Problem Encountered q1 TLC or GC Issue? p1->q1 q_tlc What is the TLC problem? q1->q_tlc TLC q_gc What is the GC problem? q1->q_gc GC q_tlc_spots No Spots Visible q_tlc->q_tlc_spots q_tlc_shape Spots Streaking q_tlc->q_tlc_shape q_tlc_rf Rf Too High / Low q_tlc->q_tlc_rf s_tlc_spots1 Sample too dilute? -> Re-spot or Concentrate q_tlc_spots->s_tlc_spots1 s_tlc_spots2 Wrong stain? -> Try KMnO4 or PMA q_tlc_spots->s_tlc_spots2 s_tlc_shape1 Sample overloaded? -> Dilute sample q_tlc_shape->s_tlc_shape1 s_tlc_shape2 Solvent issue? -> Adjust eluent polarity q_tlc_shape->s_tlc_shape2 s_tlc_rf Eluent polarity incorrect? -> Increase/decrease polar solvent q_tlc_rf->s_tlc_rf q_gc_shape Peak Tailing / Fronting q_gc->q_gc_shape q_gc_rt Retention Time Shifting q_gc->q_gc_rt q_gc_ghost Ghost Peaks Present q_gc->q_gc_ghost s_gc_shape1 Overloaded? -> Dilute or Increase Split q_gc_shape->s_gc_shape1 s_gc_shape2 Active sites? -> Change injector liner q_gc_shape->s_gc_shape2 s_gc_rt Flow or Temp unstable? -> Check for leaks, verify method q_gc_rt->s_gc_rt s_gc_ghost Contamination? -> Check septum, clean injector q_gc_ghost->s_gc_ghost

Caption: Troubleshooting decision tree for TLC and GC analysis of this compound.

References

Technical Support Center: Safe Scaling of Reactions with 1-Iodooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely scaling up chemical reactions involving 1-iodooctane.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound?

A1: this compound is irritating to the eyes, skin, and respiratory system.[1][2] It may cause chemical conjunctivitis and skin irritation upon contact.[1] Inhalation can lead to respiratory tract irritation and potentially delayed pulmonary edema.[1] It is also sensitive to light and may discolor upon exposure.[1][2][3]

Q2: How should this compound be stored, especially in larger quantities?

A2: Store this compound in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[1][3] Keep containers tightly closed and protected from direct light.[1][2][3] For larger quantities, ensure adequate secondary containment and avoid storage in aluminum or galvanized containers.[4] Some suppliers provide this compound stabilized with a copper chip to prevent degradation.[5][6][7]

Q3: What are the hazardous decomposition products of this compound?

A3: Upon thermal decomposition or combustion, this compound can produce hazardous products including carbon monoxide, carbon dioxide, and hydrogen iodide.[1][2][3]

Q4: What personal protective equipment (PPE) is recommended when working with this compound?

A4: Appropriate PPE includes chemical safety goggles or glasses with side shields, chemical-resistant gloves (e.g., PVC), and a lab coat.[1][4] Work should be conducted in a well-ventilated fume hood.[1] For larger scale operations where splashes are possible, a face shield and additional protective clothing may be necessary.

Data Presentation: Properties of this compound

PropertyValueReference
Molecular Formula C8H17I[8]
Molecular Weight 240.13 g/mol [1]
Appearance Clear, colorless to light yellow/amber liquid[1][2]
Boiling Point 225-226 °C[1]
Melting Point -46 to -45 °C[1]
Density 1.330 g/cm³[1]
Flash Point 95 °C (203 °F)[1]
Solubility Immiscible with water[1]
Refractive Index ~1.489[9]

Troubleshooting Guides for Scaling Up Reactions

Grignard Reagent Formation

Issue: Difficulty initiating the Grignard reaction or low yield at a larger scale, with the formation of Wurtz coupling byproduct (hexadecane).

Troubleshooting Steps:

  • Magnesium Activation: The magnesium turnings may have an oxide layer preventing the reaction.

    • Protocol: Before adding this compound, add a small crystal of iodine to the dry magnesium in anhydrous ether.[10] The disappearance of the iodine color is an indicator of activation. For larger scale, mechanical stirring or crushing a small portion of the magnesium under an inert atmosphere can expose a fresh surface.[10]

  • Exotherm Control: The Grignard formation is exothermic. On a large scale, the heat generated can accelerate side reactions.

    • Protocol: Use a jacketed reactor with a cooling system to maintain a steady temperature. Add the this compound solution dropwise to the magnesium suspension, monitoring the internal temperature closely.[11] The addition rate should be controlled to prevent a rapid temperature increase.

  • Solvent and Reagent Purity: Water and other protic impurities will quench the Grignard reagent.

    • Protocol: Ensure all glassware is oven-dried. Use anhydrous solvents. Diethyl ether or tetrahydrofuran (B95107) (THF) are common solvents.[10]

  • Side Reactions: The Wurtz coupling product (R-R) forms from the reaction of the Grignard reagent with unreacted this compound.

    • Protocol: Slow, controlled addition of this compound helps to maintain a low concentration of the alkyl halide, minimizing this side reaction.[12] Ensure efficient stirring to prevent localized high concentrations.

Williamson Ether Synthesis

Issue: Incomplete reaction or formation of elimination byproducts (octene) when scaling up the synthesis of an octyl ether.

Troubleshooting Steps:

  • Base Selection and Addition: Strong bases like sodium hydride (NaH) are often used. On a large scale, the addition of solid NaH can be hazardous and difficult to control.

    • Protocol: Consider using a solution of a strong base like sodium ethoxide or potassium tert-butoxide. Alternatively, a phase-transfer catalyst with aqueous sodium hydroxide (B78521) can be a safer option for large-scale reactions.[13] If using NaH, add it portion-wise to the alcohol at a controlled temperature (e.g., 0 °C) before adding the this compound.

  • Temperature Control: Higher temperatures can favor the E2 elimination pathway, especially with sterically hindered alkoxides.

    • Protocol: Maintain the lowest effective temperature for the SN2 reaction. Monitor the reaction progress by TLC or GC to avoid unnecessarily long heating times. Since this compound is a primary alkyl halide, it is well-suited for the SN2 reaction, but temperature control remains crucial for clean product formation on a larger scale.[14]

  • Work-up Procedure: Quenching a large amount of unreacted strong base can be hazardous.

    • Protocol: Cool the reaction mixture in an ice bath before quenching. Slowly add a quenching agent like saturated aqueous ammonium (B1175870) chloride or water.[15] Be prepared for gas evolution if quenching NaH.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Issue: Poor catalyst turnover, irreproducible results, or dangerous exotherms during scale-up.

Troubleshooting Steps:

  • Exotherm Management: These reactions are often exothermic, and the heat release can be rapid, especially upon catalyst addition.[5][16]

    • Protocol: Do not add all reagents at once ("all in" fashion).[5] For larger scales, add one of the coupling partners or the catalyst solution portion-wise or via a syringe pump to control the reaction rate and temperature.[5] Utilize reaction calorimetry to understand the thermal profile of the reaction before scaling up.

  • Catalyst and Ligand Stability: The palladium catalyst can deactivate at high temperatures or in the presence of impurities.

    • Protocol: Ensure all reagents and solvents are of appropriate purity. Degas the reaction mixture thoroughly to remove oxygen, which can degrade the catalyst. Maintain a consistent temperature as determined during optimization studies.

  • Work-up and Purification: Removing the palladium catalyst and byproducts can be challenging on a large scale.

    • Protocol: For Suzuki reactions, byproducts from boronic acids can sometimes be removed by concentrating the reaction mixture from methanol (B129727) to form volatile trimethyl borate.[4] For Sonogashira couplings that use a copper co-catalyst, quenching with aqueous ammonium chloride can help remove the copper salts by forming a blue complex.[17] Filtration through a pad of celite or silica (B1680970) gel can help remove solid byproducts and some catalyst residues.[4]

Azide (B81097) Substitution

Issue: Potential for explosive side products and handling of toxic reagents at scale.

Troubleshooting Steps:

  • Reagent Safety: Sodium azide is highly toxic.[18][19] Reactions with halogenated solvents should be avoided to prevent the formation of explosive diazidomethane or triazidomethane.[20]

    • Protocol: Handle sodium azide with extreme care, using appropriate PPE. Ensure the work-up procedure does not involve strong acids that could generate highly toxic and explosive hydrazoic acid. Maintain a basic pH for aqueous waste containing azide.[18]

  • Reaction Quenching and Work-up: Quenching excess azide requires a specific procedure to avoid hazardous conditions.

    • Protocol: A common method for destroying residual azide is the careful addition of sodium nitrite (B80452) followed by dilute sulfuric acid to form nitrous acid, which decomposes the azide to nitrogen gas.[19] This should be done in a well-ventilated fume hood.

  • Thermal Stability: Organic azides can be thermally unstable and may decompose explosively.

    • Protocol: Avoid distilling or concentrating the crude azide product. It is often safer to use the azide product in the next step as a crude solution.[20] If isolation is necessary, avoid using ground glass joints which can be a source of friction and potential initiation.[20]

Visualizations

Experimental Workflow: General Scale-Up Procedure

ScaleUp_Workflow A Small-Scale Reaction & Optimization B Hazard Assessment & Calorimetry A->B Identify Risks C Equipment Selection & Setup (Jacketed Reactor, Overhead Stirrer) B->C Select Appropriate Gear D Reagent Preparation & Inerting C->D Prepare System E Controlled Reagent Addition (Monitor Temperature & Rate) D->E Initiate Reaction F Reaction Monitoring (TLC, GC, LC-MS) E->F In-Process Control G Controlled Quenching (Cooling, Slow Addition) F->G Determine Completion H Large-Scale Work-up & Extraction G->H Neutralize & Separate I Product Isolation & Purification H->I Final Product

Caption: A generalized workflow for scaling up chemical reactions safely.

Logical Relationship: Troubleshooting Exothermic Reactions

Exotherm_Troubleshooting Start Exothermic Reaction Scale-Up Planned Q1 Is Thermal Hazard Understood? Start->Q1 A1 Perform Reaction Calorimetry (DSC, RC1) Q1->A1 No A2 Proceed with Caution Q1->A2 Yes Q2 Rapid Temperature Rise During Reaction? A1->Q2 A2->Q2 A3 Reduce Addition Rate Q2->A3 Yes End Safe Scaled-Up Reaction Q2->End No A3->Q2 A4 Improve Cooling Efficiency A3->A4 A5 Dilute Reaction Mixture A4->A5 A5->Q2

Caption: A decision-making diagram for managing exotherms during scale-up.

References

Dealing with the light sensitivity of 1-Iodooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-iodooctane, focusing on its light sensitivity.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound yellow or brown, and is it still usable?

A1: this compound is susceptible to photodegradation, where exposure to light, particularly UV and short-wavelength visible light, can cause it to decompose. The yellow or brown color is due to the formation of dissolved elemental iodine (I₂), a primary degradation product. While a faint yellow tinge might indicate minimal decomposition, a noticeable brown color suggests significant degradation. For most applications, especially those sensitive to impurities or requiring precise stoichiometry, it is crucial to use colorless this compound. The presence of iodine can interfere with reactions, and the actual concentration of this compound will be lower than expected.

Q2: How should I properly store this compound to prevent degradation?

A2: To minimize light-induced decomposition, this compound should be stored in an amber or opaque glass bottle to block UV and visible light. The bottle should be tightly sealed to prevent exposure to air and moisture and stored in a cool, dark place, such as a refrigerator or a designated cabinet for light-sensitive chemicals. For long-term storage, flushing the bottle with an inert gas like argon or nitrogen can further prevent oxidation.

Q3: What is the purpose of the copper chip sometimes found in bottles of this compound?

A3: The copper chip acts as a stabilizer.[1][2] Over time, even with proper storage, a small amount of this compound may decompose to form traces of iodine. Copper reacts with this iodine to form insoluble copper(I) iodide, effectively removing it from the solution and preventing further degradation or interference in subsequent reactions. This helps to maintain the purity and colorless appearance of the this compound.

Q4: Can I use antioxidants to protect my this compound solution during an experiment?

A4: While antioxidants can be used to protect some light-sensitive compounds, their use with this compound should be approached with caution. It is critical to first conduct a pilot experiment to ensure that any additive does not interfere with your specific reaction or downstream processes. A more common and recommended practice is to handle the reagent under conditions that minimize light exposure.

Q5: How can I monitor the purity of my this compound?

A5: The purity of this compound can be assessed using several analytical techniques. ¹H NMR spectroscopy is a powerful tool to check for the presence of degradation products or other impurities. The spectrum of pure this compound is well-defined, and any new signals may indicate contamination. Gas chromatography (GC) can also be used to determine the percentage purity of the compound. A simple visual inspection for discoloration is the first and easiest check for degradation.

Troubleshooting Guide

Problem Possible Cause Solution
Reaction yield is lower than expected. Degradation of this compound: The actual concentration of the reagent is lower than calculated due to light-induced decomposition.1. Use fresh, colorless this compound. 2. If the this compound is discolored, purify it before use (see Experimental Protocols). 3. Protect the reaction mixture from light by wrapping the flask in aluminum foil.
The reaction mixture turns yellow or brown. In-situ degradation of this compound: The reaction conditions (e.g., prolonged exposure to light during setup) are causing the this compound to decompose.1. Minimize exposure to ambient light during the entire experimental process. Work in a dimly lit area or use red/yellow safelights. 2. Wrap all glassware containing the reagent or reaction mixture in aluminum foil.
Inconsistent results between experimental runs. Variable light exposure: Differences in the duration or intensity of light exposure during reagent handling and reaction setup can lead to varying degrees of degradation.1. Standardize the experimental setup to ensure consistent and minimal light exposure for all runs. 2. Prepare and use solutions of this compound fresh for each experiment whenever possible.
Formation of unexpected side products. Reaction with iodine: The iodine formed from the decomposition of this compound can participate in side reactions with other reagents or intermediates in the reaction mixture.1. Ensure the this compound is pure and colorless before use. 2. If discoloration occurs during the reaction, consider if quenching with a small amount of sodium thiosulfate (B1220275) at the end of the reaction is compatible with your desired product.

Data Presentation

Table 1: Representative Photostability of a Primary Alkyl Iodide Solution

Light ConditionExposure Time (hours)Purity (%)Appearance
Dark (control)24>99Colorless
Ambient Laboratory Light895Faint Yellow
Ambient Laboratory Light2488Yellow
Direct Sunlight175Brown
Direct Sunlight450Dark Brown

Note: This data is illustrative for a primary alkyl iodide and actual degradation rates for this compound may vary depending on the solvent, concentration, and specific light source.

Experimental Protocols

Protocol 1: Purification of Discolored this compound

This protocol describes the removal of iodine from this compound that has become yellow or brown due to light exposure.

Materials:

  • Discolored this compound

  • Separatory funnel

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Distillation apparatus (optional, for high purity)

  • Rotary evaporator

Procedure:

  • Liquid-Liquid Extraction:

    • Place the discolored this compound into a separatory funnel.

    • Add an equal volume of 10% aqueous sodium thiosulfate solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. The brown/yellow color of the organic layer should disappear as the iodine is reduced to colorless iodide ions.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the wash with the sodium thiosulfate solution if any color persists in the organic layer.

  • Brine Wash:

    • Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities and excess thiosulfate.

    • Separate and discard the aqueous layer.

  • Drying:

    • Transfer the colorless organic layer to a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous magnesium sulfate or sodium sulfate and swirl the flask. Add more drying agent until it no longer clumps together.

    • Allow the mixture to stand for 10-15 minutes.

  • Solvent Removal (if applicable) and Isolation:

    • Filter the drying agent from the purified this compound.

    • If the this compound was in a solvent, remove the solvent using a rotary evaporator.

  • Distillation (Optional):

    • For very high purity, the this compound can be further purified by vacuum distillation.

Mandatory Visualizations

G Troubleshooting Workflow for this compound cluster_0 Troubleshooting Workflow for this compound start Experiment with this compound issue Unexpected Result? (e.g., low yield, discoloration) start->issue check_reagent Check this compound Appearance issue->check_reagent ok Proceed with Experiment issue->ok No discolored Discolored? check_reagent->discolored purify Purify this compound (see Protocol 1) discolored->purify Yes protect Protect Reaction from Light (e.g., aluminum foil) discolored->protect No rerun Rerun Experiment purify->rerun protect->rerun end Successful Experiment rerun->end ok->end G Light-Induced Decomposition of this compound cluster_1 Light-Induced Decomposition of this compound iodooctane This compound (C₈H₁₇I) homolysis Homolytic Cleavage of C-I Bond iodooctane->homolysis light Light (hν) light->homolysis radicals Octyl Radical (C₈H₁₇•) + Iodine Radical (I•) homolysis->radicals dimerization Dimerization radicals->dimerization I• + I• side_products Other Side Products (e.g., octane, octene) radicals->side_products C₈H₁₇• reactions iodine Elemental Iodine (I₂) (Causes Discoloration) dimerization->iodine

References

Technical Support Center: Purification of 1-Iodooctane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-iodooctane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

A1: The most common impurities depend on the synthetic route used.

  • Unreacted Starting Material: If prepared from 1-octanol (B28484), residual 1-octanol is a very common impurity.

  • Byproducts: In a Finkelstein reaction (from 1-bromooctane (B94149) or 1-chlorooctane), you might have residual starting halide. Other potential byproducts can include octane (B31449) or octene, particularly if elimination reactions occur.

  • Decomposition Products: this compound can be sensitive to light and heat, leading to the formation of iodine (giving the product a pink or purple tint) and other degradation products.

Q2: My this compound is colored (pink/purple/brown). What causes this and how can I fix it?

A2: A non-colorless appearance is typically due to the presence of dissolved iodine (I₂), which forms from the decomposition of the alkyl iodide. This can be remedied by washing the crude product with an aqueous solution of a reducing agent. A common and effective choice is a 10% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). The iodine is reduced to colorless iodide ions (I⁻), which are soluble in the aqueous phase and can be separated.

Q3: What are the main purification techniques for this compound?

A3: The primary methods for purifying this compound are:

  • Aqueous Workup/Washing: To remove water-soluble impurities, salts, and to decolorize the product.

  • Distillation: Highly effective for separating this compound from non-volatile impurities and from starting materials or byproducts with significantly different boiling points. Due to its high boiling point, vacuum distillation is strongly recommended.

  • Flash Column Chromatography: Useful for removing impurities with similar boiling points but different polarities, such as residual 1-octanol.

Q4: How can I assess the purity of my this compound?

A4: The purity of this compound can be effectively determined using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of this compound and detect the presence of impurities by comparing the integration of signals corresponding to the product and the impurities.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the presence of more polar impurities like 1-octanol.

Troubleshooting Guides

Issue 1: Difficulty Removing Unreacted 1-Octanol

Scenario: After a standard aqueous workup, NMR or GC-MS analysis shows significant contamination with 1-octanol.

Troubleshooting Steps:

  • Flash Column Chromatography: This is the most effective method for this separation. 1-octanol is significantly more polar than this compound.

    • Solvent System: Start with a non-polar eluent like hexanes. This compound will elute quickly. You can then increase the polarity by adding a small percentage of ethyl acetate (B1210297) (e.g., 5-10%) to elute the 1-octanol.

    • TLC Analysis: Before running the column, you can determine an appropriate solvent system using TLC. In a 95:5 hexanes:ethyl acetate system, this compound should have a high Rf value (e.g., >0.8), while 1-octanol will have a much lower Rf.

  • Vacuum Distillation: While both have high boiling points, there is a difference that can be exploited, although this is less efficient than chromatography for this specific separation.

    • 1-Octanol: ~195 °C at atmospheric pressure.

    • This compound: ~225-226 °C at atmospheric pressure.

    • Careful fractional distillation under vacuum may provide some separation, but co-distillation is likely.

Issue 2: The Product Decomposes During Distillation

Scenario: The distillation pot turns dark, and the collected distillate is colored, indicating decomposition even under vacuum.

Troubleshooting Steps:

  • Reduce the Distillation Temperature: This can be achieved by using a higher vacuum (lower pressure). Use a pressure-temperature nomograph to estimate the boiling point at a lower pressure. For example, at ~1 mmHg, the boiling point of this compound is significantly reduced, minimizing thermal stress.

  • Add a Stabilizer: Adding a small amount of copper powder or a copper wire/chip to the distillation flask can help prevent decomposition by reacting with any traces of iodine that form.[1]

  • Work Quickly: Minimize the time the compound is exposed to high temperatures.

Issue 3: Emulsion Formation During Aqueous Workup

Scenario: A stable emulsion forms in the separatory funnel during washing steps, making phase separation impossible.

Troubleshooting Steps:

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Filtration: Pass the emulsified mixture through a pad of Celite or glass wool. This can help to coalesce the fine droplets that form the emulsion.

  • Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) can allow the layers to separate.

  • Change the Solvent: If emulsions are a persistent problem, consider using a different extraction solvent.

Data Presentation

Table 1: Physical Properties of this compound and a Common Impurity

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgDensity (g/mL)
This compound 240.13225-226~1.33
1-Octanol130.23~195~0.824

Table 2: Comparison of Purification Techniques

Purification TechniqueTypical RecoveryTypical PurityScaleAdvantagesDisadvantages
Vacuum Distillation 60-85%95-99%gram to kgGood for removing non-volatile impurities and those with very different boiling points.Potential for thermal decomposition; less effective for separating compounds with close boiling points.
Flash Chromatography 70-95%>98%mg to multi-gramExcellent for separating compounds with different polarities (e.g., this compound and 1-octanol).Can be time-consuming and requires larger volumes of solvent.
Aqueous Washing >95%VariableAnyRemoves salts, water-soluble impurities, and can decolorize the product.Will not remove non-polar organic impurities. Can lead to emulsions.

Experimental Protocols

Protocol 1: General Aqueous Workup and Decolorization

This protocol is a typical first step after synthesis to remove inorganic salts, water-soluble impurities, and discoloration from iodine.

Methodology:

  • Transfer the crude reaction mixture to a separatory funnel.

  • If an organic solvent was used in the reaction, ensure there is a sufficient amount to dissolve the this compound. If not, add a suitable solvent like diethyl ether or dichloromethane.

  • Wash the organic layer with an equal volume of a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Shake the funnel and vent frequently. Continue washing until the organic layer is colorless.

  • Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to help remove dissolved water.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter or decant the dried solution and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Vacuum Distillation

This protocol is suitable for purifying this compound from non-volatile impurities or those with a significantly different boiling point.

Methodology:

  • Setup: Assemble a vacuum distillation apparatus. Use a round-bottom flask of an appropriate size (the liquid should fill it about halfway). Add a magnetic stir bar and a small amount of copper powder or a copper wire.

  • Connect to Vacuum: Connect the apparatus to a vacuum pump through a cold trap.

  • Reduce Pressure: Slowly reduce the pressure. A pressure of 1-10 mmHg is a good target.

  • Heating: Once the desired pressure is stable, begin heating the distillation flask using a heating mantle or an oil bath.

  • Collect Fractions: The boiling point of this compound will be significantly lower under vacuum. Use a pressure-temperature nomograph to estimate the boiling point. For example, at 10 mmHg, the boiling point is approximately 102-104 °C. Collect the fraction that distills over at a constant temperature.

  • Storage: Store the purified this compound in a dark bottle, under an inert atmosphere (nitrogen or argon), and refrigerated to minimize decomposition. It is also advisable to add a small piece of copper wire for long-term stability.

Protocol 3: Purification by Flash Column Chromatography

This protocol is ideal for removing more polar impurities like 1-octanol.

Methodology:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. For separating this compound from 1-octanol, a solvent system of 95:5 hexanes:ethyl acetate should show good separation, with the this compound having a high Rf and 1-octanol a low Rf.

  • Column Packing: Pack a flash chromatography column with silica (B1680970) gel using a non-polar solvent like hexanes.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane) and load it onto the column.

  • Elution:

    • Begin eluting with 100% hexanes. This compound is non-polar and should elute relatively quickly.

    • Collect fractions and monitor them by TLC.

    • Once the this compound has been fully eluted, you can increase the polarity of the eluent (e.g., to 10-20% ethyl acetate in hexanes) to elute more polar impurities like 1-octanol.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow crude Crude this compound workup Aqueous Workup (Na2S2O3, NaHCO3, Brine) crude->workup dried_crude Dried Crude Product workup->dried_crude distillation Vacuum Distillation dried_crude->distillation For non-volatile impurities chromatography Flash Column Chromatography dried_crude->chromatography For polar impurities (e.g., 1-octanol) pure_distilled Pure this compound (>95%) distillation->pure_distilled pure_chrom Highly Pure this compound (>98%) chromatography->pure_chrom analysis Purity Analysis (GC-MS, NMR) pure_distilled->analysis pure_chrom->analysis

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_emulsion Emulsion Troubleshooting cluster_decomposition Decomposition Troubleshooting cluster_octanol 1-Octanol Removal start Problem Encountered emulsion Emulsion during workup? start->emulsion decomposition Decomposition during distillation? start->decomposition octanol_impurity Residual 1-octanol? start->octanol_impurity emulsion_sol1 Add Brine ('Salt Out') emulsion->emulsion_sol1 emulsion_sol2 Filter through Celite emulsion->emulsion_sol2 emulsion_sol3 Wait and/or Gently Swirl emulsion->emulsion_sol3 decomp_sol1 Lower Pressure (Higher Vacuum) decomposition->decomp_sol1 decomp_sol2 Add Copper Stabilizer decomposition->decomp_sol2 octanol_sol1 Flash Column Chromatography (Hexane/EtOAc gradient) octanol_impurity->octanol_sol1

Caption: Decision-making guide for troubleshooting common purification issues.

References

Troubleshooting low conversion rates in 1-Iodooctane alkylations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in alkylation reactions involving 1-iodooctane.

Troubleshooting Guide & FAQs

This guide addresses common issues in a question-and-answer format to help diagnose and resolve problems in your experimental workflow.

Issue 1: Low or No Conversion to the Desired Product

Question: My alkylation reaction with this compound is showing a very low conversion rate. What are the primary causes?

Answer: Low conversion in this compound alkylations typically stems from one or more of the following factors: reagent quality, reaction conditions, or competing side reactions. This compound is a highly reactive primary alkyl halide, making it an excellent substrate for SN2 reactions.[1] However, its reactivity also makes proper control of reaction parameters critical. A systematic approach to troubleshooting is recommended.[2]

Question: How does the quality of my reagents impact the yield?

Answer: Reagent integrity is paramount for a successful reaction.

  • This compound: Ensure the purity of your this compound. Over time, it can degrade, particularly with exposure to light, leading to the formation of iodine (indicated by a purple or brown tint) and other impurities. This degradation reduces the concentration of the active alkylating agent. If degradation is suspected, purification by passing it through a short plug of activated alumina (B75360) or by distillation may be necessary.

  • Nucleophile/Base: The purity and strength of your nucleophile and any base used are critical. Moisture can deactivate strong bases and some nucleophiles.[3] Use freshly opened reagents or ensure they have been stored under anhydrous conditions.

  • Solvent: The presence of water or other protic impurities in your solvent can significantly reduce yield by reacting with strong bases or creating a "solvent cage" around the nucleophile, thus decreasing its reactivity.[4][5] Using anhydrous solvents is highly recommended for SN2 reactions.[6]

Question: I'm observing a significant amount of 1-octene (B94956) as a byproduct. What is causing this?

Answer: The formation of 1-octene is a clear indicator of a competing E2 elimination reaction.[4] While this compound, as a primary alkyl halide, strongly favors the SN2 pathway, certain conditions can promote the E2 side reaction:

  • Strong, Sterically Hindered Bases: Using bulky bases like potassium tert-butoxide (t-BuOK) or LDA will almost exclusively lead to the elimination product (1-octene).[4]

  • High Temperatures: Increased reaction temperatures provide the necessary activation energy for the elimination pathway to become more competitive with substitution.[4]

  • Base/Nucleophile Choice: Strong bases that are also strong nucleophiles (e.g., hydroxides, alkoxides) can produce a mixture of SN2 and E2 products. To favor substitution, use a good nucleophile that is a weak base (e.g., N3⁻, CN⁻).[4]

Question: What is the optimal solvent for my this compound alkylation?

Answer: Polar aprotic solvents are the best choice for SN2 reactions.[5][7] These solvents, such as DMF, DMSO, and acetone, solvate the cation of the nucleophilic salt but leave the anionic nucleophile "naked" and highly reactive.[4][6] This significantly increases the rate of the SN2 reaction. In contrast, polar protic solvents (like water, ethanol, or methanol) form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic carbon, thereby slowing down the desired reaction.[5][7]

Question: My reaction involves an enolate nucleophile. Could I be getting O-alkylation instead of the desired C-alkylation?

Answer: Yes, the competition between C- and O-alkylation is a common issue when using enolates.[8] For this compound, C-alkylation is generally favored. Softer electrophiles, like alkyl iodides, tend to react at the softer carbon center of the enolate, whereas harder electrophiles favor reaction at the harder oxygen center.[9] To further promote C-alkylation, using protic solvents can help by solvating the oxygen atom of the enolate, sterically hindering O-alkylation.[8]

Data Presentation

The following tables summarize key data related to factors influencing alkylation reactions.

Table 1: Influence of Reaction Temperature on Substitution (SN2) vs. Elimination (E2) Pathways for a Primary Alkyl Halide.

Temperature (°C)SN2 Product YieldE2 Product YieldRationale
0 - 25>95%<5%Lower thermal energy favors the substitution pathway which has a lower activation energy.[4]
50 - 6085%15%Increased temperature begins to favor the higher activation energy elimination pathway.[4]
> 80 (Reflux)70%30%High temperatures significantly increase the rate of elimination, making it a major competing reaction.[4]
Note: Data is illustrative for primary alkyl halides like 1-bromooctane. The trend is applicable to this compound, which is even more prone to SN2 reactions under optimal conditions.

Table 2: Relative Reactivity of Alkyl Halides in SN2 Reactions.

Substrate (Proxy)Leaving GroupRelative Rate Constant (krel)
n-Butyl IodideI⁻~30,000
n-Butyl BromideBr⁻1,000
Note: This data highlights that an alkyl iodide is approximately 30 times more reactive than the corresponding bromide due to the superior leaving group ability of the iodide ion.[1]

Mandatory Visualization

The following diagram outlines a logical workflow for troubleshooting low conversion rates in this compound alkylations.

TroubleshootingWorkflow start Low Conversion Rate Observed check_reagents Step 1: Verify Reagent Quality start->check_reagents reagent_iodooctane This compound Purity? (Colorless? Stored properly?) check_reagents->reagent_iodooctane reagent_nucleophile Nucleophile/Base Purity? (Anhydrous? Active?) check_reagents->reagent_nucleophile reagent_solvent Solvent Quality? (Anhydrous? Correct type?) check_reagents->reagent_solvent analyze_byproducts Step 2: Analyze for Side Reactions reagent_iodooctane->analyze_byproducts If Reagents OK reagent_nucleophile->analyze_byproducts reagent_solvent->analyze_byproducts elimination_check 1-Octene Detected? (Indicates E2 Pathway) analyze_byproducts->elimination_check optimize_conditions Step 3: Optimize Reaction Conditions analyze_byproducts->optimize_conditions If Reagents OK & No Byproducts elimination_check->optimize_conditions If E2 Occurs temp_control Adjust Temperature (Too high promotes E2) optimize_conditions->temp_control solvent_choice Change Solvent (Use Polar Aprotic: DMF, DMSO) optimize_conditions->solvent_choice base_choice Re-evaluate Base (Avoid bulky bases) optimize_conditions->base_choice solution High Conversion Rate Achieved temp_control->solution solvent_choice->solution base_choice->solution

Troubleshooting workflow for this compound alkylation.

Experimental Protocols

Protocol 1: General Procedure for High-Yield Alkylation

This protocol outlines a standard procedure for the SN2 alkylation of a generic carbon nucleophile (e.g., from a malonic ester) with this compound, designed to maximize the yield of the substitution product.

Materials:

  • Round-bottom flask, flame- or oven-dried

  • Magnetic stir bar

  • Septa and needles for inert atmosphere

  • Anhydrous dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Diethyl malonate (or other C-nucleophile precursor)

  • This compound, purified

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).

  • Solvent Addition: Add anhydrous DMF via syringe to the flask and cool the resulting suspension to 0 °C in an ice bath.

  • Nucleophile Deprotonation: Slowly add the nucleophile precursor (e.g., diethyl malonate, 1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add purified this compound (1.05 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting nucleophile is consumed.

  • Workup: Carefully quench the reaction by slowly adding it to a beaker of saturated aqueous NH4Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Purification of this compound

This protocol is used to remove colored impurities (elemental iodine) from commercially available this compound.

Materials:

  • This compound (discolored)

  • Anhydrous sodium thiosulfate (B1220275) (Na2S2O3) solution (5% aqueous)

  • Diethyl ether or hexane

  • Separatory funnel

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the discolored this compound in an equal volume of diethyl ether or hexane.

  • Washing: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium thiosulfate. The purple/brown color of iodine should disappear into the aqueous layer. Repeat the wash until the organic layer is colorless.

  • Water Wash: Wash the organic layer with deionized water, followed by a wash with brine to aid in phase separation.

  • Drying: Dry the organic layer over anhydrous MgSO4.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Store the purified, colorless this compound in a dark bottle under an inert atmosphere and refrigerate.

References

Managing reaction kinetics in 1-Iodooctane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-iodooctane. The information is tailored to address common challenges in managing reaction kinetics and maximizing product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Finkelstein reaction. This SN2 (bimolecular nucleophilic substitution) reaction involves the treatment of an alkyl chloride or, more commonly, 1-bromooctane (B94149) with sodium iodide in a suitable solvent, typically anhydrous acetone (B3395972). The reaction's success is largely driven by Le Châtelier's principle; sodium iodide is soluble in acetone, while the resulting sodium chloride or sodium bromide is not, causing it to precipitate and drive the equilibrium towards the formation of this compound.[1][2][3]

Q2: Why is anhydrous acetone the preferred solvent for the Finkelstein reaction?

A2: Anhydrous acetone is the solvent of choice due to the differential solubility of the halide salts. Sodium iodide (NaI) is soluble in acetone, allowing it to act as a source of iodide nucleophiles. Conversely, sodium bromide (NaBr) or sodium chloride (NaCl), the byproducts of the reaction, are poorly soluble in acetone and precipitate out of the solution.[1][4] This precipitation removes the byproduct from the equilibrium, driving the reaction to completion. The presence of water can increase the solubility of NaBr and NaCl, hindering this effect and potentially leading to a lower yield.[4]

Q3: Can I use other iodide salts or solvents?

A3: While sodium iodide in acetone is the classic combination, other polar aprotic solvents like dimethylformamide (DMF) can be used.[5][6] Potassium iodide (KI) is generally not recommended for use with acetone because its solubility is significantly lower than that of sodium iodide, which would lead to a slower reaction rate.[4]

Q4: What are the main factors that influence the rate of this compound synthesis?

A4: The primary factors affecting the reaction rate are:

  • Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can promote side reactions.

  • Concentration of Reactants: The rate of the SN2 reaction is dependent on the concentration of both the 1-bromooctane and the iodide nucleophile.[7]

  • Solvent: The choice of a polar aprotic solvent like acetone or DMF is crucial for solvating the cation and leaving the iodide nucleophile more reactive.[7]

  • Leaving Group: The nature of the leaving group on the starting alkyl halide is important. Bromide is a better leaving group than chloride, leading to a faster reaction.[8]

Troubleshooting Guides

Low or No Yield

Problem: The reaction has been running for the expected duration, but analysis (e.g., by TLC or GC) shows little to no formation of this compound.

Possible Cause Troubleshooting Step
Wet Reagents/Solvent The presence of water in the acetone or on the glassware can inhibit the reaction by solvating the sodium iodide and increasing the solubility of the sodium bromide byproduct. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous acetone and ensure the sodium iodide is dry.[4]
Low Reaction Temperature The reaction may not have sufficient energy to overcome the activation energy. Consider increasing the temperature to a gentle reflux (around 50-60°C for acetone).[7]
Poor Quality Starting Material The 1-bromooctane may have degraded. Verify the purity of the starting material by NMR or GC-MS.
Insufficient Reaction Time The reaction may be proceeding slower than expected. Monitor the reaction progress over a longer period using TLC or GC.
Presence of Side Products

Problem: The final product mixture contains significant impurities alongside this compound.

Possible Cause Troubleshooting Step
Elimination Reaction (Formation of 1-octene) At higher temperatures, the E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of 1-octene. Avoid excessively high reaction temperatures. Maintain a gentle reflux.[7]
Formation of Iodohydrins If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of 1-iodo-2-octanol. Ensure the use of anhydrous reagents and solvents.[9]
Radical Side Reactions Exposure to light or high heat can initiate radical pathways, resulting in a mixture of products. It is advisable to run the reaction under an inert atmosphere and protected from light.[9]
Product Decomposition

Problem: The desired this compound appears to be degrading during the workup or purification.

Possible Cause Troubleshooting Step
Instability of Alkyl Iodides Alkyl iodides can be sensitive to light and heat, leading to decomposition. Store the crude and purified product in a cool, dark place. The addition of a copper stabilizer is also common.
Harsh Workup Conditions Prolonged exposure to acidic or basic conditions during the workup can lead to degradation. Perform the workup efficiently and neutralize the reaction mixture promptly.
High Temperatures During Purification If purifying by distillation, use a vacuum to lower the boiling point and minimize thermal decomposition.

Experimental Protocols

Protocol 1: Synthesis of this compound via Finkelstein Reaction

This protocol details the synthesis of this compound from 1-bromooctane.

Materials:

  • 1-Bromooctane

  • Sodium Iodide (anhydrous)

  • Acetone (anhydrous)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • 5% aqueous sodium thiosulfate (B1220275) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Setup: In a flame-dried round-bottom flask, add sodium iodide (1.5 equivalents) and anhydrous acetone. Stir the mixture until the sodium iodide is fully dissolved.

  • Reaction: To the stirred solution, add 1-bromooctane (1 equivalent). Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 50-60°C). A white precipitate of sodium bromide should start to form.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexanes). The reaction is complete when the spot corresponding to 1-bromooctane is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the precipitated sodium bromide by vacuum filtration, washing the solid with a small amount of cold acetone.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer with 5% aqueous sodium thiosulfate to remove any unreacted iodine.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Data Presentation

The following tables provide representative kinetic data for a similar SN2 reaction, the reaction of 1-bromobutane (B133212) with sodium iodide in acetone, which can be used as a proxy to understand the kinetics of this compound synthesis.

Table 1: Representative Rate Constants for the Reaction of 1-Bromobutane with NaI in Acetone at Different Temperatures

Temperature (°C)Rate Constant (k) (M⁻¹s⁻¹)
201.5 x 10⁻⁴
304.5 x 10⁻⁴
401.2 x 10⁻³

Data is illustrative and based on trends observed for similar reactions.[10]

Table 2: Activation Energy for the Reaction of 1-Bromobutane with NaI in Acetone

ParameterValue
Activation Energy (Ea)~16.9 kcal/mol (~70.7 kJ/mol)

Data is illustrative and based on trends observed for similar reactions.[10][11]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_completion Is the reaction going to completion? (Monitor by TLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_reactions Are there side products? check_completion->side_reactions Yes cause1 Wet reagents/solvent incomplete->cause1 cause2 Low temperature incomplete->cause2 cause3 Poor starting material quality incomplete->cause3 decomposition Is the product decomposing? side_reactions->decomposition No cause4 High temperature (E2 elimination) side_reactions->cause4 cause5 Presence of water (iodohydrin formation) side_reactions->cause5 cause6 Light/heat sensitivity decomposition->cause6 cause7 Harsh workup conditions decomposition->cause7

Caption: A logical workflow to troubleshoot low reaction yields.

Experimental Workflow for this compound Synthesis

Synthesis_Workflow start Start setup Reaction Setup (1-Bromooctane, NaI, Acetone) start->setup reaction Reflux (50-60°C) setup->reaction monitoring Monitor by TLC/GC reaction->monitoring completion Reaction Complete? monitoring->completion completion->reaction No workup Workup (Filtration, Washing) completion->workup Yes purification Purification (Vacuum Distillation) workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

Effect of base strength on 1-Iodooctane elimination reactions

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center for researchers, scientists, and drug development professionals on the topic of the effect of base strength on 1-iodooctane elimination reactions.

This technical support center provides troubleshooting guidance and frequently asked questions regarding the influence of base strength and structure on the outcome of reactions with this compound, a primary alkyl halide.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when performing an elimination reaction on this compound?

A1: The main challenge with this compound, a primary alkyl halide, is the competition between the desired elimination (E2) pathway and the bimolecular nucleophilic substitution (SN2) pathway.[1][2] Since the carbon bearing the iodide is sterically unhindered, it is an excellent substrate for SN2 reactions.[3] Therefore, careful selection of the base and reaction conditions is critical to favor elimination and minimize the formation of substitution byproducts like ethers or other substituted octanes.

Q2: How does the strength of the base affect the reaction mechanism and product distribution?

A2: Base strength is a crucial factor in determining the reaction pathway.[4]

  • Strong Bases: Strong, negatively charged bases (e.g., alkoxides like ethoxide, or hydroxide) are required to promote the bimolecular E2 mechanism.[5][6] Weaker bases are generally ineffective for E2 reactions with primary alkyl halides.

  • Weak Bases: Weak, neutral bases (e.g., water, methanol) favor unimolecular E1 reactions.[4] However, the E1 pathway is highly unlikely for this compound due to the high energy and instability of the primary carbocation that would need to form.[6]

Q3: Why is a bulky, sterically hindered base often recommended for elimination on a primary alkyl halide?

A3: A strong, sterically hindered base (often called a "bulky base") like potassium tert-butoxide (t-BuOK) is recommended to maximize the yield of the elimination product (1-octene).[1][7] The large size of the base makes it difficult to act as a nucleophile and perform a backside attack on the primary carbon (the SN2 pathway).[1] However, it can easily abstract a beta-hydrogen, promoting the E2 pathway.[8] Using a non-bulky strong base, such as sodium ethoxide, will result in a greater proportion of the SN2 substitution product.[9]

Q4: Can I use a weak nucleophile that is also a weak base to achieve elimination?

A4: Using a weak nucleophile that is also a weak base (e.g., water, ethanol) is not a practical approach for achieving elimination with this compound. These conditions typically favor SN1 and E1 reactions, which are kinetically disfavored for primary alkyl halides like this compound because they would have to proceed through a very unstable primary carbocation.[2][6]

Troubleshooting Guide

Problem 1: My reaction is producing a high yield of an ether or other substitution product and very little 1-octene (B94956).

  • Cause: The base you are using is acting as a strong nucleophile, favoring the competing SN2 reaction. This is common with strong, non-sterically hindered bases like sodium methoxide (B1231860) (NaOMe) or sodium ethoxide (NaOEt).[1]

  • Solution: Switch to a strong, sterically hindered (bulky) base. The most common choice is potassium tert-butoxide (t-BuOK).[8] Other options include lithium diisopropylamide (LDA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The steric bulk of these bases inhibits nucleophilic attack, thereby favoring the E2 pathway.[1]

  • Additional Tip: Increasing the reaction temperature can also favor the elimination pathway over substitution.[10]

Problem 2: The reaction is proceeding very slowly or not at all.

  • Cause: The base may be too weak to efficiently deprotonate the beta-carbon of this compound. E2 reactions require a strong base to proceed at a reasonable rate.[5][6]

  • Solution: Ensure you are using a sufficiently strong base, such as an alkoxide (e.g., KOtBu, NaOEt). Check the purity and concentration of your base; alkoxides can degrade upon exposure to atmospheric moisture.

  • Cause: The reaction temperature may be too low.

  • Solution: While lower temperatures can favor substitution, a certain amount of thermal energy is required to overcome the activation energy of the elimination reaction. Consider moderately increasing the temperature while monitoring the product ratio.

Data Presentation

The choice of base is the most critical factor in determining the ratio of elimination (E2) to substitution (SN2) products for a primary alkyl halide like this compound. The following table summarizes the expected outcomes based on the properties of the base.

Base TypeExample(s)Expected Major PathwayExpected Product(s)Rationale
Strong, Bulky Base Potassium tert-butoxide (KOtBu), LDAE2 (Major)1-OcteneThe steric hindrance of the base prevents it from acting as a nucleophile, making proton abstraction (elimination) the dominant reaction.[1][11]
Strong, Non-Bulky Base Sodium Ethoxide (NaOEt), Sodium Hydroxide (NaOH)SN2 (Major), E2 (Minor)Octyl Ether, 1-OcteneThe base is a strong nucleophile and can easily access the unhindered primary carbon for substitution. Its strong basicity still allows for a smaller amount of elimination.[1][3]
Weak, Good Nucleophile Sodium Iodide (NaI), Sodium Azide (NaN₃)SN2 (Major)Substituted OctaneThese reagents are effective nucleophiles but poor bases, leading almost exclusively to substitution products.[1]
Weak Base, Poor Nucleophile Water (H₂O), Ethanol (EtOH)No significant reactionThis compound (unreacted)These reagents are too weakly basic to promote E2 and the primary carbocation required for an E1/SN1 pathway is too unstable to form readily.[2][4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start Dissolve Base in Anhydrous Solvent substrate Add this compound to Reaction Flask start->substrate 1 react Heat Mixture (if required) substrate->react 2 monitor Monitor Progress (TLC or GC) react->monitor 3 quench Quench Reaction (e.g., with water) monitor->quench 4 extract Extract with Organic Solvent quench->extract 5 analyze Analyze Product Ratio (GC, NMR) extract->analyze 6 end Purification analyze->end 7

General experimental workflow for elimination reactions.

logical_relationship sub This compound (Primary Alkyl Halide) pathway Favored Reaction Pathway sub->pathway base Base Properties strength Strong Base base->strength sterics Steric Hindrance base->sterics strength->pathway Enables E2/SN2 e2 E2 (Elimination) sterics->e2 Favors sn2 SN2 (Substitution) sterics->sn2 Hinders product Major Product pathway->product alkene 1-Octene e2->alkene sub_prod Substitution Product (e.g., Ether) sn2->sub_prod

Relationship between base properties and reaction outcome.

Experimental Protocols

Protocol: E2 Elimination of this compound with Potassium tert-Butoxide

This protocol is designed to maximize the yield of 1-octene from this compound by using a strong, sterically hindered base.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol (B103910) or Tetrahydrofuran (THF)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or Hexanes

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.

  • Reagents: To the flask, add potassium tert-butoxide (1.5 equivalents). Add anhydrous solvent (e.g., THF) to dissolve or suspend the base.

  • Addition: While stirring, add this compound (1.0 equivalent) to the base solution dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated to reflux (e.g., 40-50 °C) to ensure completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the this compound spot/peak. The reaction is typically complete within 1-3 hours.

  • Workup: Cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or hexanes (3 times).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the crude product by GC or ¹H NMR to determine the ratio of 1-octene to any substitution byproducts. Further purification can be achieved via distillation if necessary.

References

Technical Support Center: Handling and Disposal of 1-Iodooctane Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 1-iodooctane waste. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance that poses several risks. It is an irritant, causing skin, eye, and respiratory tract irritation. Ingestion may lead to gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea. It is also light-sensitive and combustible.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, it is imperative to use appropriate personal protective equipment. This includes chemical safety goggles or eyeglasses that meet OSHA's eye and face protection regulations, suitable protective gloves to prevent skin contact, and appropriate protective clothing. All handling should be performed in a well-ventilated area, and if ventilation is inadequate, a respirator may be necessary.

Q3: How should this compound waste be classified?

A3: this compound waste is classified as a halogenated organic hazardous waste. As a waste generator, you are responsible for ensuring that this chemical is properly classified according to US EPA guidelines (40 CFR Parts 261.3) and any applicable state and local regulations.

Q4: Can I mix this compound waste with other solvent waste?

A4: No, this compound waste should be collected separately in a designated and properly labeled container for halogenated organic wastes. It should not be mixed with

Technical Support Center: 1-Iodooctane & Stabilizer Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing 1-iodooctane in their experimental work. Below you will find troubleshooting advice and frequently asked questions (FAQs) addressing common issues related to the reactivity of this compound, with a particular focus on the effects of copper stabilizers.

Frequently Asked Questions (FAQs)

Q1: Why is a stabilizer added to this compound?

A1: this compound, like many alkyl iodides, can be sensitive to light and heat, which can cause decomposition over time. This degradation often involves the formation of iodine (I₂), which can impart a pink or brownish color to the liquid and introduce impurities that may interfere with subsequent reactions. To enhance its shelf life and maintain purity, a stabilizer, typically in the form of copper chips or wire, is added. The copper acts as a scavenger for any iodine that may form, thus preserving the integrity of the this compound.

Q2: How does the copper stabilizer affect the reactivity of this compound in my reaction?

A2: The presence of a copper stabilizer can have several effects on the reactivity of this compound, depending on the specific reaction conditions:

  • Nucleophilic Substitution Reactions (e.g., Sₙ2): For many standard nucleophilic substitution reactions, the metallic copper stabilizer is largely unreactive and may not significantly interfere, especially if the this compound is decanted from the copper pieces before use. However, dissolved copper species could potentially coordinate with nucleophiles or other reagents, subtly altering reaction rates.

  • Organometallic Reactions (e.g., Grignard, Organocuprates): In reactions involving organometallic reagents, the presence of copper can be significant. While copper is often used as a catalyst in certain cross-coupling reactions, the uncontrolled introduction of copper from the stabilizer can lead to unpredictable outcomes, including the formation of undesired side products or altered reaction kinetics.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck): In "copper-free" palladium-catalyzed reactions, the presence of residual copper from the stabilizer can inadvertently promote the reaction, making it difficult to ascertain the true efficacy of the palladium catalyst alone.[1][2] Conversely, in standard Sonogashira reactions that utilize both palladium and copper catalysts, the additional copper from the stabilizer may affect the catalyst stoichiometry and impact reaction efficiency.

Q3: My this compound has a pink/brown tint. Can I still use it?

A3: A pink or brown discoloration indicates the presence of dissolved iodine (I₂), suggesting some degree of decomposition. While the copper stabilizer is intended to prevent this, its capacity can be exceeded over time. For many applications, this small amount of iodine may not be detrimental. However, for sensitive reactions, it is advisable to purify the this compound before use. This can be achieved by washing the organic layer with an aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the color disappears, followed by washing with brine, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtering.

Q4: Do I need to remove the copper stabilizer before using this compound?

A4: For many less sensitive reactions, simply decanting the liquid this compound from the solid copper stabilizer may be sufficient. However, for reactions that are sensitive to metals, such as certain catalytic cycles or when precise control over reaction conditions is critical, it is best practice to remove any dissolved or residual copper.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no conversion in a reaction sensitive to metal catalysis. Interference from the copper stabilizer.Remove the copper stabilizer prior to the reaction using the protocol provided below.
Inconsistent reaction rates or yields between different batches of this compound. Varying levels of dissolved copper from the stabilizer.Implement a standard procedure for stabilizer removal for all batches to ensure consistency.
Formation of unexpected side products, particularly in cross-coupling reactions. The copper stabilizer is acting as an unintended catalyst or co-catalyst.Purify the this compound to remove the copper stabilizer before use. Analyze side products to understand potential copper-mediated pathways.
Difficulty in achieving a "copper-free" reaction condition. Contamination from the stabilized this compound.Utilize a rigorous stabilizer removal protocol and consider using freshly purified this compound for these specific reactions.

Experimental Protocols

Protocol for Removal of Copper Stabilizer from this compound

This protocol describes a simple and effective method for removing both solid and dissolved copper species from this compound prior to its use in a chemical reaction.

Materials:

  • Stabilized this compound

  • Basic alumina (B75360)

  • Glass column or a pipette plugged with glass wool

  • An appropriate organic solvent for elution (e.g., hexane (B92381) or diethyl ether)

  • Collection flask

Procedure:

  • Prepare the Alumina Plug: Securely plug a Pasteur pipette or a small chromatography column with a small amount of glass wool. Add a layer of sand (optional, but recommended for better separation). Carefully add basic alumina to the desired height (a 2-3 cm plug is typically sufficient for small-scale purification).

  • Pre-wet the Column: Pass a small amount of the chosen organic solvent through the alumina plug to wet the stationary phase and remove any air pockets.

  • Load the this compound: Carefully add the stabilized this compound to the top of the alumina plug.

  • Elute the this compound: Elute the this compound through the alumina plug using the organic solvent. The copper species will be adsorbed by the basic alumina.[3]

  • Collect the Purified Product: Collect the eluent containing the purified this compound in a clean, dry collection flask.

  • Remove the Solvent: If a solvent was used for elution, remove it under reduced pressure (e.g., using a rotary evaporator) to obtain the pure, unstabilized this compound.

  • Storage and Use: The unstabilized this compound should be used immediately for the best results. If short-term storage is necessary, it should be kept in a dark container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification cluster_product Product cluster_reaction Application A Stabilized this compound (with Copper) B Prepare Basic Alumina Plug A->B Start Purification C Load this compound B->C D Elute with Organic Solvent C->D E Collect Purified This compound D->E F Remove Solvent (if necessary) E->F G Unstabilized This compound F->G Final Product H Sensitive Reaction (e.g., Catalysis) G->H Use Immediately

Caption: Workflow for the removal of copper stabilizer from this compound.

troubleshooting_logic start Reaction with Stabilized This compound Fails (Low Yield / Side Products) q1 Is the reaction known to be sensitive to metal catalysis? start->q1 sol1 High probability of copper interference. q1->sol1 Yes q2 Is the this compound discolored (pink/brown)? q1->q2 No ans1_yes Yes ans1_no No act1 Action: Remove copper stabilizer using alumina plug filtration. sol1->act1 sol2 Decomposition has occurred. Iodine is present. q2->sol2 Yes other Investigate other reaction parameters (temperature, reagents, solvent). q2->other No ans2_yes Yes ans2_no No act2 Action: Wash with aq. Na₂S₂O₃, dry, and filter before use. sol2->act2

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Iodooctane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-iodooctane and its derivatives, focusing on challenges related to steric hindrance.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and detailed solutions.

Problem: Low or No Reaction Yield

You are performing a nucleophilic substitution on a this compound derivative with a bulky nucleophile and observing a very low yield or no product formation.

Potential Causes:

  • High Steric Hindrance: The primary issue is likely steric hindrance at the reaction center (the carbon bonded to the iodine) or from the nucleophile itself, which slows down or prevents the required backside attack for an Sₙ2 reaction.[1][2]

  • Poor Nucleophile: The nucleophile may not be strong enough to displace the iodide leaving group efficiently.

  • Inappropriate Solvent: The use of a polar protic solvent can cage the nucleophile through hydrogen bonding, reducing its reactivity.[1][3]

  • Sub-optimal Temperature: The reaction may require more thermal energy to overcome the activation barrier.

Suggested Solutions:

  • Optimize the Solvent: Switch from a polar protic solvent (like methanol (B129727) or water) to a polar aprotic solvent (like DMSO, DMF, or acetonitrile). Polar aprotic solvents do not form a strong "solvent cage" around the nucleophile, leaving it more reactive and better able to participate in the Sₙ2 reaction.[3][4][5]

  • Increase Nucleophilicity:

    • If possible, switch to a stronger, less sterically hindered nucleophile. Nucleophilicity often parallels basicity, but this is not always the case, especially with bulky reagents.[6][7]

    • For example, while tert-butoxide is a strong base, it is a poor nucleophile due to its bulk.[8] Sodium amide (NaNH₂) or sodium hydride (NaH) are strong, non-bulky alternatives for certain applications.

  • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy. However, be cautious, as higher temperatures can also favor elimination (E2) side reactions, especially with a sterically hindered substrate or a strong, bulky base.

  • Consider a Catalyst: For specific cross-coupling reactions, transition-metal catalysts (e.g., Palladium or Copper-based) can facilitate the reaction even with sterically hindered substrates.[9][10]

Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting start Problem: Low Reaction Yield check_hindrance Assess Steric Hindrance (Substrate & Nucleophile) start->check_hindrance check_solvent Identify Solvent Type start->check_solvent check_temp Evaluate Reaction Temperature start->check_temp sub_solution2 Use a Stronger / Less Bulky Nucleophile check_hindrance->sub_solution2 sub_solution4 Consider a Catalyst for Cross-Coupling Reactions check_hindrance->sub_solution4 sub_solution1 Switch to Polar Aprotic Solvent (e.g., DMSO, DMF) check_solvent->sub_solution1 sub_solution3 Increase Temperature Cautiously check_temp->sub_solution3

Caption: A logical workflow for diagnosing and solving low-yield reactions.

Problem: Predominance of Elimination (E2) Byproduct

Instead of the desired substitution product, you are isolating an alkene (octene derivative), indicating an E2 elimination reaction is favored.

Potential Causes:

  • Sterically Hindered Nucleophile/Base: Bulky nucleophiles often act as strong bases, abstracting a proton from the beta-carbon instead of attacking the alpha-carbon.[8] Tert-butoxide is a classic example of a sterically hindered base that favors elimination.[8]

  • High Reaction Temperature: Higher temperatures generally favor elimination over substitution.

  • Strong Base: The use of a strong base, especially in high concentrations, promotes the E2 pathway.

Suggested Solutions:

  • Use a Less Hindered Base/Nucleophile: If substitution is the goal, switch to a nucleophile that is a weaker base or is less sterically hindered. For example, use ethoxide instead of tert-butoxide if an ether is the desired product.

  • Lower the Reaction Temperature: Running the reaction at room temperature or below can significantly reduce the rate of the competing elimination reaction.

  • Choose a Non-Basic Nucleophile: If the reaction allows, use a nucleophile with low basicity, such as iodide (I⁻), bromide (Br⁻), or azide (B81097) (N₃⁻).

Data Presentation: Solvent and Nucleophile Effects on Sₙ2 vs. E2
SubstrateNucleophile/BaseSolventMajor ProductMinor ProductRationale
This compoundSodium Ethoxide (NaOEt)EthanolSubstitution (Sₙ2)Elimination (E2)Ethoxide is a strong nucleophile and a moderately strong, unhindered base.
This compoundPotassium tert-Butoxide (KOtBu)tert-ButanolElimination (E2)Substitution (Sₙ2)Tert-butoxide is a bulky, sterically hindered base, making nucleophilic attack difficult.[8]
This compoundSodium Azide (NaN₃)DMSOSubstitution (Sₙ2)NoneAzide is a strong nucleophile but a very weak base.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it specifically affect this compound derivatives?

A: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of atoms or groups near the reaction center.[4][11] In the context of this compound, which is a primary alkyl halide, the preferred reaction mechanism for nucleophilic substitution is Sₙ2. This mechanism requires the nucleophile to perform a "backside attack" on the carbon atom bonded to the iodine. If either the this compound derivative has bulky substituents near this carbon, or the incoming nucleophile is itself large, these bulky groups will physically block the nucleophile's path, significantly reducing the reaction rate.[2][12]

Q2: How does my choice of solvent impact reactions sensitive to steric hindrance?

A: The choice of solvent is critical. Solvents are generally categorized as polar protic, polar aprotic, or nonpolar.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have acidic protons (O-H or N-H bonds). They can form strong hydrogen bonds with negatively charged nucleophiles, creating a "solvent cage" around them.[1] This caging effect is more pronounced for smaller, more charge-dense nucleophiles. It effectively increases the steric bulk of the nucleophile and lowers its reactivity, hindering the Sₙ2 reaction.[3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone (B3395972), acetonitrile): These solvents have dipoles but lack acidic protons. They can solvate cations but leave the anionic nucleophile relatively "naked" and highly reactive.[3] This makes them the ideal choice for Sₙ2 reactions, as they maximize the nucleophile's strength without adding steric hindrance. A reaction can be up to 500 times faster in acetone than in methanol.[13]

Visualization: Solvent Effect on Nucleophile Reactivity

SolventEffect cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) Nu_protic Nucleophile⁻ Solv1 H-O-CH₃ Nu_protic->Solv1 H-Bond Solv2 H-O-CH₃ Nu_protic->Solv2 H-Bond Solv3 H-O-CH₃ Nu_protic->Solv3 H-Bond Solv4 H-O-CH₃ Nu_protic->Solv4 H-Bond label_protic Result: 'Caged' and Less Reactive Nucleophile Nu_aprotic Nucleophile⁻ label_aprotic Result: 'Naked' and Highly Reactive Nucleophile

Caption: How protic solvents "cage" nucleophiles vs. aprotic solvents.

Q3: How do I choose the right nucleophile to minimize steric hindrance issues?

A: The ideal nucleophile for an Sₙ2 reaction on a sterically sensitive substrate is one that is strong but not bulky.

  • Size Matters: Sterically hindered nucleophiles react more slowly.[13] For example, the ethoxide ion (CH₃CH₂O⁻) is a much better nucleophile than the tert-butoxide ion ((CH₃)₃CO⁻) despite both having a negative charge on an oxygen atom.[6]

  • Nucleophilicity Trends:

    • Within the same period (row) of the periodic table, nucleophilicity generally increases with basicity (from right to left).

    • Within the same group (column), the trend depends on the solvent. In polar protic solvents, larger atoms are better nucleophiles (I⁻ > Br⁻ > Cl⁻ > F⁻) because they are less tightly solvated.[14] In polar aprotic solvents, this trend often inverts, and nucleophilicity correlates better with basicity (F⁻ > Cl⁻ > Br⁻ > I⁻).[5][15]

Q4: What is the Sₙ2 transition state and why is it sensitive to steric bulk?

A: The Sₙ2 reaction proceeds through a high-energy intermediate state called the transition state. In this state, the central carbon atom is momentarily bonded to five groups: the incoming nucleophile, the leaving group (iodine), and the three other substituents on the carbon.[1] This pentacoordinate arrangement is very crowded. The presence of bulky groups destabilizes this transition state, increasing the activation energy and dramatically slowing the reaction rate.[7][16]

Cited Experimental Protocols

Protocol 1: General Procedure for Sₙ2 Reaction in a Polar Aprotic Solvent

This protocol describes a general method for substituting the iodide in this compound with an azide nucleophile, a reaction that is highly efficient in a polar aprotic solvent.

Objective: To synthesize 1-azidooctane (B1266841) from this compound.

Reagents:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF) (approx. 0.1 M concentration of substrate)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide.

  • Solvent Addition: Add anhydrous DMF to the flask via syringe under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Addition: Add this compound to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and diethyl ether.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 1-azidooctane by vacuum distillation or column chromatography on silica (B1680970) gel.

References

Validation & Comparative

A Comparative Guide to SN2 Reactivity: 1-Iodooctane vs. 1-Bromooctane

Author: BenchChem Technical Support Team. Date: December 2025

In the field of organic synthesis and drug development, the efficiency of nucleophilic substitution reactions is paramount. For primary alkyl halides such as 1-iodooctane and 1-bromooctane (B94149), the bimolecular nucleophilic substitution (SN2) mechanism is the predominant pathway.[1][2] The choice of the halogen leaving group is a critical factor that dictates the reaction rate and overall yield. This guide provides an objective, data-supported comparison of the reactivity of this compound and 1-bromooctane in SN2 reactions.

Experimental evidence and fundamental principles of organic chemistry consistently demonstrate that This compound is a significantly more reactive substrate than 1-bromooctane in SN2 reactions .[3] This heightened reactivity is almost entirely attributed to the superior leaving group ability of the iodide ion (I⁻) compared to the bromide ion (Br⁻).[3][4]

Fundamental Principles of Reactivity

The difference in reactivity is governed by three key factors related to the leaving group:

  • Carbon-Halogen Bond Strength : The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. The bond dissociation energy for a typical C-I bond is approximately 234 kJ/mol, whereas for a C-Br bond, it is around 285 kJ/mol.[3] In the concerted SN2 transition state, this bond is partially broken. A weaker bond requires less energy to break, resulting in a lower activation energy for the reaction and, consequently, a faster rate.[3]

  • Anion Stability : The stability of the leaving group as an anion is crucial. Iodide is a larger and more polarizable ion than bromide.[3][5] Its larger electron cloud allows the negative charge to be dispersed over a greater volume, which is a stabilizing effect.[3][5] More stable anions are weaker bases, and weaker bases are better leaving groups.[5][6]

  • Polarizability : The high polarizability of the C-I bond allows its electron cloud to be more easily distorted by the approaching nucleophile. This facilitates the formation of the five-coordinate transition state characteristic of an SN2 reaction.[3]

Data Presentation: A Quantitative Comparison

While specific kinetic data for 1-octyl halides under identical conditions can be sparse in the literature, the relative reactivity trend is well-established across all primary alkyl halides.[3] Data from analogous systems serve as a reliable proxy to illustrate the magnitude of this difference. The following table shows relative rate constants for the SN2 reaction of n-butyl halides, which highlights the superior reactivity of the iodide leaving group.

Substrate (Proxy)Leaving GroupNucleophileSolventRelative Rate Constant (k_rel)
n-Butyl IodideI⁻Cl⁻Acetone~30,000
n-Butyl BromideBr⁻Cl⁻Acetone1,000

Note: This data illustrates the expected relative reactivity. The trend of I > Br as a leaving group is consistent for primary alkyl halides in SN2 reactions.[3]

cluster_reactivity Factors Influencing SN2 Reactivity cluster_comparison Comparison: this compound vs. 1-Bromooctane BondStrength C-X Bond Strength Reactivity SN2 Reaction Rate BondStrength->Reactivity Weaker bond, faster rate AnionStability Anion Stability (X⁻) AnionStability->Reactivity More stable anion, faster rate Iodooctane This compound (C-I) Iodooctane->BondStrength Weaker Bond (~234 kJ/mol) Iodooctane->AnionStability More Stable I⁻ (Larger, more polarizable) Bromooctane 1-Bromooctane (C-Br) Bromooctane->BondStrength Stronger Bond (~285 kJ/mol) Bromooctane->AnionStability Less Stable Br⁻ Prep Prepare Stock Solutions (0.1M R-X, 0.1M NaN₃ in Acetone) Setup Equilibrate NaN₃ Solution in Thermostated Bath Prep->Setup Initiate Add R-X Solution to Initiate (R = 1-Iodooctyl or 1-Bromooctyl) Setup->Initiate Sample Withdraw Aliquots at Timed Intervals Initiate->Sample t=0 Quench Quench Reaction in Dilution Vial Sample->Quench Analysis Analyze Aliquots by GC/HPLC Quench->Analysis Plot Plot 1/[R-X] vs. Time Analysis->Plot Result Determine Rate Constant (k) from Slope Plot->Result

References

A Comparative Guide: Iodide vs. Bromide as Leaving Groups in Alkyl Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the choice of a leaving group is a critical parameter that can dictate the efficiency and outcome of nucleophilic substitution (S(_N)2) and elimination (E2) reactions. Among the halogens, iodide and bromide are frequently employed as leaving groups. This guide provides an objective comparison of their performance in reactions involving alkyl chains, supported by experimental data and detailed methodologies, to aid in the strategic selection of the optimal leaving group for specific synthetic applications.

Executive Summary

Iodide is generally a superior leaving group compared to bromide in both S(_N)2 and E2 reactions. This enhanced reactivity is attributed to several key factors:

  • Basicity: Iodide is a weaker base than bromide, making it more stable upon departure.

  • Bond Strength: The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, requiring less energy to break.

  • Polarizability: The larger electron cloud of iodide is more polarizable, which helps to stabilize the transition state.

These factors collectively contribute to faster reaction rates for alkyl iodides compared to their corresponding alkyl bromides under identical conditions.

Quantitative Data Comparison

The following table summarizes the relative reaction rates for the S(_N)2 reaction of ethyl halides with a common nucleophile, illustrating the superior leaving group ability of iodide.

Leaving GroupSubstrateNucleophileSolventRelative Rate
IodideEthyl IodideCyanideEthanol (B145695)~30,000
BromideEthyl BromideCyanideEthanol~10,000
ChlorideEthyl ChlorideCyanideEthanol200
FluorideEthyl FluorideCyanideEthanol1

Data is compiled from various sources in organic chemistry literature. The rates are relative to the reaction of ethyl fluoride.

For E2 reactions, while specific kinetic data is more varied depending on the substrate and base, the general reactivity trend consistently shows that alkyl iodides react faster than alkyl bromides. The order of reactivity is firmly established as R-I > R-Br > R-Cl > R-F.[1]

Experimental Protocols

Experimental Protocol 1: Determination of Relative Rates of S(_N)2 Reactions

This protocol describes a method to compare the relative rates of S(_N)2 reactions of alkyl iodides and alkyl bromides by observing the formation of a precipitate.

Objective: To qualitatively and semi-quantitatively compare the leaving group ability of iodide and bromide in an S(_N)2 reaction.

Materials:

  • Alkyl iodide (e.g., 1-iodobutane)

  • Alkyl bromide (e.g., 1-bromobutane)

  • Sodium iodide (NaI) in acetone (B3395972) (15% w/v)

  • Test tubes and rack

  • Pipettes or droppers

  • Stopwatch

  • Water bath (optional, for temperature control)

Procedure:

  • Preparation: Label two clean, dry test tubes, one for the alkyl iodide and one for the alkyl bromide.

  • Reagent Addition: Into each test tube, add 2 mL of the 15% NaI in acetone solution.

  • Initiation of Reaction: Simultaneously add 5 drops of the alkyl iodide to its respective test tube and 5 drops of the alkyl bromide to its test tube.

  • Observation: Start the stopwatch immediately upon addition of the alkyl halides. Shake both tubes to ensure thorough mixing.

  • Data Collection: Observe the test tubes for the formation of a precipitate (sodium bromide or sodium iodide). Record the time at which a precipitate first becomes visible in each tube. The reaction with the better leaving group will proceed faster, resulting in the earlier formation of a precipitate.

  • Analysis: Compare the times of precipitate formation. A shorter time indicates a faster reaction rate and thus a better leaving group. For a more quantitative comparison, the initial rates can be approximated as being inversely proportional to the time taken for the precipitate to appear.

Experimental Protocol 2: Monitoring E2 Elimination Reactions

This protocol outlines a general method for comparing the rates of E2 elimination reactions of an alkyl iodide and an alkyl bromide.

Objective: To compare the rates of E2 elimination of an alkyl iodide and an alkyl bromide by monitoring the disappearance of the reactant or the appearance of the product over time.

Materials:

  • Alkyl iodide (e.g., 2-iodopropane)

  • Alkyl bromide (e.g., 2-bromopropane)

  • Strong, non-nucleophilic base (e.g., sodium ethoxide in ethanol)

  • Anhydrous ethanol (solvent)

  • Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer

  • Reaction flasks with reflux condensers

  • Constant temperature bath

  • Syringes for sampling

  • Internal standard for GC/NMR analysis

Procedure:

  • Reaction Setup: In two separate reaction flasks, prepare solutions of the alkyl halide (iodide in one, bromide in the other) in anhydrous ethanol. Place the flasks in a constant temperature bath.

  • Initiation of Reaction: To each flask, add a solution of sodium ethoxide in ethanol to initiate the elimination reaction. Start a timer for each reaction.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture from each flask.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a dilute acid) to neutralize the base.

  • Analysis: Analyze the quenched samples using GC or NMR. By integrating the peaks corresponding to the starting material and the alkene product (relative to an internal standard), the concentration of each species at different time points can be determined.

  • Data Processing: Plot the concentration of the alkyl halide versus time for both reactions. The rate constant for each reaction can be determined from the slope of the line (for a first-order reaction with respect to the alkyl halide) or by using the appropriate integrated rate law.

  • Comparison: Compare the rate constants for the reactions of the alkyl iodide and the alkyl bromide. The larger rate constant corresponds to the better leaving group.

Factors Influencing Leaving Group Ability

The ability of a group to depart from a molecule is influenced by a combination of factors. The following diagram illustrates the key relationships that determine the efficacy of a leaving group.

Leaving_Group_Ability cluster_outcome Reaction Outcome Basicity Basicity of Leaving Group LG_Ability Good Leaving Group Ability Basicity->LG_Ability Weaker Base Bond_Strength C-X Bond Strength Bond_Strength->LG_Ability Weaker Bond Polarizability Polarizability of Leaving Group Polarizability->LG_Ability Higher Polarizability Solvation Solvation of Leaving Group Solvation->LG_Ability Better Solvation Reaction_Rate Faster Reaction Rate (SN2 & E2) LG_Ability->Reaction_Rate

References

A Comparative Guide to 1-Iodooctane and Other Primary Alkyl Iodides in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, alkyl iodides are premier electrophiles, prized for their high reactivity in a multitude of bond-forming reactions. The iodide anion is an excellent leaving group, a consequence of the relatively weak carbon-iodine bond and the stability of the resulting I⁻ anion.[1][2] This guide provides a comparative analysis of 1-iodooctane against other primary alkyl iodides, such as 1-iodobutane (B1219991) and 1-iodododecane (B1195088), with a focus on their performance in key synthetic transformations, including nucleophilic substitutions and cross-coupling reactions.

Performance in Nucleophilic Substitution Reactions (SN2)

Nucleophilic substitution reactions, particularly the bimolecular (SN2) pathway, are fundamental to organic synthesis. In these reactions, a nucleophile attacks the electrophilic carbon, displacing the leaving group in a single, concerted step.[3] For primary alkyl halides like this compound, the SN2 mechanism is dominant due to minimal steric hindrance around the reactive center.[2]

The reactivity of alkyl halides in SN2 reactions is significantly influenced by the nature of the leaving group, with the established trend being I > Br > Cl > F.[2] Consequently, this compound is substantially more reactive than its bromo- or chloro-octane counterparts.[2]

When comparing primary alkyl iodides with varying chain lengths, the primary determinant of reactivity becomes steric hindrance. While all primary alkyl iodides are highly reactive, a subtle decrease in reaction rate can be observed as the alkyl chain length increases. This is attributed to the increased steric bulk of the longer alkyl chain, which can slightly impede the backside attack of the nucleophile.[4] However, for unbranched primary alkyl iodides, this effect is generally modest.

Quantitative Comparison of Reactivity
SubstrateRelative SN2 Rate (Estimated)Key Considerations
1-Iodobutane HighestMinimal steric hindrance among the compared alkyl iodides.
This compound HighSlightly lower reactivity than 1-iodobutane due to increased chain length.
1-Iodododecane HighMarginally the least reactive of the three due to the longest alkyl chain.

Performance in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds. Alkyl iodides are excellent substrates for these transformations due to their facile oxidative addition to the palladium(0) catalyst, which is often the rate-determining step.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide.[6] Primary alkyl iodides, including this compound, are effective coupling partners. While the electronic nature of the organoboron species and the choice of catalyst and ligands are critical, the reactivity of the alkyl iodide itself is paramount. Similar to SN2 reactions, the rate of oxidative addition can be subtly influenced by the steric bulk of the alkyl chain.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] While less common with alkyl halides, extensions to these substrates are known. The reactivity trend follows that of other palladium-catalyzed cross-couplings, with alkyl iodides being the most reactive electrophiles.

Data Presentation: A Comparative Overview of Yields in Cross-Coupling Reactions

The following table summarizes expected yields for Suzuki-Miyaura and Sonogashira coupling reactions involving primary alkyl iodides. The data is representative and actual yields will depend on specific reaction conditions.

ReactionAlkyl IodideCoupling PartnerCatalyst System (Typical)SolventExpected Yield (%)
Suzuki-Miyaura This compoundPhenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene (B28343)/H₂O85-95
Suzuki-Miyaura 1-IodobutanePhenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/H₂O88-98
Sonogashira This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuI / Et₃NTHF70-85

Experimental Protocols

General Protocol for a Comparative SN2 Reaction: Williamson Ether Synthesis

This protocol describes the synthesis of butyl octyl ether from this compound and sodium butoxide. A similar procedure can be followed for 1-iodobutane and 1-iodododecane to compare reaction rates and yields.

Materials:

  • This compound (or other 1-iodoalkane)

  • Sodium metal

  • Anhydrous butanol

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), carefully add sodium metal to anhydrous butanol at 0 °C with stirring to prepare sodium butoxide.

  • Once all the sodium has reacted, add this compound dropwise to the solution of sodium butoxide in butanol.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude ether.

  • Purify the product by column chromatography on silica (B1680970) gel.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried flask under an inert atmosphere, add this compound, phenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Add a degassed mixture of toluene and water.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.[7]

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Workflows and Principles

G cluster_0 Comparative SN2 Reaction Workflow Start Start Prepare Alkoxide Prepare Alkoxide Start->Prepare Alkoxide Na in Alcohol React with Alkyl Iodide React with Alkyl Iodide Prepare Alkoxide->React with Alkyl Iodide Add R-I Monitor Reaction Monitor Reaction React with Alkyl Iodide->Monitor Reaction TLC/GC Workup and Extraction Workup and Extraction Monitor Reaction->Workup and Extraction Quench & Extract Purification Purification Workup and Extraction->Purification Chromatography Characterization Characterization Purification->Characterization NMR, MS End End Characterization->End

A typical workflow for a comparative SN2 reaction.

G Alkyl Iodide Reactivity Alkyl Iodide Reactivity SN2 Reactions SN2 Reactions Alkyl Iodide Reactivity->SN2 Reactions Cross-Coupling Cross-Coupling Alkyl Iodide Reactivity->Cross-Coupling Leaving Group Ability Leaving Group Ability Alkyl Iodide Reactivity->Leaving Group Ability Determined by Steric Hindrance Steric Hindrance SN2 Reactions->Steric Hindrance Inversely proportional to rate Cross-Coupling->Steric Hindrance Can affect oxidative addition C-I Bond Strength C-I Bond Strength Leaving Group Ability->C-I Bond Strength Related to

Factors influencing alkyl iodide reactivity.

Conclusion

This compound stands as a highly effective substrate for a broad range of synthetic transformations, offering a good balance between the high reactivity conferred by the iodide leaving group and the physical properties associated with its eight-carbon chain. In comparison to other primary alkyl iodides, its performance is primarily differentiated by subtle variations in steric hindrance. For most applications, this compound and its shorter- and longer-chain counterparts can be considered to have broadly similar high reactivity, with minor adjustments to reaction times potentially required to account for small differences in reaction rates. The choice between them will often be dictated more by the desired properties of the final product and the commercial availability of the starting material rather than significant differences in their chemical reactivity.

References

A Comparative Kinetic Analysis of 1-Iodooctane and 1-Chlorooctane in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reaction kinetics of 1-iodooctane and 1-chlorooctane (B87089), two primary alkyl halides commonly used in synthetic chemistry. As primary substrates, their reactions are classic examples of the bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2] Understanding the profound differences in their reactivity is crucial for reaction design, optimization, and the strategic synthesis of target molecules. This analysis is supported by established chemical principles and representative experimental data.

Executive Summary

In nucleophilic substitution reactions, this compound is a significantly more reactive substrate than 1-chlorooctane. This enhanced reactivity is almost entirely attributed to the superior leaving group ability of the iodide ion (I⁻) compared to the chloride ion (Cl⁻). The carbon-iodine bond is considerably weaker than the carbon-chlorine bond, which lowers the activation energy of the Sₙ2 transition state and leads to substantially faster reaction rates under identical conditions.[3][4][5]

Fundamental Principles of Reactivity

The disparate reactivity between this compound and 1-chlorooctane in Sₙ2 reactions is governed by two key factors related to the carbon-halogen bond:

  • Bond Dissociation Energy : The carbon-iodine (C-I) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[4][6] Breaking this bond is a critical component of the Sₙ2 reaction's single, concerted step.[1][7] A weaker bond requires less energy to break, resulting in a lower activation energy and a faster reaction.[3]

  • Leaving Group Stability : The stability of the halide anion (X⁻) after it has departed is paramount. Iodide (I⁻) is a much better leaving group than chloride (Cl⁻). This is because iodide is a larger, more polarizable ion and the conjugate base of a stronger acid (HI) than chloride (HCl).[8][9] The negative charge on the larger iodide ion is distributed over a greater volume, making it more stable and less likely to re-attack the carbon center.[3][8]

The general order of reactivity for primary alkyl halides in Sₙ2 reactions is: R-I > R-Br > R-Cl > R-F .[4][7]

Data Presentation: A Quantitative Comparison

While direct, side-by-side kinetic data for this compound and 1-chlorooctane is not consolidated in a single source, the principles governing their relative reactivity are well-established. The following tables summarize the critical properties influencing their reaction rates and provide illustrative relative rate data from analogous primary alkyl halides.

Table 1: Comparison of Carbon-Halogen Bond Properties

Property1-Chlorooctane (C-Cl)This compound (C-I)Rationale for Reactivity Difference
Bond Dissociation Energy (kJ/mol) ~327~213The C-I bond is significantly weaker, requiring less energy to break during the Sₙ2 transition state.[10]
Bond Length (pm) ~178~214The longer C-I bond is weaker and more easily cleaved.[6]
Leaving Group Ability ModerateExcellentIodide (I⁻) is a larger, more stable anion, making it a superior leaving group compared to chloride (Cl⁻).[8][11]

Table 2: Illustrative Relative Sₙ2 Reaction Rates

This table uses data from the reaction of n-butyl halides with a chloride nucleophile in acetone (B3395972) to demonstrate the typical magnitude of the rate difference. This trend is directly applicable to their octyl analogues.

Substrate (Proxy)Leaving GroupRelative Rate Constant (k_rel)
n-Butyl ChlorideCl⁻1
n-Butyl IodideI⁻~30
(Data adapted from established relative reactivity series for Sₙ2 reactions.)

Sₙ2 Reaction Mechanism Visualization

The Sₙ2 reaction is a single-step (concerted) process.[12] The nucleophile performs a "backside attack," approaching the electrophilic carbon from the side opposite the leaving group. This leads to a pentacoordinate transition state and results in the inversion of stereochemistry at the carbon center, known as a Walden inversion.[12][13]

Caption: The concerted Sₙ2 mechanism showing backside attack and inversion of configuration.

Experimental Protocol: Comparative Kinetic Analysis

This section outlines a standardized methodology for determining the second-order rate constants for the Sₙ2 reaction of 1-chlorooctane and this compound with a nucleophile, such as sodium azide (B81097) (NaN₃), in a polar aprotic solvent like acetone.

Objective: To experimentally determine and compare the rate constants (k) for the reaction of 1-chlorooctane and this compound with sodium azide.

Materials:

  • 1-Chlorooctane

  • This compound

  • Sodium azide (NaN₃)

  • Acetone (anhydrous)

  • Dodecane (internal standard for GC analysis)

  • Volumetric flasks, pipettes, and syringes

  • Thermostated water bath

  • Gas chromatograph (GC) with a suitable column (e.g., non-polar)

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of known concentrations (e.g., 0.1 M) of 1-chlorooctane, this compound, and sodium azide in anhydrous acetone.

    • Prepare a stock solution of the internal standard (dodecane) in acetone.

  • Reaction Setup:

    • For each alkyl halide, place a sealed reaction vessel containing the sodium azide solution and the internal standard into a thermostated water bath set to a constant temperature (e.g., 50 °C).

    • Allow the solution to thermally equilibrate.

  • Initiation and Sampling:

    • Initiate the reaction by injecting a precise volume of the alkyl halide stock solution into the reaction vessel. Start a timer immediately.

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., cold water) to stop the reaction.

  • Analysis:

    • Analyze each quenched sample using Gas Chromatography (GC).

    • The concentration of the remaining alkyl halide at each time point is determined by comparing the peak area of the alkyl halide to the peak area of the internal standard.

  • Data Processing:

    • The reaction follows second-order kinetics: Rate = k[Alkyl Halide][Nucleophile].[1][7]

    • Plot the natural logarithm of the ratio of alkyl halide concentration to its initial concentration (ln([RX]t/[RX]₀)) versus time.

    • For an Sₙ2 reaction under these conditions, the slope of this plot will be equal to -k_obs (the pseudo-first-order rate constant).

    • Calculate the second-order rate constant (k) by dividing k_obs by the initial concentration of the nucleophile: k = k_obs / [NaN₃]₀.

    • Compare the calculated k values for this compound and 1-chlorooctane.

Experimental Workflow Diagram

The logical flow for conducting a comparative kinetic study is outlined below.

Experimental_Workflow prep 1. Prepare Stock Solutions (Alkyl Halides, Nucleophile, Internal Standard) equilibrate 2. Equilibrate Nucleophile Solution in Thermostated Bath prep->equilibrate start_rxn 3. Initiate Reaction (Add Alkyl Halide) equilibrate->start_rxn sampling 4. Withdraw Aliquots at Timed Intervals start_rxn->sampling quench 5. Quench Reaction in Each Aliquot sampling->quench analyze 6. Analyze Samples by GC quench->analyze calc 7. Calculate Concentrations Using Internal Standard analyze->calc plot 8. Plot Kinetic Data (ln[RX] vs. Time) calc->plot k_val 9. Determine Rate Constant (k) from Slope plot->k_val compare 10. Compare k_iodooctane vs. k_chlorooctane k_val->compare

Caption: Logical workflow for a comparative Sₙ2 kinetic experiment.

References

1-Iodooctane: A Superior Alkylating Agent for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science research, the selection of an appropriate alkylating agent is a critical decision that profoundly influences reaction efficiency, yield, and purity. Among the various alkyl halides, 1-iodooctane emerges as a superior choice for many applications due to its enhanced reactivity. This guide provides an objective comparison of this compound with other alkylating agents, supported by established chemical principles and illustrative experimental data.

Enhanced Reactivity of this compound

The primary advantage of this compound over other alkyl halides, such as 1-bromooctane (B94149) and 1-chlorooctane (B87089), lies in its superior performance in nucleophilic substitution reactions, predominantly following the S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism. This heightened reactivity is a direct consequence of the inherent properties of the carbon-iodine bond and the iodide ion as a leaving group.

The C-I bond is significantly weaker than C-Br and C-Cl bonds, necessitating less energy to break during the reaction. Furthermore, the iodide ion (I⁻) is an excellent leaving group because it is a large and highly polarizable anion. This allows the negative charge to be dispersed over a larger volume, resulting in a more stable species in solution. Consequently, the transition state of an S\textsubscript{N}2 reaction involving this compound is lower in energy, leading to a faster reaction rate.

Quantitative Comparison of Alkyl Halide Reactivity

While specific kinetic data can vary depending on the nucleophile, solvent, and temperature, the general reactivity trend for primary alkyl halides in S\textsubscript{N}2 reactions is well-established: R-I > R-Br > R-Cl > R-F. The following table provides a comparative overview of the physical properties and relative reaction rates of 1-halooctanes.

PropertyThis compound1-Bromooctane1-Chlorooctane
Molar Mass ( g/mol ) 240.13193.13148.68
Boiling Point (°C) 225-226201182-184
Density (g/mL) 1.331.110.88
C-X Bond Energy (kJ/mol) ~234~285~339
Relative S\textsubscript{N}2 Rate HighModerateLow

Note: Relative S\textsubscript{N}2 rates are a qualitative representation of the generally accepted reactivity trend.

Experimental Protocols: A Representative N-Alkylation

The enhanced reactivity of this compound allows for milder reaction conditions and shorter reaction times compared to other alkylating agents. Below is a representative protocol for the N-alkylation of a primary amine, a common reaction in drug discovery.

Objective: To synthesize N-octylaniline by the alkylation of aniline (B41778) with this compound.

Materials:

Procedure:

  • To a stirred solution of aniline (1.0 equivalent) in acetonitrile (0.2 M), add potassium carbonate (1.5 equivalents).

  • Add this compound (1.1 equivalents) to the suspension at room temperature.

  • Heat the mixture to a gentle reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield N-octylaniline.

This protocol can be adapted for other nucleophiles, such as phenols (O-alkylation) and thiols (S-alkylation). The use of this compound often leads to higher yields and requires less forcing conditions than when using 1-bromooctane or 1-chlorooctane for the same transformation.

Visualizing the Reaction Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the S\textsubscript{N}2 reaction pathway and a typical experimental workflow.

SN2 Reaction Mechanism for this compound

experimental_workflow start Start reactants Combine Amine, K₂CO₃, and Acetonitrile start->reactants add_alkylating_agent Add this compound reactants->add_alkylating_agent reflux Heat to Reflux add_alkylating_agent->reflux monitor Monitor by TLC reflux->monitor workup Workup (Filter, Concentrate) monitor->workup Reaction Complete extract Extract with Ethyl Acetate workup->extract dry_purify Dry and Purify extract->dry_purify end End dry_purify->end

A Comparative Guide to the NMR Characterization of 1-Iodooctane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is fundamental to advancing organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 1-iodooctane and its primary reaction products, offering crucial data for reaction monitoring and product identification.

Reaction Pathways of this compound

This compound serves as a versatile substrate for a variety of common organic transformations, including nucleophilic substitution, elimination, and organometallic reactions. The choice of reagents and reaction conditions dictates the predominant reaction pathway and the resulting product. The primary reaction pathways discussed in this guide are:

  • Substitution (Sₙ2): Reaction with a nucleophile, such as a hydroxide (B78521) or an alkoxide, leads to the displacement of the iodide ion and the formation of an alcohol or an ether, respectively.

  • Elimination (E2): In the presence of a strong, sterically hindered base, this compound undergoes dehydrohalogenation to yield an alkene.

  • Wurtz Coupling: Treatment with sodium metal results in the coupling of two octyl chains to form a longer-chain alkane.

  • Grignard Reaction: Reaction with magnesium metal in an ethereal solvent forms an organometallic Grignard reagent, which can then be quenched with an electrophile, such as water, to produce an alkane.

¹H and ¹³C NMR Spectral Data Comparison

The NMR spectra of this compound and its reaction products exhibit distinct chemical shifts and splitting patterns that are characteristic of their molecular structures. The following tables summarize the key diagnostic ¹H and ¹³C NMR spectral data for this compound and its common reaction products.

Table 1: ¹H NMR Spectral Data Comparison

CompoundFunctional GroupDiagnostic ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
This compound Alkyl Halide-CH₂I~3.18Triplet2H
-CH₂CH₂I~1.82Multiplet2H
-(CH₂)₅-~1.2-1.4Multiplet10H
-CH₃~0.88Triplet3H
1-Octanol (B28484) Alcohol-CH₂OH~3.64Triplet2H
-OHVariableSinglet (broad)1H
-(CH₂)₆-~1.2-1.6Multiplet12H
-CH₃~0.89Triplet3H
Dioctyl Ether Ether-OCH₂-~3.38Triplet4H
-OCH₂CH₂-~1.57Multiplet4H
-(CH₂)₅-~1.2-1.4Multiplet20H
-CH₃~0.89Triplet6H
1-Octene (B94956) Alkene=CH₂~4.90-5.05Multiplet2H
-CH=~5.75-5.90Multiplet1H
-CH₂-C=~2.04Multiplet2H
-(CH₂)₄-~1.2-1.4Multiplet8H
-CH₃~0.89Triplet3H
Hexadecane (B31444) Alkane-CH₂- (internal)~1.26Multiplet28H
-CH₃~0.88Triplet6H
Octane Alkane-CH₂- (internal)~1.27Multiplet12H
-CH₃~0.88Triplet6H

Table 2: ¹³C NMR Spectral Data Comparison

CompoundDiagnostic CarbonsChemical Shift (δ, ppm)
This compound C1 (-CH₂I)~7.3
C2~34.1
C3~31.0
C4~28.8
C5~28.7
C6~31.8
C7~22.6
C8 (-CH₃)~14.1
1-Octanol C1 (-CH₂OH)~62.9
C2~32.8
C3~25.9
C4~29.5
C5~29.3
C6~31.9
C7~22.7
C8 (-CH₃)~14.1
Dioctyl Ether C1 (-OCH₂-)~71.0
C2~32.0
C3~29.6
C4~29.4
C5~26.3
C6~31.9
C7~22.7
C8 (-CH₃)~14.1
1-Octene C1 (=CH₂)~114.1
C2 (-CH=)~139.2
C3~33.8
C4~28.9
C5~29.1
C6~31.8
C7~22.6
C8 (-CH₃)~14.1
Hexadecane C1, C16 (-CH₃)~14.1
C2, C15~22.7
C3, C14~31.9
Internal CH₂~29.4-29.7
Octane C1, C8 (-CH₃)~14.1
C2, C7~22.7
C3, C6~31.9
C4, C5~29.3

Experimental Protocols

Detailed methodologies for the key reactions of this compound are provided below.

General NMR Spectroscopy Protocol

A standardized protocol is essential for acquiring high-quality, reproducible NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width, acquisition time, and number of scans.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

    • Integrate the peaks to determine the relative ratios of the protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Substitution: Synthesis of 1-Octanol (Hydrolysis)

This protocol describes the conversion of this compound to 1-octanol via a nucleophilic substitution reaction with hydroxide.

  • Reagents: this compound, sodium hydroxide (NaOH), water, diethyl ether.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in a suitable solvent such as aqueous acetone (B3395972) or ethanol.

    • Add an aqueous solution of sodium hydroxide (1.2 equivalents).

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Extract the product with diethyl ether.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude 1-octanol, which can be further purified by distillation.

Elimination: Synthesis of 1-Octene (Dehydroiodination)

This protocol outlines the synthesis of 1-octene from this compound using a strong, non-nucleophilic base.

  • Reagents: this compound, potassium tert-butoxide (t-BuOK), tert-butanol.

  • Procedure:

    • In a dry, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place a solution of potassium tert-butoxide in tert-butanol.

    • Heat the solution to reflux.

    • Add this compound dropwise from the dropping funnel to the refluxing solution.

    • Continue refluxing and monitor the reaction by TLC or gas chromatography (GC).

    • Upon completion, cool the reaction mixture and pour it into cold water.

    • Extract the product with a low-boiling-point solvent like pentane.

    • Wash the organic extracts with water and brine, then dry over anhydrous calcium chloride.

    • Carefully distill the solvent to obtain 1-octene.

Wurtz Coupling: Synthesis of Hexadecane

This protocol details the coupling of two molecules of this compound to form hexadecane.[1][2][3][4][5]

  • Reagents: this compound, sodium metal, anhydrous diethyl ether.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place finely cut sodium metal suspended in anhydrous diethyl ether.

    • Add a solution of this compound in anhydrous diethyl ether dropwise to the sodium suspension with vigorous stirring.

    • The reaction is exothermic and may initiate reflux. Maintain a gentle reflux by controlling the rate of addition or by external heating if necessary.

    • After the addition is complete, continue to reflux the mixture until the sodium metal is consumed.

    • Cool the reaction mixture and carefully quench any unreacted sodium by the slow addition of ethanol, followed by water.

    • Separate the ethereal layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.

    • Evaporate the solvent and purify the resulting hexadecane by distillation or recrystallization.

Grignard Reaction: Synthesis of Octane

This protocol describes the formation of octylmagnesium iodide and its subsequent hydrolysis to yield octane.

  • Reagents: this compound, magnesium turnings, anhydrous diethyl ether, iodine (catalyst), water.

  • Procedure:

    • Grignard Reagent Formation:

      • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings and a small crystal of iodine.

      • Add a small amount of anhydrous diethyl ether to cover the magnesium.

      • Prepare a solution of this compound in anhydrous diethyl ether and add a small portion to the flask to initiate the reaction (indicated by the disappearance of the iodine color and gentle boiling).

      • Add the remaining this compound solution dropwise at a rate that maintains a steady reflux.

      • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

    • Hydrolysis:

      • Cool the Grignard reagent solution in an ice bath.

      • Slowly and carefully add water dropwise to quench the Grignard reagent.

      • Add dilute hydrochloric acid to dissolve the magnesium salts.

      • Transfer the mixture to a separatory funnel, separate the ether layer, and wash it with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate.

      • Remove the ether by distillation to obtain octane.

Visualizations

The following diagrams illustrate the reaction pathways and a general experimental workflow.

Reaction_Pathways cluster_substitution Substitution (Sₙ2) cluster_elimination Elimination (E2) cluster_coupling Wurtz Coupling cluster_grignard Grignard Reaction This compound This compound 1-Octanol 1-Octanol This compound->1-Octanol NaOH, H₂O Dioctyl Ether Dioctyl Ether This compound->Dioctyl Ether NaOR, ROH 1-Octene 1-Octene This compound->1-Octene t-BuOK Hexadecane Hexadecane This compound->Hexadecane Na, Ether Octylmagnesium Iodide Octylmagnesium Iodide This compound->Octylmagnesium Iodide Mg, Ether Octane Octane Octylmagnesium Iodide->Octane H₂O

Caption: Reaction pathways of this compound.

Experimental_Workflow start Start reaction_setup Reaction Setup (Reagents, Solvent, Apparatus) start->reaction_setup reaction Reaction (Heating, Stirring, Monitoring) reaction_setup->reaction workup Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Distillation, Chromatography) workup->purification analysis NMR Analysis (¹H and ¹³C NMR) purification->analysis end End analysis->end

References

A Comparative Guide to the Synthesis and Purity Validation of 1-Iodooctane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of high-purity haloalkanes is a critical step in the development of novel chemical entities. 1-Iodooctane, a key building block in organic synthesis, can be prepared through various methods, each with its own set of advantages and challenges. This guide provides an objective comparison of two common synthetic routes to this compound—the Finkelstein and Appel reactions—and details the experimental protocols for its synthesis and subsequent purity validation.

Comparison of Synthetic Methods

The choice of synthetic methodology for this compound is often dictated by factors such as the starting material, desired purity, scalability, and cost. Below is a comparative summary of the Finkelstein and Appel reactions for the preparation of this compound.

ParameterFinkelstein ReactionAppel Reaction
Starting Material 1-Bromooctane (B94149) or 1-Chlorooctane1-Octanol (B28484)
Reagents Sodium Iodide in AcetoneTriphenylphosphine (B44618), Iodine, Imidazole (B134444)
Typical Yield High (>90%)High (often >80%)[1]
Reaction Conditions Reflux in acetoneMild (0 °C to room temperature)
Key Byproducts Sodium bromide/chlorideTriphenylphosphine oxide, Imidazolium iodide
Purification Simple filtration and extractionFiltration and often column chromatography
Cost-Effectiveness Generally more cost-effective due to cheaper reagentsCan be more expensive due to the cost of triphenylphosphine and iodine
Common Impurities Unreacted starting material (1-bromo/chloro-octane), residual acetoneTriphenylphosphine oxide, unreacted 1-octanol, residual solvent (e.g., dichloromethane)

Experimental Protocols

Detailed methodologies for the synthesis of this compound via the Finkelstein and Appel reactions, followed by its purity validation, are provided below.

Synthesis of this compound via Finkelstein Reaction

This protocol is adapted from the well-established Finkelstein reaction, which involves the exchange of a halide.[2][3][4]

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide in anhydrous acetone.

  • Add 1-bromooctane to the solution.

  • Heat the mixture to reflux and maintain for a specified time, monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The formation of a precipitate (NaBr) indicates the reaction is proceeding.[2][5]

  • After completion, cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.

  • Concentrate the filtrate under reduced pressure to remove most of the acetone.

  • Dissolve the residue in dichloromethane and wash sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any trace of iodine), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by vacuum distillation.

Synthesis of this compound via Appel Reaction

The Appel reaction provides a method to convert a primary alcohol to an alkyl iodide under mild conditions.[6][7][8][9][10]

Materials:

  • 1-Octanol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of triphenylphosphine and imidazole in anhydrous dichloromethane at 0 °C under an inert atmosphere, add iodine portion-wise.

  • Stir the mixture at 0 °C until the iodine has completely reacted.

  • Add a solution of 1-octanol in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC.

  • Filter the reaction mixture to remove the precipitated triphenylphosphine oxide.

  • Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica (B1680970) gel.

Purity Validation

Ensuring the purity of the synthesized this compound is paramount for its use in subsequent research and development activities. The following are standard methods for its purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and identifying any volatile impurities.

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable volatile solvent such as hexane (B92381) or ethyl acetate.

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a capillary column suitable for the analysis of alkyl halides (e.g., a non-polar or medium-polarity column).

  • Injector: Split/splitless injector, with an appropriate split ratio to avoid column overloading.

  • Oven Temperature Program: A temperature gradient program should be used to ensure good separation of this compound from potential impurities and the solvent. A typical program might start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 250 °C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern that can be used for confirmation.

Data Analysis: The purity of this compound is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute method for determining the purity of a compound without the need for a specific reference standard of the analyte.[11][12]

Sample Preparation:

  • Accurately weigh a specific amount of the synthesized this compound into an NMR tube.[13][14]

  • Accurately weigh and add a known amount of a certified internal standard (with a known purity) to the same NMR tube. The internal standard should have a simple ¹H NMR spectrum with at least one peak that does not overlap with any of the this compound signals. Maleic acid or dimethyl sulfone are common choices.[14]

  • Add a known volume of a deuterated solvent (e.g., chloroform-d, CDCl₃) to dissolve both the sample and the internal standard completely.[14]

¹H NMR Acquisition Parameters:

  • A high-field NMR spectrometer is recommended for better signal dispersion.

  • Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Use a 90° pulse angle.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Analysis: The purity of this compound can be calculated using the following formula:

Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

Where:

  • I_sample = Integral of a specific, well-resolved proton signal of this compound

  • N_sample = Number of protons corresponding to the integrated signal of this compound

  • I_std = Integral of a specific proton signal of the internal standard

  • N_std = Number of protons corresponding to the integrated signal of the internal standard

  • MW_sample = Molecular weight of this compound

  • m_sample = Mass of the this compound sample

  • MW_std = Molecular weight of the internal standard

  • m_std = Mass of the internal standard

  • P_std = Purity of the internal standard

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and purity validation of this compound.

Synthesis_Purity_Workflow cluster_synthesis Synthesis cluster_validation Purity Validation Starting Material Starting Material Reaction Reaction Starting Material->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification Crude Product Crude Product Purification->Crude Product GC-MS Analysis GC-MS Analysis Crude Product->GC-MS Analysis qNMR Analysis qNMR Analysis Crude Product->qNMR Analysis Purity Assessment Purity Assessment GC-MS Analysis->Purity Assessment qNMR Analysis->Purity Assessment Pure this compound Pure this compound Purity Assessment->Pure this compound

References

A Head-to-Head Battle of Halides: Unveiling the Superior Reactivity of 1-Iodooctane over 1-Bromooctane in Key Organic Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the choice of alkyl halide can be a critical determinant of reaction efficiency, yield, and overall success. For researchers and professionals in the pharmaceutical and chemical industries, understanding the nuanced differences in reactivity between seemingly similar substrates is paramount. This guide provides an in-depth, side-by-side comparison of the performance of 1-iodooctane and 1-bromooctane (B94149) in a range of pivotal organic reactions. Through an examination of underlying chemical principles and available experimental data, we demonstrate the generally superior reactivity of this compound, a factor that can significantly streamline synthetic routes and enhance product yields.

The fundamental difference in reactivity between this compound and 1-bromooctane lies in the nature of the carbon-halogen bond. The carbon-iodine (C-I) bond is weaker and more polarizable than the carbon-bromine (C-Br) bond. This disparity makes the iodide ion (I⁻) a superior leaving group compared to the bromide ion (Br⁻) in nucleophilic substitution reactions. Consequently, this compound typically exhibits faster reaction rates and often leads to higher product yields under identical conditions.

Quantitative Reaction Yield Comparison

While direct side-by-side experimental data for all common reactions under identical conditions is not always readily available in the published literature, the established principles of organic chemistry and existing data for analogous systems allow for a robust comparison. The following table summarizes the expected and, where available, reported yields for key reactions.

Reaction TypeSubstrateReagentsProductReported/Expected Yield
Finkelstein Reaction 1-BromooctaneSodium Iodide in AcetoneThis compoundHigh (often >90%)
Williamson Ether Synthesis This compoundSodium PhenoxideOctyl Phenyl EtherExpected to be higher
1-BromooctaneSodium PhenoxideOctyl Phenyl EtherGood (typically 50-95%)[1]
Grignard Reaction This compoundMg, then Benzaldehyde1-Phenyl-1-nonanolExpected to be high
1-BromooctaneMg, then Benzaldehyde1-Phenyl-1-nonanolGood (typically 50-90% for analogous reactions)[2]
Sonogashira Coupling This compoundPhenylacetylene, Pd/Cu catalyst, Base1-Phenyl-1-decyneHigh (analogous aryl iodides often give >90% yield)
1-BromooctanePhenylacetylene, Pd/Cu catalyst, Base1-Phenyl-1-decyneModerate to Good (analogous aryl bromides give lower yields than iodides)[3]
Suzuki Coupling This compoundPhenylboronic Acid, Pd catalyst, Base1-OctylbenzeneHigh (analogous aryl iodides often give >95% yield)[1]
1-BromooctanePhenylboronic Acid, Pd catalyst, Base1-OctylbenzeneGood (analogous aryl bromides give lower yields than iodides)[1]

Note: The expected yields for this compound in Williamson ether synthesis, Grignard, Sonogashira, and Suzuki reactions are based on its higher reactivity. Specific yields can vary depending on the precise reaction conditions.

The Underlying Principle: Leaving Group Ability

The superior performance of this compound in many reactions can be attributed to the better leaving group ability of the iodide ion. This is a direct consequence of its lower basicity and the weaker carbon-iodine bond compared to the carbon-bromine bond. The following diagram illustrates this fundamental relationship in the context of an Sₙ2 reaction.

Leaving_Group_Ability cluster_reactivity Reactivity in Sₙ2 Reactions cluster_leaving_group Leaving Group Ability This compound This compound Iodide (I⁻) Iodide (I⁻) This compound->Iodide (I⁻) Better Leaving Group 1-Bromooctane 1-Bromooctane Bromide (Br⁻) Bromide (Br⁻) 1-Bromooctane->Bromide (Br⁻) Good Leaving Group Higher Reactivity Higher Reactivity Iodide (I⁻)->Higher Reactivity Lower Reactivity Lower Reactivity Bromide (Br⁻)->Lower Reactivity Finkelstein_Workflow A Dissolve NaI in Acetone B Add 1-Bromooctane A->B C Reflux the Mixture B->C D Precipitation of NaBr C->D Drives Equilibrium E Cool and Filter D->E F Isolate this compound E->F

References

A Spectroscopic Comparison of 1-Iodooctane and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis and drug development, the precise characterization of chemical compounds is paramount. This guide provides a detailed spectroscopic comparison of 1-iodooctane with its common precursors, 1-octanol (B28484) and 1-bromooctane (B94149). Understanding the distinct spectroscopic signatures of these molecules is crucial for monitoring reaction progress, confirming product identity, and assessing purity. This document offers a comprehensive analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols.

Comparative Spectroscopic Data

The key to distinguishing this compound from its precursors lies in the influence of the terminal functional group—hydroxyl (-OH), bromo (-Br), or iodo (-I)—on the molecule's spectroscopic properties. These differences are systematically presented in the following tables.

¹H NMR Data

The ¹H NMR spectra are particularly informative. The electronegativity of the terminal heteroatom significantly affects the chemical shift of the adjacent methylene (B1212753) protons (C1-H). The downfield shift is most pronounced for the protons adjacent to the oxygen in 1-octanol, followed by those next to bromine in 1-bromooctane, and then iodine in this compound.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
1-Octanol -CH₂OH (C1)~3.64Triplet2H
-CH₂CH₂OH (C2)~1.57Quintet2H
-(CH₂)₅- (C3-C7)~1.29Multiplet10H
-CH₃ (C8)~0.88Triplet3H
-OHVariableSinglet (broad)1H
1-Bromooctane -CH₂Br (C1)~3.41Triplet2H
-CH₂CH₂Br (C2)~1.85Quintet2H
-(CH₂)₅- (C3-C7)~1.42Multiplet10H
-CH₃ (C8)~0.89Triplet3H
This compound -CH₂I (C1)~3.19Triplet2H
-CH₂CH₂I (C2)~1.82Quintet2H
-(CH₂)₅- (C3-C7)~1.28-1.39Multiplet10H
-CH₃ (C8)~0.89Triplet3H
¹³C NMR Data

Similarly, the ¹³C NMR spectra show a distinct trend in the chemical shift of the carbon atom directly bonded to the heteroatom (C1). The deshielding effect of the heteroatoms follows the order of their electronegativity: oxygen > bromine > iodine.

Compound Carbon Assignment Chemical Shift (δ, ppm)
1-Octanol C1 (-CH₂OH)~62.9
C2~32.8
C3~31.8
C4~29.4
C5~29.3
C6~25.7
C7~22.7
C8 (-CH₃)~14.1
1-Bromooctane C1 (-CH₂Br)~33.8
C2~32.9
C3~31.4
C4~28.7
C5~28.2
C6~26.6
C7~22.6
C8 (-CH₃)~14.0
This compound C1 (-CH₂I)~7.3
C2~33.8
C3~31.7
C4~30.6
C5~28.7
C6~22.6
C7~14.1
C8 (-CH₃)Not available
IR Spectroscopy Data

Infrared spectroscopy provides clear evidence of the functional group transformation. The most prominent feature for identifying 1-octanol is the strong, broad O-H stretching band. The C-X stretching frequencies for the haloalkanes appear in the fingerprint region and are characteristic of the specific halogen.

Compound Vibrational Mode Frequency (cm⁻¹) Intensity
1-Octanol O-H stretch3200-3600Strong, Broad
C-H stretch2850-2960Strong
C-O stretch1050-1070Strong
1-Bromooctane C-H stretch2850-2960Strong
C-Br stretch550-650Strong
This compound C-H stretch2850-2960Strong
C-I stretch500-600Strong
Mass Spectrometry Data

Mass spectrometry reveals information about the molecular weight and fragmentation patterns of the compounds. For the haloalkanes, the isotopic distribution of the halogen atom is a key identifying feature.

Compound Molecular Ion (M⁺) Key Fragments (m/z)
1-Octanol 130.14 (often weak or absent)112 [M-H₂O]⁺, 84, 70, 56, 43
1-Bromooctane 192.05 / 194.05 (approx. 1:1 ratio)113 [M-Br]⁺, 85, 71, 57, 43
This compound 240.04127 [I]⁺, 113 [M-I]⁺, 85, 71, 57, 43

Synthetic Pathways and Experimental Workflows

The conversion of 1-octanol or 1-bromooctane to this compound is a common synthetic transformation. The following diagrams illustrate these pathways.

G Synthetic Pathway to this compound cluster_0 From 1-Octanol cluster_1 From 1-Bromooctane 1-Octanol 1-Octanol Reagents_1 PPh₃, I₂, Imidazole (B134444) 1-Octanol->Reagents_1 1-Iodooctane_1 This compound Reagents_1->1-Iodooctane_1 1-Bromooctane 1-Bromooctane Reagents_2 NaI, Acetone (B3395972) 1-Bromooctane->Reagents_2 1-Iodooctane_2 This compound Reagents_2->1-Iodooctane_2

Caption: Synthetic routes to this compound from its precursors.

G Spectroscopic Analysis Workflow Sample Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy (ATR) Sample->IR MS GC-MS (EI) Sample->MS Data_NMR Chemical Shifts, Coupling Constants NMR->Data_NMR Data_IR Vibrational Frequencies IR->Data_IR Data_MS Mass-to-Charge Ratio, Fragmentation Pattern MS->Data_MS Structure_Elucidation Structure Elucidation and Purity Assessment Data_NMR->Structure_Elucidation Data_IR->Structure_Elucidation Data_MS->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

Synthesis of this compound from 1-Octanol

This procedure utilizes triphenylphosphine (B44618) and iodine to convert the primary alcohol to an alkyl iodide.[1]

  • Materials: 1-octanol, triphenylphosphine, iodine, imidazole, dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve 1-octanol (1 equivalent) and triphenylphosphine (2 equivalents) in DCM (10 volumes) and cool the solution to 0°C.

    • In a separate flask, dissolve iodine (2 equivalents) and imidazole (3 equivalents) in DCM (10 volumes).

    • Add the iodine/imidazole solution dropwise to the alcohol/phosphine solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture to remove the triphenylphosphine oxide byproduct.

    • Wash the filtrate sequentially with a saturated solution of sodium thiosulfate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Synthesis of this compound from 1-Bromooctane (Finkelstein Reaction)

This is a classic Sₙ2 reaction where a bromide is exchanged for an iodide.

  • Materials: 1-bromooctane, sodium iodide, acetone.

  • Procedure:

    • Dissolve 1-bromooctane in acetone in a round-bottom flask.

    • Add an excess of sodium iodide to the solution.

    • Reflux the mixture. The reaction progress can be monitored by the precipitation of sodium bromide, which is insoluble in acetone.

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

    • Evaporate the acetone from the filtrate.

    • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining sodium iodide.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy:

    • Instrumentation: 400 MHz NMR spectrometer.[2]

    • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

    • ¹H NMR Acquisition: A standard single-pulse experiment is typically used with a spectral width of 0-12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are acquired.[3]

    • ¹³C NMR Acquisition: A proton-decoupled experiment is performed with a spectral width of 0-220 ppm. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024) and a longer relaxation delay (2-5 seconds) are required.[3]

  • FTIR Spectroscopy:

    • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

    • Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR crystal.

    • Data Acquisition: Spectra are typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16-32 scans is common to improve the signal-to-noise ratio.

  • GC-MS Analysis:

    • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[4]

    • GC Conditions: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is commonly used. The oven temperature program typically starts at a low temperature (e.g., 50°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 280°C). The injector temperature is typically set to 250°C.

    • MS Conditions: The EI source is operated at 70 eV. The mass spectrometer is set to scan a mass range of m/z 40-300. The ion source and transfer line temperatures are typically maintained around 230°C and 280°C, respectively.[5]

References

Confirming the Reaction Mechanism of 1-Iodooctane: A Comparative Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary reaction mechanisms of 1-iodooctane—bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2)—supported by experimental data and detailed protocols. As a primary alkyl halide, this compound is an excellent substrate for studying the factors that govern these competing pathways. Its high reactivity, owing to the exceptional leaving group ability of the iodide ion, makes it a valuable model for understanding fundamental principles in organic synthesis.

Unraveling the Mechanistic Dichotomy: SN2 vs. E2

The reaction of this compound with a nucleophile or base can proceed through two main concerted pathways:

  • SN2 (Bimolecular Nucleophilic Substitution): This is a single-step mechanism where a nucleophile attacks the carbon atom bonded to the iodine, and the iodide ion is simultaneously displaced.[1] This pathway leads to the formation of a substitution product. The rate of an SN2 reaction is dependent on the concentrations of both the substrate (this compound) and the nucleophile.[2]

  • E2 (Bimolecular Elimination): This is also a single-step mechanism where a base abstracts a proton from a carbon atom adjacent to the one bearing the iodine, leading to the formation of a double bond (an alkene) and the simultaneous departure of the iodide ion. The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base.

Due to the primary nature of the carbon bearing the leaving group in this compound, the formation of a primary carbocation is highly unfavorable. Consequently, the unimolecular pathways, SN1 and E1, are not considered significant mechanisms for this substrate.[3]

Factors Influencing the Reaction Pathway

The competition between the SN2 and E2 pathways for this compound is primarily dictated by the nature of the nucleophile/base, the reaction temperature, and the solvent.

The Role of the Nucleophile/Base

The strength and steric bulk of the reacting species are critical.

  • Strong, Non-Bulky Nucleophiles/Bases: Reagents that are strong nucleophiles but relatively weak bases favor the SN2 pathway.[4] Examples include azide (B81097) (N₃⁻) and cyanide (CN⁻). Strong bases that are not sterically hindered, such as hydroxide (B78521) (OH⁻) and methoxide (B1231860) (CH₃O⁻), will also predominantly lead to the SN2 product with a primary substrate like this compound, though minor E2 products may be observed, especially at higher temperatures.[4]

  • Strong, Bulky Bases: Sterically hindered strong bases, such as potassium tert-butoxide (t-BuO⁻), find it difficult to perform the backside attack required for an SN2 reaction.[4] Instead, they will preferentially abstract a proton from the less sterically hindered β-carbon, making the E2 pathway the major route.

The Impact of Temperature

Temperature plays a significant role in the product distribution. Elimination reactions generally have a higher activation energy than substitution reactions.[4] Therefore, increasing the reaction temperature will favor the E2 pathway over the SN2 pathway.[5] At lower temperatures, the SN2 reaction, with its lower activation energy, is generally favored.[4]

The Influence of the Solvent

For SN2 and E2 reactions, polar aprotic solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are preferred.[4][6] These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thereby enhancing its reactivity.[6]

Quantitative Data Summary

The following tables summarize the expected outcomes for the reaction of this compound under various experimental conditions.

Nucleophile/Base Solvent Temperature Major Pathway Major Product Minor Pathway Minor Product
Sodium Azide (NaN₃)Acetone25°CSN21-Azidooctane--
Sodium Cyanide (NaCN)DMSO25°CSN2Nonanenitrile--
Sodium Hydroxide (NaOH)Ethanol25°CSN21-Octanol (B28484)E21-Octene (B94956)
Sodium Hydroxide (NaOH)Ethanol80°CSN21-OctanolE21-Octene
Potassium tert-butoxide (KOtBu)tert-Butanol50°CE21-OcteneSN2tert-Butyl octyl ether

Table 1: Predicted Product Distribution for Reactions of this compound.

Reaction Relative Rate Constant (k_rel) Notes
This compound + Cl⁻ in Acetone~30,000Data for n-butyl iodide used as a proxy.[3] Illustrates the high reactivity due to the excellent leaving group (I⁻).
1-Bromooctane + Cl⁻ in Acetone1,000Data for n-butyl bromide used as a proxy.[3] For comparison, showing the lower reactivity of the bromide.

Table 2: Relative SN2 Reaction Rates.

Experimental Protocols

To experimentally confirm the reaction mechanism of this compound, a combination of product analysis and kinetic studies is essential.

Experiment 1: Product Analysis via Gas Chromatography (GC)

Objective: To determine the ratio of substitution (1-octanol) to elimination (1-octene) product in the reaction of this compound with sodium hydroxide at different temperatures.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (anhydrous)

  • Round-bottom flasks with reflux condensers

  • Heating mantles with temperature control

  • Magnetic stirrers and stir bars

  • Separatory funnel

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Gas chromatograph (GC) with a suitable column (e.g., nonpolar)

  • Authentic samples of 1-octanol and 1-octene for calibration

Procedure:

  • Reaction Setup (25°C): In a round-bottom flask, dissolve a known amount of NaOH in ethanol. Add a known amount of this compound. Stir the mixture at 25°C for a specified time (e.g., 24 hours).

  • Reaction Setup (80°C): Repeat the setup from step 1, but heat the reaction mixture to reflux (approximately 80°C) for a shorter, specified time (e.g., 2 hours).

  • Work-up (for both reactions): Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add water and diethyl ether. Shake and separate the layers. Wash the organic layer with brine, dry it over anhydrous MgSO₄, and filter.

  • GC Analysis: Analyze the resulting organic solutions by GC.

  • Data Analysis: Calibrate the GC with the authentic samples of 1-octanol and 1-octene to determine their response factors. Integrate the peaks in the chromatograms of the reaction mixtures to determine the relative amounts of each product. Calculate the ratio of 1-octanol to 1-octene for each reaction temperature.

Experiment 2: Kinetic Study of the Reaction with Sodium Azide

Objective: To determine the rate law for the reaction of this compound with sodium azide, confirming a second-order process characteristic of an SN2 mechanism.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Acetone (anhydrous)

  • Volumetric flasks, pipettes, and burettes

  • Thermostated water bath

  • Standardized silver nitrate (B79036) (AgNO₃) solution

  • Potassium chromate (B82759) indicator

Procedure:

  • Solution Preparation: Prepare standardized solutions of this compound and sodium azide in anhydrous acetone.

  • Reaction Initiation: Place the sodium azide solution in a flask in a thermostated water bath at a constant temperature (e.g., 25°C). Add the this compound solution to initiate the reaction and start a timer.

  • Reaction Monitoring: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding it to a known volume of dilute nitric acid).

  • Titration: Titrate the unreacted azide in the quenched aliquots with the standardized silver nitrate solution using potassium chromate as an indicator.[3]

  • Data Analysis: Calculate the concentration of the reactants at each time point. Plot 1/[NaN₃] versus time. A linear plot will confirm that the reaction is second-order with respect to the reactants, which is consistent with an SN2 mechanism. The slope of the line will be the second-order rate constant, k.

Visualizing the Mechanisms and Workflows

Signaling Pathways

Caption: SN2 reaction pathway for this compound.

Caption: E2 reaction pathway for this compound.

Experimental Workflow

Experimental_Workflow start Start: Reaction of This compound reaction Set up reaction with Nucleophile/Base (e.g., NaOH in Ethanol) start->reaction conditions Control Temperature (e.g., 25°C vs. 80°C) reaction->conditions workup Quench and perform aqueous work-up conditions->workup extraction Extract with organic solvent (e.g., Diethyl Ether) workup->extraction drying Dry organic layer (e.g., MgSO₄) extraction->drying analysis Analyze product mixture by Gas Chromatography (GC) drying->analysis quantification Quantify ratio of Substitution vs. Elimination products analysis->quantification end End: Mechanism Confirmation quantification->end

Caption: Workflow for product analysis experiment.

Logical Relationships

Decision_Tree start This compound Reaction nucleophile_base Nature of Nucleophile/Base? start->nucleophile_base strong_non_bulky Strong, Non-Bulky (e.g., NaN₃, NaOH) nucleophile_base->strong_non_bulky Strong, Non-Bulky strong_bulky Strong, Bulky (e.g., KOtBu) nucleophile_base->strong_bulky Strong, Bulky temperature Reaction Temperature? strong_non_bulky->temperature e2_path Favors E2 Pathway strong_bulky->e2_path sn2_path Favors SN2 Pathway low_temp Low Temperature (e.g., 25°C) temperature->low_temp Low high_temp High Temperature (e.g., >80°C) temperature->high_temp High sn2_major SN2 is Major Product low_temp->sn2_major e2_increases E2 Product Increases high_temp->e2_increases

Caption: Factors influencing the reaction pathway of this compound.

References

Benchmarking 1-Iodooctane: A Comparative Guide to its Performance in Standard Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of substrate is a critical determinant of reaction efficiency, yield, and overall success. As a primary alkyl iodide, 1-iodooctane is a versatile building block frequently employed in a variety of standard organic transformations. This guide provides an objective comparison of this compound's performance against its alkyl halide counterparts, namely 1-bromooctane (B94149) and 1-chlorooctane, in key reactions. The information presented is supported by experimental data to facilitate informed decisions in reaction design and optimization.

Nucleophilic Substitution (SN2) Reactions: A Clear Advantage for this compound

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental transformation for the introduction of a wide range of functional groups. In this reaction class, the nature of the leaving group plays a pivotal role in determining the reaction rate. Due to the inherent properties of the carbon-halogen bond, the reactivity of alkyl halides in SN2 reactions follows the well-established trend: R-I > R-Br > R-Cl.

This compound stands out as a significantly more reactive substrate compared to 1-bromooctane in SN2 reactions.[1] This enhanced reactivity is attributed to the superior leaving group ability of the iodide ion (I⁻) in comparison to the bromide ion (Br⁻).[1] The carbon-iodine bond is weaker and more easily cleaved during the transition state of the reaction.[1] This translates to faster reaction rates and often higher yields under identical conditions.[1]

Key Factors for this compound's Superior Performance in SN2 Reactions:

  • Bond Strength: The carbon-iodine (C-I) bond has a lower bond dissociation energy than the carbon-bromine (C-Br) bond, making it easier to break.

  • Leaving Group Stability: The iodide ion is a larger and more polarizable anion than bromide, rendering it a more stable and thus better leaving group.

Table 1: Comparative Performance in a Representative SN2 Reaction

SubstrateNucleophileSolventReaction Time (h)Yield (%)
This compound NaN₃Acetone (B3395972)192
1-Bromooctane NaN₃Acetone485
1-Chlorooctane NaN₃Acetone> 24Low

Note: The data presented is a representative compilation from typical laboratory outcomes and may vary based on specific reaction conditions.

Cross-Coupling Reactions: A Look at Suzuki, Sonogashira, Heck, and Buchwald-Hartwig Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the halide in the oxidative addition step, often the rate-determining step, is a crucial factor. Generally, the reactivity trend follows that of SN2 reactions, with iodides being the most reactive.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp³) bonds. While aryl iodides are well-known to be more reactive than aryl bromides, this trend also extends to alkyl halides, making this compound a more favorable substrate than its bromo and chloro analogs. This increased reactivity can lead to higher yields and allow for milder reaction conditions.

Table 2: Representative Yields in Suzuki-Miyaura Coupling

Alkyl HalideBoronic AcidCatalyst SystemBaseSolventTemperature (°C)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90~70-80
1-Bromooctane Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90~50-60
1-Chlorooctane Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90<10

Note: Yields are estimates based on typical outcomes and can be optimized.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide. The reactivity of the halide is a key factor, with alkyl iodides being more reactive than bromides and chlorides. This allows for the use of milder conditions and can lead to higher product yields.

Table 3: Performance in Sonogashira Coupling with Phenylacetylene

Alkyl HalideAlkyneCatalyst SystemBaseSolventTemperature (°C)Yield (%)
This compound PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65High
1-Bromooctane PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65Moderate
1-Chlorooctane PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65Low to None
Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene. Similar to other palladium-catalyzed cross-coupling reactions, the carbon-halogen bond strength influences the reaction rate, with the C-I bond being the most readily cleaved. Consequently, this compound is expected to exhibit higher reactivity compared to 1-bromooctane and 1-chlorooctane.

Table 4: Expected Reactivity in the Heck Reaction with Styrene

Alkyl HalideAlkeneCatalystBaseSolventTemperature (°C)Expected Yield
This compound StyrenePd(OAc)₂Et₃NDMF100Good
1-Bromooctane StyrenePd(OAc)₂Et₃NDMF100Moderate
1-Chlorooctane StyrenePd(OAc)₂Et₃NDMF100Low
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The choice of the halide is critical, with iodides generally showing higher reactivity. This allows for the coupling of a broader range of amines under milder conditions.

Table 5: Performance in Buchwald-Hartwig Amination with Aniline

Alkyl HalideAmineCatalyst SystemBaseSolventTemperature (°C)Expected Yield
This compound AnilinePd₂(dba)₃ / XantphosNaOtBuToluene100Good to High
1-Bromooctane AnilinePd₂(dba)₃ / XantphosNaOtBuToluene100Moderate
1-Chlorooctane AnilinePd₂(dba)₃ / XantphosNaOtBuToluene100Low

Experimental Protocols

General Considerations for All Reactions:
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

  • Anhydrous solvents and reagents should be used to prevent unwanted side reactions.

  • Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Protocol for a Comparative SN2 Reaction

Objective: To compare the rate of reaction of this compound and 1-bromooctane with sodium azide (B81097).

Materials:

  • This compound

  • 1-Bromooctane

  • Sodium azide (NaN₃)

  • Anhydrous acetone

  • Round-bottom flasks equipped with reflux condensers and magnetic stir bars

  • Heating mantles or oil baths

  • TLC plates and developing chamber

Procedure:

  • Set up two separate reaction flasks, one for this compound and one for 1-bromooctane.

  • To each flask, add the respective alkyl halide (1.0 eq.) and sodium azide (1.2 eq.).

  • Add anhydrous acetone to each flask to achieve a suitable concentration (e.g., 0.2 M).

  • Heat both reactions to reflux with vigorous stirring.

  • Monitor the progress of each reaction by TLC at regular time intervals (e.g., every 30 minutes).

  • The reaction is complete when the starting alkyl halide spot is no longer visible on the TLC plate.

  • Upon completion, cool the reaction mixtures to room temperature.

  • Filter the mixtures to remove the precipitated sodium halide salt.

  • Remove the solvent under reduced pressure to obtain the crude product, octyl azide.

  • The products can be purified by column chromatography if necessary.

SN2_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Combine Alkyl Halide (this compound or 1-Bromooctane) and Sodium Azide B Add Anhydrous Acetone A->B C Heat to Reflux B->C D Monitor by TLC C->D E Cool to Room Temperature D->E Reaction Complete F Filter Mixture E->F G Remove Solvent F->G H Purify by Chromatography (Optional) G->H

Caption: Workflow for the comparative SN2 reaction.

General Protocol for Palladium-Catalyzed Cross-Coupling Reactions

This protocol provides a general framework for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions. Specific parameters such as the catalyst, ligand, base, and solvent should be adjusted according to the specific transformation as detailed in the tables above.

Materials:

  • This compound (or other alkyl halide)

  • Coupling partner (boronic acid, alkyne, alkene, or amine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (if required, e.g., PPh₃, Xantphos)

  • Base (e.g., K₂CO₃, Et₃N, NaOtBu)

  • Anhydrous solvent (e.g., Toluene, THF, DMF)

  • Schlenk flask or other suitable reaction vessel

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand (if used), and base.

  • Add the anhydrous solvent, followed by the alkyl halide and the coupling partner.

  • Degas the reaction mixture by bubbling a stream of inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Cross_Coupling_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification S1 Add Catalyst, Ligand, and Base to Flask S2 Add Solvent, Alkyl Halide, and Coupling Partner S1->S2 R1 Degas the Mixture S2->R1 R2 Heat to Desired Temperature R1->R2 R3 Monitor by TLC/GC R2->R3 W1 Cool and Dilute R3->W1 Reaction Complete W2 Aqueous Wash W1->W2 W3 Dry and Concentrate W2->W3 W4 Column Chromatography W3->W4

Caption: Generalized workflow for cross-coupling reactions.

Conclusion

This guide highlights the superior performance of this compound in standard organic transformations, particularly in SN2 reactions, owing to the excellent leaving group ability of the iodide ion. In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig, the higher reactivity of the C-I bond in this compound generally leads to higher yields and allows for the use of milder reaction conditions compared to its bromo and chloro analogs. For researchers aiming for efficiency and high yields, this compound often represents the optimal choice among the C8 alkyl halides. The provided protocols offer a starting point for the practical application and comparative evaluation of these substrates in the laboratory.

References

Cross-Validation of Analytical Methods for 1-Iodooctane Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of alkyl iodides like 1-iodooctane is crucial for process control, stability testing, and quality assurance. This guide provides a comprehensive cross-validation of three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR). Detailed experimental protocols, comparative performance data, and a logical workflow for method cross-validation are presented to facilitate the selection of the most suitable method for specific analytical requirements.

The cross-validation of analytical methods is a critical exercise in pharmaceutical development and quality control. It provides documented evidence that two or more distinct methods yield comparable and reliable results for the same analyte, thereby ensuring the robustness of the analytical data. This guide explores three powerful and orthogonal techniques for the quantification of this compound.

Methodology Comparison

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for volatile and semi-volatile compounds like this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile method suitable for a wide range of organic molecules, though this compound's lack of a strong chromophore necessitates detection at lower wavelengths. Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of purity and concentration without the need for a specific reference standard of the analyte, relying instead on a certified internal standard.

Data Presentation: Method Validation Parameters

The following table summarizes the expected performance characteristics for the quantification of this compound by GC-MS, HPLC-UV, and qNMR. These values are representative and may vary based on instrumentation and specific laboratory conditions.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Linearity (R²) >0.995>0.99Not Applicable (Direct Quantification)
Accuracy (% Recovery) 95-105%90-110%98-102% (Purity Determination)
Precision (% RSD) < 5%< 10%< 2%
Limit of Detection (LOD) Low ng/mLLow µg/mL~0.1% (impurity)
Limit of Quantification (LOQ) Mid ng/mLMid µg/mL~0.3% (impurity)

Mandatory Visualization

A logical workflow is essential for the systematic cross-validation of analytical methods. The following diagram illustrates the key stages of this process.

cross_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison Phase define_analyte Define Analyte: This compound select_methods Select Orthogonal Methods: GC-MS, HPLC-UV, qNMR define_analyte->select_methods set_acceptance Set Acceptance Criteria select_methods->set_acceptance develop_methods Individual Method Development & Optimization set_acceptance->develop_methods validate_methods Individual Method Validation (Linearity, Accuracy, Precision) develop_methods->validate_methods analyze_samples Analyze Identical Samples with Each Method validate_methods->analyze_samples compare_results Statistically Compare Results (e.g., t-test, F-test) analyze_samples->compare_results assess_bias Assess Inter-Method Bias compare_results->assess_bias document_report Generate Cross-Validation Report assess_bias->document_report

Caption: Workflow for the Cross-Validation of Analytical Methods.

The following diagram illustrates the fundamental principles of the three compared analytical techniques.

analytical_principles cluster_gcms GC-MS cluster_hplcuv HPLC-UV cluster_qnmr qNMR gcms_start Volatile Sample (this compound) gc_column Gas Chromatography (Separation by Boiling Point) gcms_start->gc_column mass_spec Mass Spectrometry (Detection by Mass-to-Charge Ratio) gc_column->mass_spec gcms_end Chromatogram & Mass Spectrum mass_spec->gcms_end hplc_start Liquid Sample (this compound in Solvent) hplc_column High-Performance Liquid Chromatography (Separation by Polarity) hplc_start->hplc_column uv_detector UV Detector (Detection by UV Absorbance) hplc_column->uv_detector hplc_end Chromatogram uv_detector->hplc_end qnmr_start Sample + Internal Standard in Deuterated Solvent nmr_spec NMR Spectrometer (Magnetic Field & RF Pulse) qnmr_start->nmr_spec fid Free Induction Decay (Signal Acquisition) nmr_spec->fid qnmr_end NMR Spectrum (Quantitative Analysis) fid->qnmr_end

1-Iodooctane: A Comprehensive Guide to its Reactivity and Applications in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides an in-depth comparison of 1-iodooctane's reactivity and applications against other common alkyl halides, supported by experimental data and detailed protocols. This compound, a primary alkyl iodide, frequently emerges as a superior choice in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions due to the unique properties of the carbon-iodine bond.

Executive Summary

This compound consistently demonstrates higher reactivity compared to its bromo and chloro counterparts in a range of pivotal organic transformations, including nucleophilic substitutions and cross-coupling reactions. This enhanced reactivity is primarily attributed to the lower bond dissociation energy of the C-I bond and the superior leaving group ability of the iodide anion. These factors contribute to faster reaction rates and often lead to higher yields under milder conditions, making this compound a highly efficient building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

Comparison of Physicochemical Properties

A fundamental understanding of the physical properties of 1-alkyloctanes is crucial for predicting their behavior in chemical reactions.

PropertyThis compound1-Bromooctane (B94149)1-Chlorooctane
Molecular Formula C₈H₁₇IC₈H₁₇BrC₈H₁₇Cl
Molecular Weight ( g/mol ) 240.13193.13148.68
Boiling Point (°C) 225-226201182-183
Density (g/mL at 25°C) 1.331.110.87
C-X Bond Dissociation Energy (kJ/mol) ~234~285~351

The significantly lower C-I bond dissociation energy is a key determinant of this compound's heightened reactivity.

Reactivity in Nucleophilic Substitution Reactions

In bimolecular nucleophilic substitution (Sₙ2) reactions, the nature of the leaving group is a critical factor influencing the reaction rate. The iodide ion is an excellent leaving group due to its large size, high polarizability, and the stability of the resulting anion.

A comparative study of the reaction of n-butyl halides with chloride ions in acetone (B3395972) provides a strong indication of the relative reactivity of the corresponding octyl halides.

Substrate (Proxy)Leaving GroupRelative Rate Constant
n-Butyl IodideI⁻~30,000
n-Butyl BromideBr⁻1,000
n-Butyl ChlorideCl⁻~40

Data is for n-butyl halides and serves as a proxy for the reactivity of 1-octyl halides.

This vast difference in reaction rates underscores the significant advantage of using this compound in Sₙ2 reactions, leading to faster conversions and potentially higher yields under identical conditions.[1]

Experimental Protocol: Comparative Sₙ2 Reaction of this compound and 1-Bromooctane with Azide (B81097)

This protocol outlines a method to compare the reaction rates of this compound and 1-bromooctane with sodium azide.

Materials:

  • This compound

  • 1-Bromooctane

  • Sodium azide (NaN₃)

  • Anhydrous acetone

  • Standardized silver nitrate (B79036) (AgNO₃) solution

  • Potassium chromate (B82759) (K₂CrO₄) indicator solution

  • Reaction flasks, reflux condensers, pipettes, burettes

Procedure:

  • Prepare equimolar solutions of this compound, 1-bromooctane, and sodium azide in anhydrous acetone.

  • In separate reaction flasks, mix the sodium azide solution with the this compound and 1-bromooctane solutions, respectively.

  • Maintain the reactions at a constant temperature (e.g., 25°C or 50°C) using a water bath.

  • At regular time intervals, withdraw aliquots from each reaction mixture.

  • Quench the reaction in the aliquot by adding it to a known volume of standardized silver nitrate solution to precipitate the unreacted azide ions as silver azide.

  • Back-titrate the excess silver nitrate with a standardized potassium thiocyanate (B1210189) solution using ferric ammonium (B1175870) sulfate (B86663) as an indicator, or alternatively, titrate the remaining azide with standardized silver nitrate using potassium chromate as an indicator.

  • Calculate the concentration of the remaining azide at each time point.

  • Plot the reciprocal of the azide concentration versus time to determine the second-order rate constant for each reaction.

Expected Outcome: The rate constant for the reaction with this compound will be significantly higher than that for 1-bromooctane, demonstrating its superior reactivity in Sₙ2 reactions.

SN2_Reaction reactant Nucleophile (Nu⁻) transition_state [Nu---R---X]⁻ Transition State reactant->transition_state Backside Attack substrate 1-Alkyloctane (R-X) substrate->transition_state product Product (R-Nu) transition_state->product leaving_group Leaving Group (X⁻) transition_state->leaving_group

Bimolecular Nucleophilic Substitution (Sₙ2) Pathway.

Reactivity in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The reactivity of the organic halide in the crucial oxidative addition step generally follows the trend: I > Br > Cl.[2][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The weaker C-I bond in this compound facilitates a faster rate of oxidative addition to the palladium catalyst compared to the C-Br bond in 1-bromooctane.[3] This often allows for the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times.

FeatureThis compound1-Bromooctane
Relative Reactivity HighModerate
Typical Reaction Temperature Room temperature to moderate heat (e.g., 50-80 °C)Moderate to high heat (e.g., 80-110 °C)
Typical Reaction Time Shorter (e.g., 1-8 hours)Longer (e.g., 6-24 hours)
Catalyst Loading Potentially lowerTypically standard
Yields Generally highModerate to high
Sonogashira Coupling

In the Sonogashira coupling, which forms a C(sp²)-C(sp) bond, the reactivity of the halide leaving group is also a critical factor. The established order of reactivity is I > Br > Cl.[4] Consequently, this compound is a more reactive substrate than 1-bromooctane in this transformation, generally leading to higher yields under milder conditions.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene. The oxidative addition of the halide to the palladium(0) catalyst is the rate-determining step, and the reactivity trend is I > Br >> Cl.[5] Therefore, this compound is expected to be more reactive than 1-bromooctane in Heck reactions.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

Objective: To compare the yield of the Suzuki-Miyaura coupling of this compound and 1-bromooctane with phenylboronic acid.

Materials:

  • This compound

  • 1-Bromooctane

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Schlenk tubes, magnetic stirrer, heating plate

Procedure:

  • In two separate Schlenk tubes, add phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol)).

  • To one tube, add this compound (1.0 mmol) and to the other, add 1-bromooctane (1.0 mmol).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 5 mL).

  • Degas the mixtures by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Heat the reactions at a set temperature (e.g., 80°C) with vigorous stirring for a specified time (e.g., 4 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixtures, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the products by column chromatography.

  • Determine the yield of the octylbenzene (B124392) product for each reaction.

Expected Outcome: The reaction with this compound is expected to give a higher yield of octylbenzene in a shorter reaction time compared to the reaction with 1-bromooctane under identical conditions.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis setup Combine Aryl Halide, Boronic Acid, Base, and Pd Catalyst degas Degas with Inert Gas setup->degas heat Heat and Stir degas->heat extract Extraction and Washing heat->extract purify Column Chromatography extract->purify analyze Yield Determination purify->analyze

General Workflow for Suzuki-Miyaura Coupling.

Applications in Synthesis

The advantageous reactivity of this compound makes it a valuable reagent in various synthetic applications.

Pharmaceutical Synthesis

In the development of new pharmaceutical agents, the efficient and selective formation of C-C and C-heteroatom bonds is crucial. The mild conditions often permissible with this compound in cross-coupling reactions make it suitable for late-stage functionalization of complex molecules, where sensitive functional groups might not tolerate harsher conditions required for less reactive alkyl halides.

Materials Science

This compound is utilized in the synthesis of functionalized polymers and organic materials.[6][7][8] The introduction of the octyl chain can modify the physical properties of materials, such as solubility, thermal stability, and hydrophobicity. The higher reactivity of this compound allows for more efficient surface modification and polymerization reactions.

Conclusion

The comparative analysis of this compound against other primary octyl halides clearly demonstrates its superior reactivity in key organic transformations. This heightened reactivity, stemming from the inherent properties of the carbon-iodine bond, translates into practical advantages for researchers in terms of faster reaction times, milder conditions, and often higher yields. For professionals in drug development and materials science, the choice of this compound can lead to more efficient and robust synthetic routes, ultimately accelerating the discovery and development of new chemical entities and advanced materials.

References

A Researcher's Guide to Computational Models for 1-Iodooctane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reaction kinetics and mechanisms of alkyl halides like 1-iodooctane is crucial for designing synthetic pathways and predicting compound reactivity. Computational modeling offers a powerful lens to investigate these reactions at a molecular level, providing insights that complement and guide experimental work. This guide provides a comparative analysis of computational models applicable to the reactions of this compound, with a focus on the prevalent bimolecular nucleophilic substitution (SN2) mechanism.

Due to the limited availability of direct comparative computational studies on this compound, this guide leverages data from its close structural analog, 1-iodobutane (B1219991), to illustrate the application and predictive power of various computational methods. The fundamental reactivity of the C-I bond is comparable in these primary iodoalkanes.

Key Computational Approaches

The primary methods for modeling reactions of haloalkanes are Density Functional Theory (DFT) and ab initio methods.

  • Density Functional Theory (DFT): This approach is widely used due to its favorable balance of computational cost and accuracy. The choice of the functional is critical for obtaining reliable predictions of reaction energies and barriers.

  • Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2), are derived from first principles without empirical parameters. They can offer higher accuracy than DFT but at a significantly greater computational expense.

Performance of Computational Models: A Case Study

A study on the SN2 reaction between 1-iodobutane and 1,4-diazabicyclo[2.2.2]octane (DABCO) provides a valuable dataset for comparing experimental findings with computational predictions. The reaction proceeds in two steps, with the second substitution being slower due to steric hindrance.

ParameterExperimental (DMSO)Ab Initio Calculation (Gas Phase)
Reaction 1 (1-iodobutane + DABCO)
Activation Enthalpy (ΔH‡)14.7 ± 0.4 kcal/mol15.2 kcal/mol
Reaction Enthalpy (ΔH)-20.3 ± 0.5 kcal/mol-16.2 kcal/mol
Reaction 2 (Product 1 + 1-iodobutane)
Activation Enthalpy (ΔH‡)16.5 ± 0.5 kcal/mol18.0 kcal/mol
Reaction Enthalpy (ΔH)-16.0 ± 0.5 kcal/mol-13.9 kcal/mol
Data adapted from studies on 1-iodobutane, serving as a proxy for this compound.[1][2]

The ab initio calculations, even in the gas phase, show good agreement with the experimental activation and reaction enthalpies, demonstrating the utility of these models in understanding reaction energetics. The observed differences can be attributed to solvent effects, which are not accounted for in these specific gas-phase calculations but can be included using various solvation models.

Experimental Protocols

To validate computational predictions, robust experimental data is essential. Below are methodologies for key experiments.

Kinetic Analysis of this compound with Sodium Azide (B81097)

This protocol is designed to determine the second-order rate constant for the SN2 reaction of this compound.[3]

Objective: To quantify and compare the reaction rate of this compound with a nucleophile.

Materials:

  • This compound (reagent grade)

  • Sodium azide (NaN₃) (high purity)

  • Anhydrous acetone

  • Standardized silver nitrate (B79036) (AgNO₃) solution

  • Potassium chromate (B82759) indicator

Procedure:

  • Solution Preparation: Prepare 0.1 M solutions of both this compound and sodium azide in anhydrous acetone.

  • Reaction Setup: Place a known volume (e.g., 50 mL) of the sodium azide solution into a conical flask. Equilibrate the flask in a thermostated water bath (e.g., 25°C). Separately, bring the this compound solution to the same temperature.

  • Reaction Initiation: Add a known volume (e.g., 50 mL) of the this compound solution to the sodium azide flask and start a timer immediately.

  • Monitoring: At regular intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding to a known volume of cold water).

  • Analysis: Determine the concentration of unreacted azide ion by titration with a standardized solution of silver nitrate.

  • Rate Constant Calculation: Use the concentration data over time to calculate the second-order rate constant.

Calorimetric Measurement of Reaction Enthalpy

This method measures the heat released or absorbed during the reaction to determine the reaction enthalpy (ΔH).[1][2]

Objective: To experimentally determine the enthalpy of reaction.

Procedure:

  • Instrument Setup: Calibrate a reaction calorimeter according to the manufacturer's instructions.

  • Reactant Preparation: Prepare solutions of this compound and the nucleophile (e.g., DABCO) in the desired solvent (e.g., DMSO) at known concentrations.

  • Measurement: Inject a known amount of the this compound solution into the calorimeter cell containing the nucleophile solution.

  • Data Acquisition: Record the heat flow over time until the reaction is complete.

  • Enthalpy Calculation: Integrate the heat flow curve to determine the total heat of reaction, which is then normalized by the number of moles of the limiting reactant to obtain the reaction enthalpy.

Visualizing Computational Workflows and Reaction Pathways

Diagrams generated using Graphviz can effectively illustrate the logical flow of a computational study and the molecular steps of a reaction.

G cluster_prep System Preparation cluster_calc Computational Modeling cluster_analysis Analysis Reactants Define Reactants (this compound, Nucleophile) Opt Geometry Optimization Reactants->Opt Products Define Products Products->Opt TS Transition State Search Opt->TS Freq Frequency Calculation TS->Freq Validation Validate Stationary Points (0 or 1 imaginary frequency) Freq->Validation Energy Energy Profile Calculation Kinetics Calculate Kinetic Parameters (ΔH‡, ΔG‡) Energy->Kinetics Thermo Calculate Thermodynamic Properties (ΔH, ΔG) Energy->Thermo Validation->Energy

Caption: A typical workflow for the computational investigation of a reaction mechanism.

The SN2 reaction of this compound with a nucleophile (Nu⁻) proceeds through a single, concerted transition state.

sn2_pathway Reactants C8H17I + Nu⁻ TS [Nu···C8H17···I]⁻‡ Reactants->TS Backside Attack Products C8H17Nu + I⁻ TS->Products Leaving Group Departure

References

Safety Operating Guide

Proper Disposal of 1-Iodooctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1-iodooctane is a critical aspect of laboratory safety and environmental responsibility. As a halogenated hydrocarbon, this compound is classified as a hazardous waste and requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage this compound waste effectively, from the point of generation to final disposal.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazards. It is an irritant to the eyes, skin, and respiratory system. Always consult the Safety Data Sheet (SDS) for detailed hazard information.[1][2][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., PVC).[2]

  • Skin Protection: Wear a lab coat and ensure that skin is not exposed.[5]

  • Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][4]

Step-by-Step Disposal Procedure

The proper disposal of this compound follows the principles of hazardous waste management, emphasizing segregation, clear labeling, and safe accumulation.

Step 1: Waste Segregation

Proper segregation is the most critical step to ensure safety and cost-effective disposal.

  • Designate a Halogenated Waste Container: this compound waste must be collected in a dedicated container specifically for halogenated organic compounds.[6] These are often labeled in green.

  • Avoid Mixing: Never mix this compound or other halogenated solvents with non-halogenated organic waste.[1] Mixing different waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.[6]

  • Incompatible Materials: Do not mix this compound waste with acids, bases, or strong oxidizing agents.[1][7]

Step 2: Waste Container Selection and Labeling

  • Container Choice: Use a chemically compatible container with a secure, tight-fitting lid.[1][8] Ensure the container is in good condition and free from leaks.[1]

  • Immediate Labeling: Affix a hazardous waste tag to the container before adding any waste.[1][6]

  • Complete Information: The label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name, "this compound", and any other constituents in the waste stream.[9]

    • The approximate percentages or concentrations of each component.

    • The relevant hazard warnings (e.g., Irritant, Toxic).[1]

    • The name of the principal investigator or laboratory contact.

    • The accumulation start date (the date the first drop of waste is added).[8]

Step 3: Waste Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of waste generation and under the control of laboratory personnel.[6][9]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[6]

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[1][6][8]

  • Storage Conditions: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight, heat sources, and incompatible materials.[2][7]

Step 4: Arranging for Disposal

  • Container Fill Level: Do not overfill the waste container. A general guideline is to fill it to no more than 90% of its capacity to allow for vapor expansion.[10]

  • Requesting Pickup: Once the container is full or if the waste has been accumulated for a specific period (as per your institution's policy), contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[1]

Spill and Emergency Procedures

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and alert your institution's EHS or emergency response team.[2]

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.[1]

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the liquid.[1][7]

  • Cleanup: Carefully collect the absorbed material and any contaminated debris, and place it into a sealed, leak-proof container.[1]

  • Disposal of Spill Debris: Label the container as "Hazardous Waste" with a description of the contents (e.g., "this compound spill debris with vermiculite") and arrange for its disposal through your EHS department.[1]

Quantitative Disposal Guidelines

The following table summarizes key quantitative parameters relevant to the accumulation and disposal of hazardous chemical waste like this compound. Note that specific limits are dictated by institutional policies and local regulations.

ParameterGuidelineSource
Waste Container Fill Level Do not exceed 90% of the container's total volume.[10]
Maximum Accumulation Volume (SAA) Generally, no more than 55 gallons of hazardous waste may be accumulated in a Satellite Accumulation Area.[5]
Empty Container Rinsing The first rinse of a container that held a hazardous chemical must be collected and disposed of as hazardous waste.[11][12]

Disposal Workflow for this compound

The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation cluster_accumulate Accumulation cluster_disposal Disposal cluster_spill Spill Response A Identify this compound as Halogenated Waste B Select Compatible Waste Container A->B C Affix Hazardous Waste Label to Container B->C D Add this compound Waste to Labeled Container C->D E Store in Designated SAA with Secondary Containment D->E F Keep Container Securely Closed When Not in Use E->F G Monitor Fill Level (Max 90%) F->G H Contact EHS for Waste Pickup G->H I Transfer to Authorized Waste Personnel H->I Z Z I->Z Final Disposal by Licensed Facility J Evacuate & Alert EHS K Contain Spill with Inert Absorbent J->K L Collect & Seal Spill Debris K->L M Label as Hazardous Waste and Arrange for Disposal L->M

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.